(5-Bromopyrimidin-2-yl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRUKYRRGAGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-62-0 | |
| Record name | (5-bromopyrimidin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Bromopyrimidin-2-yl)methanamine hydrochloride chemical properties
An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive primary amine, a versatile bromine handle for cross-coupling, and the biologically significant pyrimidine core, makes it an invaluable precursor for developing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, chemical reactivity, a validated synthetic protocol, key applications in drug discovery, and rigorous safety and handling procedures. The insights herein are designed to empower scientific teams to leverage this compound's full potential while ensuring operational safety and experimental reproducibility.
Introduction
The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of approved therapeutics. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. This compound emerges as a particularly strategic intermediate. The bromine atom at the 5-position serves as a versatile anchor for introducing diverse molecular fragments via established cross-coupling methodologies, while the 2-methanamine group provides a nucleophilic point for derivatization. This dual functionality allows for the systematic exploration of chemical space, a critical activity in lead optimization. Notably, this scaffold is integral to the synthesis of advanced therapeutic agents, including potent dual endothelin receptor antagonists.[1][2][3] This whitepaper consolidates the essential technical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its successful application in synthesis and formulation. The hydrochloride salt form of (5-Bromopyrimidin-2-yl)methanamine enhances its stability and often improves its handling characteristics and solubility in polar protic solvents compared to the free base.[4]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1240594-62-0 | [5][6] |
| Molecular Formula | C₅H₇BrClN₃ | [6] |
| Molecular Weight | 224.50 g/mol | Calculated |
| IUPAC Name | (5-bromopyrimidin-2-yl)methanamine;hydrochloride | N/A |
| Synonyms | (5-bromo-2-pyrimidinyl)methanamine hydrochloride | N/A |
Physicochemical Data
| Property | Value/Description | Rationale/Source |
| Appearance | Expected to be a crystalline solid at room temperature. | Typical for hydrochloride salts of small organic molecules.[4] |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | The salt form increases polarity and facilitates dissolution in protic media.[4][7] |
| Stability | Generally stable under standard laboratory conditions. May be light-sensitive. | Store in a tightly-closed container in a cool, dry, well-ventilated area.[7][8] |
| Boiling Point | Data not readily available; decomposition may occur at high temperatures. | N/A |
| Melting Point | Data not readily available. | N/A |
Chemical Structure
The structure of this compound is defined by the pyrimidine ring functionalized at key positions that dictate its reactivity.
Caption: Structure of this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound is derived from its distinct reactive centers, which can be addressed with high selectivity.
Analysis of Reactive Centers
The molecule's functionality allows for a diversity of subsequent chemical transformations.
-
Primary Amine (-CH₂NH₃⁺): In its free base form (-CH₂NH₂), this group is a potent nucleophile. It is the primary site for acylation, alkylation, reductive amination, and sulfonylation reactions, enabling the construction of amides, secondary/tertiary amines, and sulfonamides.[4][7]
-
Bromine Atom (C5-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This "handle" is critical for forming new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4]
-
Pyrimidine Ring Nitrogens: The ring nitrogens are weakly basic and can act as ligands for metal coordination. While less reactive for covalent modification than the exocyclic amine, they influence the molecule's overall electronic properties and solubility.[4]
Caption: Key reactive sites for synthetic modification.
Proposed Synthetic Workflow
A reliable synthesis of (5-Bromopyrimidin-2-yl)methanamine is crucial for its use as a building block. While multiple routes exist, a common and scalable approach involves the reduction of the corresponding nitrile.
Principle: This protocol is based on the selective reduction of a nitrile group to a primary amine using a chemical reducing agent. The starting material, 5-bromo-2-cyanopyrimidine, is accessible from commercially available precursors. The choice of a reducing agent like Lithium Aluminum Hydride (LAH) or a borane complex is critical for achieving high yield without affecting the sensitive bromo-pyrimidine core.
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per gram of nitrile) and cool the slurry to 0 °C using an ice bath.
-
Expert Insight: Using anhydrous THF is critical as LAH reacts violently with water. Maintaining a low temperature controls the initial exothermic reaction upon substrate addition.
-
-
Substrate Addition: Dissolve 5-bromo-2-cyanopyrimidine (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the LAH slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Expert Insight: This specific quenching procedure is crucial for safety and results in a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification (Free Base): Concentrate the filtrate under reduced pressure. The resulting crude (5-Bromopyrimidin-2-yl)methanamine free base can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (typically 2 M) dropwise with stirring. The hydrochloride salt will precipitate.
-
Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Caption: High-level workflow for the synthesis of the target compound.
Applications in Drug Discovery
The title compound is not merely a synthetic curiosity; it is a validated precursor in the development of clinically relevant molecules.
Case Study: Macitentan, a Dual Endothelin Receptor Antagonist
A prominent example of this building block's application is in the synthesis of Macitentan, an orally active drug used for the treatment of pulmonary arterial hypertension.[2]
In the synthesis of Macitentan and its analogs, the (5-Bromopyrimidin-2-yl) moiety is typically introduced via a nucleophilic substitution reaction. For instance, an alcohol intermediate is deprotonated with a strong base like sodium hydride (NaH), and the resulting alkoxide attacks 2-chloro-5-bromopyrimidine or a related activated pyrimidine.[1][2]
Why this building block is important for activity:
-
Binding Interactions: The 5-bromopyrimidine group occupies a key pocket in the endothelin receptors. The bromine atom can form halogen bonds, and the pyrimidine nitrogens can act as hydrogen bond acceptors, contributing significantly to the overall binding affinity.[1]
-
Metabolic Stability: The pyrimidine ring is generally robust to metabolic degradation, which can improve the pharmacokinetic profile of the final drug molecule.
-
Modulation of Properties: The bromine atom serves as a point for further modification during lead optimization, allowing chemists to explore how different substituents at this position affect potency and selectivity.[1]
Caption: Conceptual role as a key building block in drug synthesis.
Safety, Handling, and Storage
Adherence to stringent safety protocols is non-negotiable when handling chemical reagents. While some safety data sheets (SDS) may state "no known hazard," it is best practice to treat all novel chemical entities with a high degree of caution, especially those with reactive functional groups and structural alerts.[9] Analogs are known to cause skin, eye, and respiratory irritation.[8][10][11]
Hazard Identification and PPE
| Hazard Class | GHS Statement | Recommended PPE |
| Skin Irritation | H315: Causes skin irritation. | Chemical-resistant gloves (e.g., Nitrile), lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Safety glasses with side shields or goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |
Handling and Storage Protocols
-
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[8]
-
Avoid all direct contact with skin and eyes.[11]
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Facilities should be equipped with an eyewash station and safety shower in close proximity to the workstation.[8]
-
-
Storage:
Spill and Disposal Management
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, prevent further dispersal of the solid.
-
Carefully sweep or vacuum up the spilled material and place it into a sealed container for disposal. Do not generate dust.
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
Conclusion
This compound is a high-value chemical tool for the modern synthetic and medicinal chemist. Its well-defined reactive sites—the nucleophilic amine and the versatile bromine atom—provide a robust platform for constructing diverse and complex molecular architectures. As demonstrated by its role in the synthesis of endothelin receptor antagonists, its incorporation can impart desirable pharmacological properties. By combining a thorough understanding of its chemical properties with rigorous adherence to safety protocols, research organizations can effectively and safely harness the synthetic potential of this important building block to accelerate drug discovery programs.
References
- Manchester Organics. This compound. URL: https://www.manchesterorganics.com/products/building-blocks/k-building-blocks/k53876
- AK Scientific, Inc. Safety Data Sheet: (R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride. URL: https://www.aksci.com/sds/8093DH.pdf
- Vulcanchem. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride - 1257535-47-9. URL: https://www.vulcanchem.com/product/1257535-47-9
- CymitQuimica. (5-Bromopyridin-2-yl)methanamine dihydrochloride. URL: https://www.cymitquimica.com/base/producto/54-OR91473
- AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine. URL: https://www.americanelements.com/5-bromopyridin-2-yl-methanamine-173999-23-0
- AFG Bioscience LLC. Safety Data Sheet: (5-Bromopyridin-2-yl)methanamine hydrochloride. URL: https://www.afgbioscience.com/wp-content/uploads/2016/04/254792.pdf
- BLDpharm. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: https://www.bldpharm.com/products/1213688-43-7.html
- BLDpharm. (5-Bromopyrimidin-2-yl)methanamine. URL: https://www.bldpharm.com/products/1240783-02-1.html
- Fisher Scientific. Safety Data Sheet: 2,3-Diamino-5-bromopyridine. URL: https://www.fishersci.com/msds?productName=AC434230050
- Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine. URL: https://www.sigmaaldrich.com/product/aldrich/cds005093
- Enamine. Safety Data Sheet: (3-bromopyridin-2-yl)methanamine hydrochloride. URL: https://www.enamine.net/sds/EN300-248744_EN.pdf
- Synblock. This compound. URL: https://www.synblock.com/product/show/1240594-62-0.html
- Smolecule. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: https://www.smolecule.com/cas-1213688-43-7.html
- EvitaChem. (5-Bromopyrimidin-2-yl)methylamine. URL: https://www.evitachem.com/product/5-bromopyrimidin-2-yl-methyl-ethyl-amine
- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. URL: https://www.chemicalbook.com/synthesis/944718-22-3.htm
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm3002982
- Chemexpress. This compound. URL: https://www.chemexpress.cn/cas-1240594-62-0.html
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm3002982
- BLDpharm. (3-bromo-5-chloropyridin-2-yl)methanamine. URL: https://www.bldpharm.com/products/1257582-25-4.html
- CymitQuimica. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: https://www.cymitquimica.com/base/producto/PC420790
- BLDpharm. (5-Bromopyrimidin-2-yl)methanol. URL: https://www.bldpharm.com/products/22433-12-1.html
- PubChem. 2-Amino-5-bromopyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70622
- PubChem. (5-Bromothiophen-2-yl)methanamine hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/42888202
- BLDpharm. (2-Chloropyrimidin-5-yl)methanamine hydrochloride. URL: https://www.bldpharm.com/products/1289191-99-6.html
- PubChem. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67777727
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide | C19H20Br2N6O4S | CID 67777727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (1257535-47-9) for sale [vulcanchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. CAS 1240594-62-0 | this compound - Synblock [synblock.com]
- 7. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 8. aksci.com [aksci.com]
- 9. afgsci.com [afgsci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
Introduction: The Role of Halogenated Pyrimidines in Modern Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride
In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The introduction of a bromine atom, as in this compound, offers synthetic handles for further molecular elaboration through cross-coupling reactions, while the aminomethyl group provides a key site for pharmacophore extension. This compound, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies, demands rigorous and unambiguous structural characterization to ensure the integrity of downstream research and development.
This technical guide provides a comprehensive, multi-faceted strategy for the complete structure elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of orthogonal methods to build an unshakeable, self-validating structural proof. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of modern structure elucidation workflows.
Foundational Analysis: Molecular Identity and Key Structural Features
Before delving into complex spectroscopic analysis, it is crucial to understand the fundamental components of the target molecule. The structure consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a methanamine group. The compound is supplied as a hydrochloride salt, a common practice for amine-containing pharmaceuticals to improve crystallinity, stability, and aqueous solubility.[1][2] The formation of the salt involves the protonation of the primary amine by hydrochloric acid.[2] This protonation is a key feature that will be confirmed by subsequent analyses.
Key Molecular Features for Elucidation:
-
Molecular Formula: C₅H₇BrClN₃
-
Pyrimidine Core: An aromatic six-membered heterocycle with two nitrogen atoms.
-
Bromine Substituent: A heavy halogen with two major isotopes (⁷⁹Br and ⁸¹Br).
-
Primary Aminomethyl Group (-CH₂NH₂): Protonated to an ammonium group (-CH₂NH₃⁺) in the hydrochloride salt form.
-
Counter-ion: A chloride anion (Cl⁻).
Mass Spectrometry: Confirming Molecular Weight and Isotopic Signature
Mass spectrometry (MS) is the first line of inquiry, providing the molecular weight of the compound and offering definitive evidence for the presence of key elements through their isotopic patterns.
Expertise & Causality: For a halogenated compound, high-resolution mass spectrometry (HRMS) is indispensable. The most critical diagnostic feature is the isotopic pattern of bromine. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion ([M+H]⁺) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.[5][6] This pattern is a virtually infallible indicator of a monobrominated compound.
Expected Mass Spectrum Data
The analysis would be conducted in positive ion mode, typically using Electrospray Ionization (ESI), to observe the protonated molecule of the free base, [M+H]⁺.
| Ion Species | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity |
| [M+H]⁺ | Molecular ion of the free base | 187.98 | 189.98 | ~1:1 |
| [M-NH₂]⁺ | Loss of the amino group | 171.97 | 173.97 | ~1:1 |
| [M-Br]⁺ | Loss of the bromine atom | 108.07 | - | N/A |
Note: Predicted m/z values are for the monoisotopic masses.
Proposed Fragmentation Pathway
The primary fragmentation is expected to occur at the weakest bonds, typically involving cleavage of substituents from the aromatic ring.
Figure 1: Proposed ESI-MS fragmentation pathway.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion cluster to confirm the ~1:1 A/A+2 isotopic pattern characteristic of bromine.
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of the molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments (like HSQC/HMBC) allows for the unambiguous assignment of every proton and carbon in the structure.
Trustworthiness: The self-validating nature of NMR comes from the interplay of chemical shift, integration, and multiplicity. The number of signals corresponds to the number of chemically non-equivalent nuclei, their positions (chemical shifts) indicate their electronic environment, the integration of ¹H signals reveals the relative number of protons, and the splitting patterns (multiplicity) delineate neighboring protons.
¹H NMR Spectroscopy: Predicted Data
The spectrum is expected to be relatively simple, with distinct signals for the pyrimidine ring protons, the methylene protons, and the ammonium protons. The use of a solvent like DMSO-d₆ is recommended, as it readily dissolves the salt and its residual proton peak does not obscure key signals.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| H4, H6 | 8.8 - 9.2 | Singlet | 2H | Protons on the electron-deficient pyrimidine ring are highly deshielded. They are chemically equivalent due to free rotation of the CH₂NH₃⁺ group. |
| -CH₂- | 4.0 - 4.5 | Singlet | 2H | Deshielded by the adjacent pyrimidine ring and the electron-withdrawing -NH₃⁺ group. Appears as a singlet as there are no adjacent protons. |
| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H | The protons on the positively charged nitrogen are deshielded and often exchange with trace water in the solvent, leading to a broad signal. |
¹³C NMR Spectroscopy: Predicted Data
Proton-decoupled ¹³C NMR gives a single peak for each unique carbon atom.[7] The chemical shifts are highly informative about the carbon's hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C2 | 160 - 165 | Attached to two nitrogen atoms and the aminomethyl group, making it highly deshielded. |
| C4, C6 | 155 - 160 | Aromatic carbons adjacent to nitrogen are significantly deshielded. |
| C5 | 115 - 125 | Carbon directly attached to bromine. The "heavy atom effect" can influence this shift, but it remains in the aromatic region.[8][9] |
| -CH₂- | 40 - 45 | Aliphatic carbon, deshielded by its attachment to the ring and the nitrogen atom. |
Note: All chemical shifts are predictions and may vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30).
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]
Figure 2: Workflow for NMR-based structure confirmation.
FTIR Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Causality: The most telling feature in the FTIR spectrum of this compound will be the absorptions related to the ammonium (-NH₃⁺) group. Unlike a free primary amine which shows two sharp N-H stretching bands, the ammonium salt exhibits a very broad and strong absorption envelope, often spanning from 3200 cm⁻¹ down to 2800 cm⁻¹, which is superimposed on the C-H stretching bands.[11] This broadness is due to extensive hydrogen bonding in the solid state. The presence of this feature, along with characteristic N-H bending modes, provides definitive proof of the primary amine salt.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 2800 | N-H Stretch | -NH₃⁺ (Ammonium) | Strong, Very Broad |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) | Medium |
| ~2900 - 2800 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Weak |
| ~1620 - 1560 | N-H Bend | -NH₃⁺ (Ammonium) | Medium-Strong |
| ~1600 - 1400 | C=C, C=N Stretch | Pyrimidine Ring | Strong, Multiple Bands |
| < 800 | C-Br Stretch | Bromo-pyrimidine | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray crystallography stands alone as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.[12][13] It provides an unambiguous proof of the entire molecular structure, including bond lengths, bond angles, and the crucial intermolecular interactions that define the crystal lattice.
Authoritative Grounding: For a hydrochloride salt, this technique is particularly valuable. It will unequivocally confirm that protonation occurs on the aminomethyl nitrogen rather than one of the pyrimidine ring nitrogens. Furthermore, it will reveal the detailed hydrogen-bonding network between the ammonium group (donor), the chloride anion (acceptor), and any co-crystallized solvent molecules.[14][15]
Experimental Protocol: X-ray Crystallography
Figure 3: Workflow for single-crystal X-ray crystallography.
-
Crystal Growth (The Critical Step): Obtaining a single crystal of sufficient size and quality is paramount.[16][17] The hydrochloride salt form often enhances crystallinity.[1]
-
Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol). Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly over several days in a vibration-free environment. Vapor diffusion, where a less-soluble "anti-solvent" (e.g., diethyl ether) slowly diffuses into the solution, is another powerful technique.
-
-
Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[13] A detector measures the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction pattern is mathematically converted into a 3D electron density map. An initial model of the structure is fitted to this map and then computationally refined to achieve the best possible agreement with the experimental data. The quality of the final structure is often judged by its R-factor (residual factor), with values below 5% (0.05) indicating a very good fit.[12]
Integrated Analysis: A Cohesive Structural Proof
The power of this multi-technique approach lies in the convergence of evidence. Each experiment acts as a check on the others, building a robust and irrefutable structural assignment.
Figure 4: Integrated workflow for structure elucidation.
-
MS provides the elemental composition and confirms the presence of bromine.
-
FTIR identifies the key functional groups, crucially confirming the ammonium salt form.
-
NMR pieces together the molecular skeleton, defining the precise connectivity of all atoms.
Conclusion
The structure elucidation of a key synthetic building block like this compound is not a trivial exercise; it is the bedrock upon which reliable and reproducible science is built. By systematically employing an orthogonal set of analytical techniques—mass spectrometry, NMR and FTIR spectroscopy, and single-crystal X-ray crystallography—one can move from a proposed structure to an experimentally verified, unambiguous molecular identity. This integrated approach, grounded in a deep understanding of the causality behind each technique, ensures the level of scientific rigor required for modern pharmaceutical research and development.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Chemguide. (n.d.). Mass Spectra - The M+2 Peak. [Link]
- ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
- Chemistry LibreTexts. (2020, August 22). 16.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
- Chemistry LibreTexts. (2023, August 29).
- EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
- Al-Majid, A. M., et al. (2024).
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
- Tiefenbacher, K., et al. (2013). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 52(41), 10934-10937. [Link]
- Chemistry Stack Exchange. (2012, November 26).
- Creative BioMart. (n.d.). X-ray Crystallography. [Link]
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
- ResearchGate. (n.d.). The packing structure of hydrochloride salt (I), viewed down the.... [Link]
- Ullah, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
- Chemistry Stack Exchange. (2015, August 6).
- Cook, A. M., et al. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2016(2), M891. [Link]
- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. [Link]
- Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Banaras Hindu University, Department of Chemistry. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. eas.org [eas.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. How To [chem.rochester.edu]
An In-Depth Technical Guide to the Synthesis of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of (5-Bromopyrimidin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The primary synthetic strategy focuses on the reduction of the commercially available precursor, 5-bromopyrimidine-2-carbonitrile. This guide presents three distinct and effective reduction methodologies, catering to various laboratory capabilities and research needs. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. All quantitative data is summarized for clarity, and key workflows are visualized using process flow diagrams.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the brominated pyrimidine core offers a versatile scaffold for further functionalization through various cross-coupling reactions, while the primary amine serves as a crucial handle for amide bond formation and other derivatizations. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and biological assays.
The most direct and efficient synthetic route to this compound commences with 5-bromopyrimidine-2-carbonitrile. The critical step in this synthesis is the reduction of the nitrile functionality to a primary amine. This guide details three robust methods to achieve this transformation:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and rapid method utilizing a strong hydride reducing agent.
-
Catalytic Hydrogenation with Raney® Nickel: A classic and scalable approach employing a heterogeneous catalyst.
-
Borane Dimethyl Sulfide (BMS) Reduction: A milder and more selective reduction using a borane complex.
Each method will be discussed in detail, including the causality behind the choice of reagents and conditions, followed by a step-by-step experimental protocol. The guide culminates with a standardized procedure for the formation of the final hydrochloride salt.
Core Synthesis Pathway: From Nitrile to Amine Hydrochloride
The overarching synthetic strategy is a two-step process starting from 5-bromopyrimidine-2-carbonitrile.
Caption: Overall synthetic workflow.
Methodology 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Scientific Rationale
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by subsequent hydride transfers and work-up to yield the primary amine. The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), and stringent exclusion of moisture.
Causality of Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is paramount to prevent quenching of the reagent and to ensure safety.
-
Inverse Addition: While not strictly necessary for nitrile reduction, adding the LiAlH₄ suspension to the nitrile solution (inverse addition) can sometimes offer better control over the reaction temperature, especially on a larger scale. However, for simplicity and to ensure complete reduction, the protocol below describes the more common addition of the nitrile to the LiAlH₄ suspension.
-
Ethereal Solvents: Diethyl ether and THF are ideal solvents as they are inert to LiAlH₄ and effectively solubilize the starting material. THF is often preferred for its higher boiling point, allowing for reactions to be conducted at reflux if necessary.
-
Careful Work-up: The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the aluminum salts to facilitate their removal. The Fieser work-up is a widely adopted and reliable method.
Experimental Protocol
Step 1: Reduction of 5-Bromopyrimidine-2-carbonitrile
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) as a suspension in anhydrous tetrahydrofuran (THF, 10 mL per gram of LiAlH₄) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 5-bromopyrimidine-2-carbonitrile (1.0 eq.) in anhydrous THF (5 mL per gram of nitrile).
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-Bromopyrimidin-2-yl)methanamine as an oil or solid.
Caption: Workflow for Raney® Nickel hydrogenation.
Methodology 3: Borane Dimethyl Sulfide (BMS) Reduction
Scientific Rationale
Borane complexes, such as Borane Dimethyl Sulfide (BMS), are milder reducing agents compared to LiAlH₄. [2][3]They are particularly effective for the reduction of carboxylic acids and amides, and also readily reduce nitriles to primary amines. The reaction proceeds via the formation of a nitrile-borane adduct, which then undergoes successive hydride transfers. The work-up typically involves an acidic quench to hydrolyze the boron-nitrogen intermediates. BMS is often preferred over borane-THF due to its higher stability and concentration.
Causality of Experimental Choices:
-
Borane Dimethyl Sulfide (BMS): This reagent is chosen for its good balance of reactivity and selectivity. It is less pyrophoric than diborane and more stable than borane-THF.
-
Anhydrous THF: As with other hydride reagents, anhydrous conditions are necessary to prevent the decomposition of the borane complex.
-
Reflux Conditions: Heating the reaction mixture to reflux in THF can be necessary to drive the reduction to completion in a reasonable timeframe.
-
Acidic Work-up: The addition of aqueous acid (e.g., HCl) during work-up is essential to hydrolyze the intermediate amine-borane complexes and to protonate the resulting amine, facilitating its isolation as the hydrochloride salt.
Experimental Protocol
Step 1: Reduction of 5-Bromopyrimidine-2-carbonitrile
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromopyrimidine-2-carbonitrile (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF, 15 mL per gram of nitrile) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Borane Dimethyl Sulfide complex (2.0 M in THF, 1.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add a solution of HCl in diethyl ether (2.0 M) until the pH is acidic.
-
Concentrate the mixture under reduced pressure to obtain the crude this compound.
Caption: Workflow for BMS reduction.
Final Step: Hydrochloride Salt Formation
For methodologies 1 and 2, where the free amine is isolated, the following procedure can be used to form the hydrochloride salt.
Experimental Protocol
-
Dissolve the crude (5-Bromopyrimidin-2-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Data Summary
| Parameter | LiAlH₄ Reduction | Raney® Nickel Hydrogenation | BMS Reduction |
| Starting Material | 5-Bromopyrimidine-2-carbonitrile | 5-Bromopyrimidine-2-carbonitrile | 5-Bromopyrimidine-2-carbonitrile |
| Key Reagent | Lithium Aluminum Hydride | Raney® Nickel, H₂ gas | Borane Dimethyl Sulfide |
| Solvent | Anhydrous THF | Methanolic Ammonia | Anhydrous THF |
| Temperature | 0 °C to Room Temp. | Room Temperature | 0 °C to Reflux |
| Pressure | Atmospheric | 50 psi | Atmospheric |
| Typical Reaction Time | 12-16 hours | 12-24 hours | 4-6 hours |
| Work-up | Fieser Work-up (H₂O, NaOH) | Filtration | Acidic Quench |
| Product Form | Free Amine | Free Amine | Hydrochloride Salt (direct) |
Conclusion
This technical guide has detailed three reliable and effective methods for the synthesis of this compound from 5-bromopyrimidine-2-carbonitrile. The choice of method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity profile. The LiAlH₄ method is rapid and high-yielding but requires careful handling of a pyrophoric reagent. The catalytic hydrogenation with Raney® Nickel is a scalable and clean method, ideal for larger quantities. The BMS reduction offers a milder alternative with a straightforward work-up that can directly yield the hydrochloride salt. By understanding the causality behind the experimental choices for each protocol, researchers can confidently and safely synthesize this important chemical intermediate for their drug discovery and development programs.
References
- Organic Syntheses. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- Organic Syntheses. (n.d.). Raney Nickel Catalyzed Hydrogenation.
- Common Organic Chemistry. (n.d.). Borane Dimethylsulfide (BMS).
- The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- Wikipedia. (n.d.). Borane dimethylsulfide.
- Vineeth Precious. (n.d.). Raney Nickel Catalyst.
- Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions.
Sources
The Strategic Role of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, integral to the structure of nucleobases in DNA and RNA and forming the core of numerous therapeutic agents.[1] Its inherent drug-like properties and versatile synthetic handles have established it as a "privileged scaffold," a molecular framework that is recurrently found in successful drugs across various target classes. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Within this important class of compounds, (5-Bromopyrimidin-2-yl)methanamine hydrochloride (CAS Number: 1240594-62-0) has emerged as a particularly valuable and strategic building block for the synthesis of complex, next-generation therapeutics.
This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, a robust synthetic strategy, and its critical applications in the development of targeted therapies, with a particular focus on kinase inhibitors.
Compound Profile: this compound
This molecule is a bifunctional synthetic intermediate, offering two distinct points for chemical modification. The primary amine at the 2-position serves as a versatile nucleophile, while the bromine atom at the 5-position is primed for a variety of powerful cross-coupling reactions. This orthogonal reactivity is the key to its utility, allowing for the sequential and controlled introduction of diverse molecular fragments.
| Property | Value | Source |
| CAS Number | 1240594-62-0 | [4][5] |
| Molecular Formula | C₅H₇BrClN₃ | [5] |
| Molecular Weight | 224.49 g/mol | [5] |
| Appearance | Solid (Typical) | Supplier Data |
| Purity | ≥98% (Typical) | [5] |
| Storage | Store in a dry, sealed place | [5] |
Strategic Synthesis: A Proposed Pathway
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a logical and efficient pathway can be constructed based on established methodologies for analogous pyrimidine derivatives. A common and effective strategy involves the reduction of a nitrile precursor, which can be synthesized from commercially available starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic chemistry transformations for similar substrates. Researchers should perform their own reaction optimization.
Step 1: Reduction of 5-Bromo-2-cyanopyrimidine to (5-Bromopyrimidin-2-yl)methanamine
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of 5-bromo-2-cyanopyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (approx. 1.5-2.0 equivalents) via the dropping funnel, maintaining the internal temperature below 5 °C. The causality for slow addition at low temperature is to control the highly exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This sequential addition is critical for safely decomposing the excess hydride and forming a filterable aluminum salt precipitate.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction with an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-Bromopyrimidin-2-yl)methanamine as the free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude (5-Bromopyrimidin-2-yl)methanamine free base in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (e.g., 2 M solution, 1.1 equivalents) to the stirred solution.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound. The salt formation is a self-validating system; a pure, crystalline solid is indicative of successful protonation and isolation.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile scaffold for constructing highly functionalized molecules, particularly kinase inhibitors.[1][6] Protein kinases are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7]
The aminopyrimidine core is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding pocket of many kinases.[7] The (5-Bromopyrimidin-2-yl)methanamine scaffold provides two key points of diversification to build potent and selective inhibitors.
-
N-Functionalization of the Aminomethyl Group: The primary amine is readily acylated, alkylated, or used in reductive amination reactions to introduce side chains that can occupy adjacent pockets in the kinase active site, enhancing potency and selectivity.
-
C-5 Functionalization via Cross-Coupling: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl and heteroaryl groups that can extend into solvent-exposed regions or other hydrophobic pockets, critically influencing the drug's pharmacokinetic and pharmacodynamic properties.
General Workflow for Kinase Inhibitor Synthesis
Caption: Stepwise functionalization of the core scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a generalized framework for the synthesis of kinase inhibitors using the N-functionalized bromo-pyrimidine intermediate.
-
Reaction Setup: In a microwave vial or Schlenk flask, combine the N-functionalized (5-Bromopyrimidin-2-yl)methanamine derivative (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The use of a degassed solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 80-120 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final kinase inhibitor.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers an efficient entry point into a rich chemical space of potential drug candidates. Its orthogonal reactive sites—the primary amine and the C-5 bromine—provide medicinal chemists with the flexibility to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As the demand for targeted therapeutics continues to grow, the utility of such versatile and well-conceived scaffolds will undoubtedly play an increasingly critical role in the discovery of transformational medicines.
References
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. ChemicalBook.
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
- The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- This compound | 1240594-62-0. Manchester Organics.
- 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine. BLD Pharm.
- CAS 1240594-62-0 | this compound. Synblock.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. CAS 1240594-62-0 | this compound - Synblock [synblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(5-Bromopyrimidin-2-yl)methanamine Hydrochloride: A Technical Guide to a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] Its prevalence is rooted in its fundamental role as a component of DNA and RNA, and its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] In the realm of drug discovery, particularly in the development of protein kinase inhibitors, the pyrimidine scaffold is frequently employed to mimic the hinge-binding interactions of ATP, making it an attractive framework for designing potent and selective anticancer agents.[1][3][4]
(5-Bromopyrimidin-2-yl)methanamine hydrochloride emerges as a highly valuable and versatile building block for harnessing the potential of the pyrimidine core. This bifunctional reagent offers two distinct and orthogonal points for chemical modification: a nucleophilic primary amine and an electrophilic C5-bromine atom. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and core reactivity of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of complex molecular architectures.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The hydrochloride salt form confers advantageous properties for storage and handling compared to the free base.
| Property | Value | Source/Comment |
| CAS Number | 1240594-62-0 | [5][6] |
| Molecular Formula | C₅H₇BrClN₃ | [5] |
| Molecular Weight | 224.49 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Typical for hydrochloride salts. |
| Solubility | Enhanced water solubility | Compared to its free base form.[7] |
| Stability | Stable under standard laboratory conditions | Store in a cool, dry place away from incompatible materials. |
Handling and Storage: As with any halogenated amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. The compound is hydroscopic and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
Reactivity and Synthetic Utility: A Bifunctional Linchpin
The synthetic power of this compound lies in its two chemically distinct reactive sites. The primary aminomethyl group at the C2 position readily undergoes nucleophilic reactions, while the bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled elaboration of the pyrimidine core.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom on the electron-deficient pyrimidine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are pivotal transformations in the synthesis of complex pharmaceuticals.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[8] It enables the coupling of the 5-bromopyrimidine core with a vast array of commercially available aryl or heteroaryl boronic acids and esters.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.[9][10] The ligand's role is crucial; bulky, electron-rich phosphines (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and facilitate the catalytic cycle, especially for challenging substrates.
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] The choice of base can significantly impact yield and must be compatible with the substrates' functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[9]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the reliable execution of Suzuki-Miyaura coupling with this compound.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[9]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).[9] Monitor the reaction's progress by a suitable method (TLC or LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 5-aryl-2-(aminomethyl)pyrimidine.[10]
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C5-position.[11][12] This reaction has profoundly expanded the ability to synthesize arylamines, which are common motifs in pharmaceuticals.[12][13]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount.[11] Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, or Josiphos family ligands) are highly effective as they promote the crucial reductive elimination step that forms the C-N bond.[12][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Generalized Protocol for Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (2-4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane via syringe. Seal the tube and heat to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 5-amino-pyrimidine product.
Reactions at the C2-Aminomethyl Group
The primary amine at the C2 position serves as a versatile nucleophilic handle for building diverse functionalities through standard transformations.
-
N-Acylation/N-Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form stable amide or sulfonamide linkages. This is a fundamental strategy for linking the pyrimidine core to other fragments.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to secondary or tertiary amines, enabling further structural elaboration.
Case Study: Application in the Synthesis of Macitentan
The strategic importance of 5-bromopyrimidine derivatives is exemplified in the synthesis of Macitentan, a potent dual endothelin receptor antagonist.[15][16] In its synthesis, a key step involves the Williamson ether synthesis where the alcohol of an intermediate is deprotonated with a strong base like sodium hydride (NaH), which then displaces the chlorine from 2-chloro-5-bromopyrimidine to form a crucial ether linkage.[15][17] This highlights how the halogenated pyrimidine acts as a key electrophilic partner for coupling complex fragments, demonstrating the industrial relevance of this class of building blocks in constructing life-saving medicines.[15]
Conclusion
This compound is a powerful and strategic building block for organic synthesis and drug discovery. Its bifunctional nature, with two orthogonal reactive sites, provides chemists with a flexible platform for creating diverse molecular libraries. The ability to perform selective, high-yielding palladium-catalyzed cross-coupling reactions at the C5-position, combined with the versatile reactivity of the C2-aminomethyl group, ensures its continued importance in the development of novel therapeutics, particularly in the fields of oncology and cardiovascular disease.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride. Vulcanchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. ChemicalBook.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- This compound. Synblock.
- (5-Bromopyridin-2-yl)methanamine. AMERICAN ELEMENTS.
- (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. Smolecule.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
- This compound. Manchester Organics.
- (5-Bromopyrimidin-2-yl)methanamine. BLD Pharm.
- (5-Bromopyridin-2-yl)methanamine.
- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. xgUYcX1B8ful0m2CkjSCVVnckMzdHf2jBIh)
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 5. CAS 1240594-62-0 | this compound - Synblock [synblock.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (1257535-47-9) for sale [vulcanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Brominated Pyrimidines in Modern Drug Discovery: A Technical Guide to Their Biological Activity
Introduction: The Strategic Advantage of Bromination in Pyrimidine Scaffolds
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent ability to mimic the purine core of ATP allows it to interact with a wide array of biological targets, particularly kinases.[1] The strategic introduction of a bromine atom onto the pyrimidine ring profoundly alters its physicochemical properties, leading to a significant enhancement of its biological activities.[5][6] This guide provides an in-depth exploration of the diverse biological activities of brominated pyrimidines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
The inclusion of bromine, a halogen, increases the lipophilicity of the pyrimidine molecule, which can improve its ability to cross cell membranes. Furthermore, the size and electronegativity of the bromine atom can lead to more potent interactions with target proteins, often through halogen bonding.[5] A key synthetic advantage of brominated pyrimidines is the differential reactivity of the halogen substituents, which enables sequential and regioselective functionalization. This feature is particularly valuable for the creation of diverse compound libraries for high-throughput screening and SAR studies.[7]
This technical guide will delve into the significant anticancer, antimicrobial, antiviral, and enzyme inhibitory activities of brominated pyrimidines, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
Anticancer Activity: Targeting Kinase-Driven Oncogenic Signaling
A substantial body of research has focused on the development of brominated pyrimidines as potent anticancer agents, primarily through the inhibition of protein kinases.[1] Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]
Mechanism of Action: Inhibition of Bcr-Abl Tyrosine Kinase
One of the most well-documented applications of brominated pyrimidines is in the inhibition of the Bcr-Abl tyrosine kinase.[7][8] This constitutively active kinase is the causative agent of Chronic Myelogenous Leukemia (CML).[7] Brominated pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of the Bcr-Abl protein and preventing the phosphorylation of its downstream substrates. This action effectively blocks the pro-proliferative signaling cascade that drives CML.[7]
Caption: Simplified Bcr-Abl Signaling Pathway and Inhibition by Brominated Pyrimidines.
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the anticancer potency of brominated pyrimidines. Key findings include:
-
Position of Bromine: The incorporation of a bromine atom at the 5-position of the pyrimidine ring has been shown to be particularly effective for potent PAK1 kinase inhibition.[9]
-
Substitutions at C2 and C4: The differential reactivity of chloro- and bromo- groups at the 2- and 5-positions, respectively, allows for the introduction of various amine-containing fragments.[7] These fragments can form crucial hydrogen bonding interactions within the hinge region of the kinase active site, enhancing inhibitory activity.[7]
-
Side Chains: The addition of specific side chains, such as a 1,2-dimethylpiperazine pendant domain, in combination with the 5-bromo-pyrimidine core, has yielded lead compounds with potent anti-proliferative activity in various colon cancer cell lines.[9]
Quantitative Data: In Vitro Kinase Inhibitory Activity
The efficacy of brominated pyrimidine derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the biological activity of representative 5-bromo-pyrimidine-based Bcr-Abl kinase inhibitors.
| Compound ID | Bcr-Abl Kinase IC50 (µM) | K562 Cell Line Cytotoxicity IC50 (µM) |
| 6g | 0.015 | 0.45 |
| 7d | 0.018 | 0.52 |
| 9c | 0.021 | 0.61 |
| 10e | 0.012 | 0.38 |
| Dasatinib (Control) | 0.008 | 0.25 |
| Data is for compounds synthesized from 5-bromo-2,4-dichloropyrimidine and is presented to illustrate the potential of the 5-bromopyrimidine scaffold.[7] |
Experimental Protocol: In Vitro Bcr-Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a well-established method for evaluating the inhibitory activity of compounds against Bcr-Abl tyrosine kinase.[10]
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase substrate (e.g., Abltide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (brominated pyrimidines)
-
Dasatinib (positive control)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control (Dasatinib) in assay buffer.
-
In a 96-well plate, add 5 µL of the test compound solution or control to each well.
-
Add 10 µL of a solution containing the Bcr-Abl kinase and the kinase substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Antimicrobial and Antiviral Activities
The versatile pyrimidine scaffold, when halogenated, also exhibits significant activity against a range of microbial and viral pathogens.
Antibacterial and Antifungal Properties
Brominated pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[11] For instance, certain derivatives have shown appreciable activity against E. coli.[11] The introduction of a bromo substituent on the aminopyrimidine core can enhance antibacterial potency.[11]
In the realm of antifungal agents, fluorinated pyrimidines like Flucytosine are well-established, and research into brominated analogs continues to be an active area.[12]
Recent studies have highlighted the potential of halogenated pyrimidines as antibiofilm agents against enterohemorrhagic Escherichia coli (EHEC).[13] Compounds like 2-amino-5-bromopyrimidine (2A5BP) have shown significant inhibitory effects on EHEC biofilm formation without affecting bacterial growth, suggesting a targeted antibiofilm action.[13] This is achieved by downregulating the expression of key genes involved in curli production, which is essential for biofilm integrity.[13]
Antiviral Potential
Halogenated nucleosides, including those with a brominated pyrimidine core, have long been investigated for their antiviral properties.[14] 5-substituted uracil derivatives, in particular, have been extensively studied for the clinical treatment of viral diseases.[14] The mechanism of action often involves the inhibition of viral polymerases or reverse transcriptases. For example, diarylpyrimidines (DAPYs) are a class of compounds that include brominated derivatives and are known for their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]
Enzyme Inhibitory Activity Beyond Kinases
The inhibitory potential of brominated pyrimidines extends beyond the kinase family. Recent research has explored their impact on other crucial enzymes.
Glutathione Reductase Inhibition
Glutathione Reductase (GR) is an enzyme critical for maintaining the redox balance within cells.[15] Inhibitors of GR are being investigated as potential treatments for cancer and malaria.[15] A study investigating the inhibitory effects of pyrimidine and its derivatives on GR found that 4-amino-2,6-dichloropyrimidine exhibited the most effective inhibition.[15] While this specific example is a dichlorinated pyrimidine, it underscores the potential of halogenated pyrimidines to inhibit this important enzyme. Further investigation into brominated analogs is warranted.
Synthetic Methodologies: Accessing Brominated Pyrimidine Scaffolds
The synthesis of brominated pyrimidines is a well-established field with a variety of methods available to medicinal chemists.
Direct Bromination
Direct bromination of the pyrimidine ring can be achieved using various brominating agents. A common and efficient method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) in aprotic solvents like dichloromethane (CH2Cl2), acetonitrile (CH3CN), or dimethylformamide (DMF).[14] The efficiency of this reaction can be enhanced by the addition of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[14]
Experimental Protocol: General Procedure for the Bromination of Uracil-Derived Nucleosides
This protocol provides a general method for the C-5 bromination of uracil nucleosides.[14]
Materials:
-
Uracil-derived nucleoside
-
1,3-dibromo-5,5-dimethylhydantoin (DBH)
-
Dichloromethane (CH2Cl2)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the uracil-derived nucleoside in CH2Cl2.
-
Add DBH (0.55-1.1 equivalents) to the solution. For less reactive substrates, TMSOTf (0.55 equivalents) can be added to catalyze the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5-brominated pyrimidine nucleoside.
Caption: General workflow for the bromination of uracil nucleosides.
Conclusion and Future Directions
Brominated pyrimidines represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, coupled with their synthetic tractability, makes them attractive scaffolds for further development. The ability to fine-tune their biological activity through strategic modifications to the pyrimidine core and its substituents offers a clear path for lead optimization.
Future research will likely focus on:
-
Expanding the Target Space: Exploring the inhibitory activity of brominated pyrimidines against a wider range of kinases and other enzyme families implicated in disease.
-
Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity for their target enzymes to minimize off-target effects and improve safety profiles.
-
Combating Drug Resistance: Developing novel brominated pyrimidine derivatives that can overcome known drug resistance mechanisms, particularly in oncology.
-
Advanced Drug Delivery: Investigating novel formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of these compounds.
The continued exploration of the chemical space around the brominated pyrimidine scaffold holds immense potential for the discovery of new and effective therapies for a multitude of diseases.
References
- Kumar, A., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- BenchChem. (2025). 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
- BenchChem. (2025). 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors.
- Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed, 27155464.
- Sharma, P., & Singh, P. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.
- Srivastava, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4849-4851.
- Srivastava, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH Public Access, 23(1), 1-11.
- dos Santos, J. C. F., et al. (2023).
- Rudolph, J., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed, 17482455.
- Kim, S., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. PMC.
- Begum, S., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Al-Hujaily, E. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC.
- Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
- Papakonstantinou, I., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
- Bell, S. C., & Wei, P. H. L. (1976). Process for bromination of pyrimidine.
- Mohamed, M. S., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-10.
- Ialongo, D., et al. (2023).
- Patel, J. R., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 11(2), 114-123.
- Shaik, A. B., et al. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12), a483-a496.
- Abdel-Maksoud, M. S., et al. (2023).
- Lo, M. K., et al. (2025). Broad-spectrum inhibition of common respiratory RNA viruses by a pyrimidine synthesis inhibitor with involvement of the host antiviral response.
- Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 48.
- Singh, S., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Wang, S. F., et al. (1955). Chemistry of Pyrimidines. I. The Reaction of Bromine with Uracils.
- Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines.
- Janezic, D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH, 10.3390/ijms22083907.
- Kumar, A., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers, 18(2).
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 27(02), 038–055.
- Sharma, P., et al. (2025). Synthesis and Biological Activities of Pyrimidines: A Review.
- Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11.
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed, 35579151.
- El-Zaria, M. E. (2007). Anti-inflammatory Activity of the Boronated Pyrimidines and.
- Weber, G. (1983). [Regulation of enzyme activities involved in pyrimidine synthesis and its application to cancer chemotherapy]. PubMed, 8304041.
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
A Comprehensive Technical Guide to the Physicochemical Properties of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride
Introduction: In the landscape of modern medicinal chemistry and drug development, heterocyclic building blocks are indispensable tools for constructing novel molecular architectures with desired pharmacological activities. Among these, (5-Bromopyrimidin-2-yl)methanamine hydrochloride stands out as a critical intermediate. Its unique structural arrangement, featuring a reactive brominated pyrimidine core and a primary amine side chain, makes it a versatile precursor for a range of complex molecules. Notably, it serves as a key component in the synthesis of advanced therapeutic agents, including the dual endothelin receptor antagonist, Macitentan.[1][2]
This guide provides an in-depth exploration of the physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind its chemical behavior, offers validated protocols for its characterization, and provides field-proven insights into its handling and application, ensuring both scientific rigor and practical utility.
Section 1: Chemical Identity and Structural Attributes
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a salt, which significantly influences its physical properties compared to its free base form.
Table 1: Core Identification and Structural Data
| Parameter | Value | Source(s) |
| IUPAC Name | (5-bromopyrimidin-2-yl)methanamine;hydrochloride | N/A |
| CAS Number | 1240594-62-0 | [3][4] |
| Molecular Formula | C₅H₇BrClN₃ | [3] |
| Molecular Weight | 224.49 g/mol | [3] |
| Canonical SMILES | C1=C(C(=NC=N1)CN)Br.Cl | N/A |
| Structure | N/A |
The structure is defined by three key features that dictate its reactivity and physical nature:
-
The Pyrimidine Ring: A nitrogenous heterocycle that is a common scaffold in pharmacologically active compounds.
-
The Bromine Substituent: Located at the 5-position, this halogen serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.[5]
-
The Methanamine Group: The primary amine at the 2-position is a potent nucleophile, readily undergoing reactions like acylation and alkylation.[5]
-
The Hydrochloride Salt: The formation of the hydrochloride salt by protonating the primary amine significantly enhances the compound's stability and aqueous solubility, making it more suitable for handling and certain reaction conditions.[5]
Section 2: Physicochemical Properties
The bulk properties of the compound are a direct consequence of its molecular structure. This section details its physical state, solubility, and thermal characteristics.
Table 2: Summary of Physicochemical Data
| Property | Description / Value | Rationale & Insights |
| Appearance | Expected to be a crystalline solid. | As a salt of an organic base, the ionic character promotes the formation of a stable crystal lattice.[5] |
| Solubility | Enhanced solubility in water and polar protic solvents (e.g., methanol, ethanol) compared to its free base. Limited solubility in nonpolar organic solvents. | The ionic hydrochloride form allows for favorable interactions with polar solvent molecules. Storage in a dark, inert atmosphere at 2-8°C is recommended for the free base to maintain stability.[6] |
| Melting Point | Data not publicly available. Expected to exhibit a distinct melting point, likely with decomposition. | Ionic compounds typically have higher melting points than their neutral counterparts. DSC analysis is recommended for an accurate determination. |
| pKa | Data not publicly available. Estimated pKa for the protonated aminomethyl group is ~8.0-9.0. | This estimation is based on similar benzylic amines. The pyrimidine nitrogens are weakly basic and would be protonated only under strongly acidic conditions. |
Protocol for Thermal Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point of a pure substance. It provides a highly accurate endotherm peak corresponding to the melting transition and can simultaneously reveal information about purity, polymorphism, and thermal decomposition, making it a self-validating system for thermal characterization.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to a temperature well above the expected melting point (e.g., 300°C).
-
Data Analysis: The onset temperature of the primary endothermic peak is recorded as the melting point. The area under the peak corresponds to the heat of fusion. Any significant exothermic activity following the melt suggests decomposition.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical validation is paramount to ensure the identity, purity, and quality of any research compound. A multi-technique approach is essential for unambiguous characterization.
Caption: Standard analytical workflow for compound validation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the two non-equivalent pyrimidine ring protons (as singlets or doublets), a singlet for the methylene (-CH₂) group adjacent to the amine, and a broad signal for the amine protons (-NH₃⁺) which may exchange with solvent. The integration of these signals should correspond to a 1:1:2:3 proton ratio.
-
¹³C NMR: The carbon spectrum will display five signals: three for the unique carbons of the pyrimidine ring (one brominated, one with the aminomethyl group, and one unsubstituted) and one for the methylene carbon.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is the ideal technique. The analysis will detect the molecular ion of the free base at an m/z corresponding to [C₅H₆BrN₃ + H]⁺.
-
A key validation feature is the characteristic isotopic pattern for bromine, which will show two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Chromatographic Purity Assessment
Causality: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. The method separates the main compound from potential impurities based on polarity, and the UV detector provides a quantitative response for chromophore-containing molecules like this pyrimidine derivative.
Protocol for Purity Analysis by RP-HPLC-UV
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.
-
Analysis: Inject 5 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Section 4: Chemical Reactivity and Applications
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups.
Caption: Reactivity map of the core functional groups.
-
Nucleophilic Amine: The primary amine is a versatile nucleophile. It readily participates in acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. This functionality is crucial for linking the pyrimidine core to other molecular fragments.[5]
-
Versatile Bromo Substituent: The bromine atom at the C5 position is the key to elaborating the pyrimidine scaffold. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: With boronic acids/esters to form C-C bonds.
-
Stille Coupling: With organostannanes to form C-C bonds.
-
Buchwald-Hartwig Amination: With amines to form C-N bonds.
-
This dual reactivity makes the compound a powerful building block, allowing for sequential or orthogonal functionalization to rapidly build molecular complexity. Its role as a precursor in the synthesis of Macitentan is a testament to its strategic importance in drug discovery programs.[1][7]
Section 5: Safe Handling and Storage
Adherence to proper safety protocols is non-negotiable in a laboratory setting.
-
Personal Protective Equipment (PPE): Always handle the compound while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Minimize dust generation during transfer.[8] Wash hands thoroughly after handling.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[8][10] For long-term stability, storage at refrigerated temperatures (2-8°C) is advisable, protected from light.[6][10]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations for chemical waste.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile entry point into complex nitrogen-containing heterocyclic chemistry. Its well-defined physicochemical properties, predictable reactivity, and enhanced stability as a hydrochloride salt make it an invaluable asset for researchers in drug discovery and materials science. By understanding the principles and protocols outlined in this guide, scientists can confidently and effectively leverage this compound to accelerate their research and development objectives.
References
- AFG Bioscience LLC. (2016). SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. AFG Bioscience. URL: https://www.afgbioscience.com/storage/sds/254792.pdf
- Vulcanchem. (n.d.). (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride. Vulcanchem. URL: https://www.vulcanchem.com/product/1257535-47-9
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride. AK Scientific, Inc. URL: https://www.aksci.com/sds/S003861_sds.pdf
- BLD Pharm. (n.d.). (5-Bromopyrimidin-2-yl)methanamine. BLD Pharm. URL: https://www.bldpharm.com/products/1240783-02-1.html
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/b4380
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2011/ay/c1ay05259a
- Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds/02122/AC441610000
- Synblock Inc. (n.d.). CAS 1240594-62-0 | this compound. Synblock. URL: https://www.synblock.com/cas/1240594-62-0.html
- BIOFOUNT. (n.d.). 1240594-62-0|this compound. BIOFOUNT. URL: https://www.biofount.com/cas-1240594-62-0.html
- Manchester Organics. (n.d.). This compound. Manchester Organics. URL: https://www.manchesterorganics.com/products/building-blocks/pyrimidines/k53876
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. URL: https://pubs.acs.org/doi/10.1021/jm3009103
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. URL: https://pubmed.ncbi.nlm.nih.gov/22897827/
- ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. URL: https://www.researchgate.net/publication/230601555_The_Discovery_of_N-5-4-Bromophenyl-6-2-5-bromo-2-pyrimidinyloxyethoxy-4-pyrimidi_nyl-N_'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1240594-62-0 | this compound - Synblock [synblock.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (1257535-47-9) for sale [vulcanchem.com]
- 6. 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 1240594-62-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. afgsci.com [afgsci.com]
A Technical Guide to the Therapeutic Potential of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and broad range of biological activities.[1][2] As a fundamental component of DNA and RNA, its derivatives have been successfully developed into therapeutic agents across multiple disease areas, including oncology, infectious diseases, and neurology.[3][4] This guide provides an in-depth exploration of the key therapeutic targets of pyrimidine-based compounds, detailing their mechanisms of action, offering validated experimental workflows for target identification, and presenting a forward-looking perspective on emerging applications. By synthesizing technical data with mechanistic insights, this document serves as an authoritative resource for professionals engaged in the discovery and development of next-generation pyrimidine-based therapeutics.
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The six-membered aromatic ring of pyrimidine, containing two nitrogen atoms at positions 1 and 3, is a structural motif of immense significance in nature and medicine.[1] Its prevalence in the nucleobases cytosine, thymine, and uracil underscores its central role in the chemistry of life.[1] In medicinal chemistry, the pyrimidine core is prized for its ability to engage in multiple non-covalent interactions, particularly hydrogen bonding, which allows for high-affinity binding to a wide array of biological targets.[2] Its synthetic tractability and the capacity for extensive structural modification have enabled the development of a vast library of derivatives with tailored pharmacological profiles.[5][6]
Historically, the journey of pyrimidine-based drugs began with anticancer agents like 5-fluorouracil, which interferes with DNA synthesis.[3][7] This has expanded to include highly specific kinase inhibitors, antiviral nucleoside analogs, and antibacterial dihydrofolate reductase inhibitors, demonstrating the scaffold's remarkable adaptability.[3][7][8]
Key Therapeutic Areas and Targets
The versatility of the pyrimidine scaffold is evident in its successful application across diverse therapeutic fields.
Oncology
In cancer therapy, pyrimidine derivatives have made a profound impact by targeting fundamental processes of cell proliferation and survival.[9]
-
Targeting Protein Kinases: Dysregulation of protein kinases is a hallmark of many cancers.[10] Pyrimidine-based compounds have proven exceptionally effective as kinase inhibitors due to their structural resemblance to the adenine ring of ATP, allowing them to competitively bind to the enzyme's active site.[8] This has led to the development of numerous approved drugs targeting kinases like the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[8][11][12] For instance, pyrazolo[3,4-d]pyrimidines have been successfully developed as potent BTK inhibitors.[8]
-
Targeting Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a key cofactor for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, making it a valuable target for cancer chemotherapy.[13] Pyrimidine derivatives, such as pyrimethamine, feature a 2,4-diaminopyrimidine scaffold that is essential for their interaction with the DHFR enzyme.[13]
-
Targeting DNA and RNA Synthesis: As analogs of natural pyrimidine nucleosides, these compounds can be incorporated into DNA and RNA, leading to chain termination and inhibition of replication.[7] Drugs like Gemcitabine, a deoxycytidine analogue, are effective in treating various cancers by disrupting DNA synthesis, particularly during the S-phase of the cell cycle.[14]
Infectious Diseases
Pyrimidine-based compounds are also at the forefront of combating viral, bacterial, and parasitic infections.
-
Antiviral Agents: Nucleoside analogs containing a pyrimidine core are a major class of antiviral drugs.[7] They function by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome.[7] This mechanism is employed by drugs like Lamivudine for HIV and Sofosbuvir for Hepatitis C.[7] The broad-spectrum potential of pyrimidine derivatives continues to be explored against a wide range of viruses, including influenza, herpes, and coronaviruses.[15][16][17]
-
Antibacterial and Antifungal Agents: Similar to their application in oncology, pyrimidine-based DHFR inhibitors like Trimethoprim are used as antibacterial agents.[18] By targeting the microbial enzyme, these drugs selectively inhibit bacterial growth.
Neurological Disorders
Emerging research highlights the potential of pyrimidine derivatives in treating neurodegenerative and neurological diseases.[19]
-
Targeting Kinases in Neurodegeneration: Kinases such as TBK1 have been implicated in neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[20] Pyrimidine-based compounds are being investigated as potent inhibitors of these kinases to modulate neuroinflammatory and neurodegenerative pathways.[20]
-
Modulating Neuronal Function: Disorders in pyrimidine metabolism can lead to neurological dysfunction.[21][22] Uridine, a pyrimidine nucleoside, has shown potential in improving cognitive function and neuronal plasticity, suggesting a role for pyrimidine-based therapies in supporting brain health.[21][23]
Experimental Workflows for Target Identification and Validation
The successful development of pyrimidine-based therapeutics relies on robust experimental methodologies to identify and validate their biological targets.
High-Throughput Screening (HTS) of Pyrimidine Libraries
The initial step in identifying promising compounds often involves HTS, where large libraries of pyrimidine derivatives are tested against a specific target or in a cellular assay.[24]
Figure 1: High-Throughput Screening Workflow.
Biochemical Assays for Target Engagement
Once a hit is identified, biochemical assays are crucial to confirm direct interaction with the target protein and to quantify its potency.[10] For kinase inhibitors, these assays measure the transfer of phosphate from ATP to a substrate.[10][25]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a pyrimidine compound against a specific kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Reconstitute the kinase enzyme and substrate (e.g., a specific peptide) in the assay buffer to desired concentrations.
-
Prepare a serial dilution of the pyrimidine test compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO (as a control) to the wells.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[25]
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature.
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescence-based kit (e.g., ADP-Glo™).[25]
-
This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Causality and Validation: This assay directly measures the catalytic function of the kinase, providing a direct readout of inhibition.[10] The use of appropriate controls and a dose-response curve ensures the validity of the results and provides a quantitative measure of potency (IC50).
Cell-Based Assays for Functional Characterization
While biochemical assays confirm target engagement, cell-based assays are essential to determine a compound's efficacy in a more physiologically relevant context.[26][27] These assays can measure downstream effects of target inhibition, such as cell viability, proliferation, or apoptosis.[28][29]
Protocol: Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of a pyrimidine compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[28]
-
Cell Culture:
-
Plate cancer cells (e.g., a specific cancer cell line relevant to the target) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the pyrimidine compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.
-
-
Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50.
-
Self-Validation: This assay provides a functional readout of the compound's effect on cell health.[28] A dose-dependent decrease in viability is a strong indicator of cytotoxic or cytostatic activity, validating the compound's potential as a therapeutic agent. Comparing the IC50 from this assay with the biochemical IC50 can also provide insights into the compound's cell permeability and off-target effects.[27]
Figure 2: Target Validation Workflow.
Data Summary
The following table summarizes key pyrimidine-based drugs, their primary targets, and their therapeutic applications.
| Drug Name | Primary Target(s) | Therapeutic Area | Mechanism of Action |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Oncology | Kinase Inhibitor |
| Gefitinib | EGFR Kinase | Oncology | Kinase Inhibitor |
| 5-Fluorouracil | Thymidylate Synthase | Oncology | DNA/RNA Synthesis Inhibitor[3][7] |
| Gemcitabine | DNA Polymerase | Oncology | DNA Synthesis Inhibitor[14] |
| Lamivudine | HIV Reverse Transcriptase | Antiviral | Viral Polymerase Inhibitor[7] |
| Sofosbuvir | HCV NS5B Polymerase | Antiviral | Viral Polymerase Inhibitor[7] |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Antimalarial | Enzyme Inhibitor[7] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Antibacterial | Enzyme Inhibitor[18] |
Future Directions and Emerging Targets
The exploration of pyrimidine-based compounds is continually expanding into new frontiers.
-
Dual-Target Inhibitors: There is growing interest in developing single compounds that can inhibit multiple targets, which may offer advantages in overcoming drug resistance and improving efficacy.[11] Pyrimidine scaffolds are being explored for the design of dual kinase inhibitors.[11]
-
Immunology and Immuno-oncology: Pyrimidine derivatives are being investigated for their roles in modulating immune responses, with potential applications in autoimmune diseases and cancer immunotherapy.
-
Targeting Allosteric Sites: While most kinase inhibitors target the ATP-binding site, there is an increasing focus on developing allosteric inhibitors that bind to other sites on the enzyme. This can offer greater selectivity and novel mechanisms of action.
Conclusion
The pyrimidine scaffold remains a highly privileged and productive core structure in modern drug discovery. Its inherent chemical properties and synthetic versatility have enabled the development of a wide range of successful drugs targeting critical enzymes and pathways in oncology, infectious diseases, and neurology. As our understanding of disease biology deepens, the rational design of novel pyrimidine derivatives will continue to yield innovative therapies with improved potency, selectivity, and clinical outcomes. The experimental workflows and mechanistic insights provided in this guide offer a robust framework for researchers and drug developers to continue harnessing the therapeutic potential of this remarkable class of compounds.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Pyrimidine analogues for the management of neurodegenerative diseases.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Pyrimidine: A Privileged Scaffold for the Development of Anticanc... (2025). Ingenta Connect.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.
- Bioassays for anticancer activities. PubMed.
- Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. (2021). PMC - NIH.
- The majority of DHFR inhibitors are derivates of folic acid. Core...
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mahidol University.
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Semantic Scholar.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- Enzymology of Pyrimidine Metabolism and Neurodegener
- Neurological Disorders of Purine and Pyrimidine Metabolism. (2011). Bentham Science Publishers.
- Brain pyrimidine nucleotide synthesis and Alzheimer disease. Aging-US.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
- How does AI assist in target identification and validation in drug development?. (2025). Techno Sapiens.
- Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
- Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- DHFR inhibitors for treatment for PCP..
- Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). PubMed.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI.
- (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
- Drug Discovery Workflow - Wh
- A workflow for drug discovery: from target identification to drug approval..
- Role of Pyrimidine Derivatives in the Treatment of Cancer.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- High-throughput drug target discovery using a fully automated proteomics sample preparation pl
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017). PMC - PubMed Central.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 6. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enzymology of Pyrimidine Metabolism and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Brain pyrimidine nucleotide synthesis and Alzheimer disease | Aging [aging-us.com]
- 24. Drug Discovery Workflow - What is it? [vipergen.com]
- 25. domainex.co.uk [domainex.co.uk]
- 26. reactionbiology.com [reactionbiology.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. noblelifesci.com [noblelifesci.com]
Whitepaper: A Guide to the Synthesis of Novel Heterocyclic Compounds
Abstract: Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures underpinning the efficacy of a vast majority of pharmaceuticals.[1][2][3] The continuous demand for novel therapeutic agents necessitates the development of innovative and efficient synthetic methodologies that can rapidly generate molecular complexity from simple precursors.[4][5] This technical guide moves beyond classical approaches to provide an in-depth exploration of contemporary strategies revolutionizing heterocyclic synthesis. We will dissect the mechanistic underpinnings and practical applications of key transformative methodologies, including transition metal-catalyzed C-H functionalization, convergent multicomponent reactions (MCRs), visible-light photoredox catalysis, and continuous flow chemistry. Furthermore, this guide will illuminate the burgeoning role of computational chemistry in predicting reaction outcomes and guiding synthetic design. For each core methodology, we will explain the causality behind experimental choices, present validated protocols, and offer visual aids to clarify complex transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge techniques to accelerate the discovery of novel, functional heterocyclic molecules.
Introduction: The Indispensable Role of Heterocycles
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon—such as nitrogen, oxygen, or sulfur—within their ring structure.[6] This inclusion of heteroatoms imbues the molecular framework with distinct electronic and steric properties, creating scaffolds capable of intricate interactions with biological targets.[2][7]
The Bedrock of Drug Discovery
The significance of heterocycles in pharmacology cannot be overstated. Over half of all FDA-approved small-molecule drugs contain at least one heterocyclic ring, a testament to their versatility and biological importance.[1][2] From the pyrimidine rings in anticancer agents to the quinoline core of antimalarials and the indole nucleus in serotonin receptor modulators, these structures are central to modern medicine.[7][8][9] Their prevalence stems from the ability of heteroatoms to engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes, fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile.[7]
Limitations of Traditional Synthesis
For decades, the synthesis of heterocycles relied on classical named reactions like the Fischer Indole Synthesis or the Hantzsch Pyridine Synthesis.[10] While foundational, these methods often suffer from significant drawbacks, including harsh reaction conditions (e.g., high temperatures, strong acids), low atom economy, limited substrate scope, and the generation of substantial chemical waste.[11] The constraints of these traditional approaches often hinder the rapid and diverse synthesis required for modern high-throughput screening and lead optimization in drug discovery.[7][12]
Modern Synthetic Strategies: A Paradigm Shift
The limitations of classical methods have spurred the development of powerful new strategies that offer greater efficiency, control, and sustainability. These modern techniques are not merely incremental improvements but represent a fundamental shift in how chemists approach the construction of complex molecules.
Transition Metal-Catalyzed C-H Activation: The Atom-Economical Approach
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis.[13] Traditionally, C-H bonds were considered inert, requiring pre-functionalization (e.g., conversion to a halide) to participate in cross-coupling reactions. C-H activation bypasses this need, allowing for the direct formation of C-C or C-heteroatom bonds in a more atom- and step-economical manner.[13][14] Palladium (Pd) is a workhorse in this field, but other transition metals like Rhodium (Rh) and Ruthenium (Ru) are also employed to achieve selective transformations.[15]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of metal catalyst (e.g., Pd(OAc)₂) is critical. Palladium is often favored for its versatility in activating both sp² and sp³ C-H bonds and its tolerance of a wide range of functional groups.[14]
-
Directing Groups (DGs): Regioselectivity—the control of which C-H bond reacts—is a major challenge. This is often solved by using a directing group, a functional group on the substrate that coordinates to the metal center and brings it into proximity with a specific C-H bond.[16] Common DGs include amides, pyridines, and carboxylic acids.[16]
-
Oxidant/Base: Many C-H activation cycles require an oxidant (like Ag₂O) to regenerate the active catalytic species and a base (like K₂CO₃) to facilitate the C-H cleavage step.
Conceptual Diagram: Palladium-Catalyzed C-H Arylation
Caption: General catalytic cycle for directing group-assisted C-H arylation.
Experimental Protocol: Pd-Catalyzed C-2 Arylation of Indole [13]
-
To an oven-dried reaction vessel, add the N-substituted indole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed solvent (e.g., DMF or Toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the C-2 arylated indole.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[12][17] This convergent approach offers exceptional bond-forming efficiency and atom economy, allowing for the rapid construction of complex and diverse molecular libraries from simple building blocks.[6][18] MCRs are particularly powerful for synthesizing heterocycles like dihydropyrimidinones (Biginelli reaction) and α-acyloxycarboxamides (Passerini reaction).[10][17]
Causality of Experimental Choices:
-
Reaction Type: The choice of MCR (e.g., Ugi, Passerini, Biginelli) dictates the class of heterocycle produced and the required starting materials. The Ugi four-component reaction, for instance, is unparalleled for creating peptide-like scaffolds.
-
Catalyst: Many MCRs are promoted by Lewis or Brønsted acids, which activate carbonyl components towards nucleophilic attack.[19] The selection of a mild catalyst is often key to preserving sensitive functional groups on the various components.
-
Solvent: The solvent can significantly influence reaction rates and outcomes. In some cases, greener solvents like water or ethanol can be used, or the reaction can be run under solvent-free conditions.[6][20]
Conceptual Diagram: Three-Component Reaction (3CR) Workflow
Caption: Convergent nature of a Multicomponent Reaction (MCR).
Experimental Protocol: A-³ Coupling for Imidazolium Salt Synthesis [12]
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or acetonitrile (5 mL).
-
Add the terminal alkyne (1.1 mmol) to the mixture.
-
Add a catalyst, such as a copper(I) or silver(I) salt (e.g., AgOAc, 5 mol%), to the reaction.
-
Stir the mixture at room temperature for 8-16 hours. The progress can be monitored by TLC.
-
Upon completion of the intermediate propargylamine formation, add the subsequent cyclization reagents as required by the specific target heterocycle.
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and drying.
-
Purify the final product by recrystallization or column chromatography.
Photoredox Catalysis: Harnessing Light for Novel Reactivity
Visible-light photoredox catalysis has emerged as a powerful and green methodology for organic synthesis.[21] It uses a photocatalyst (often a Ruthenium or Iridium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates.[22][23] This generates highly reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult or impossible to achieve with traditional thermal methods.[22][24]
Causality of Experimental Choices:
-
Photocatalyst: The choice of photocatalyst is determined by its redox potential. An oxidizing catalyst is needed to oxidize a substrate, while a reducing catalyst is needed to reduce one. The catalyst must also absorb light in the visible spectrum.
-
Light Source: Simple and inexpensive light sources like household compact fluorescent lamps (CFLs) or blue LEDs are typically sufficient, making this a highly accessible technique.
-
Solvent and Degassing: Reactions are often sensitive to oxygen, which can quench the excited state of the catalyst. Therefore, solvents must be thoroughly degassed via methods like sparging with an inert gas or freeze-pump-thaw cycles.
Conceptual Diagram: Photoredox Catalytic Cycle
Caption: A generalized photoredox cycle showing oxidative quenching.
Experimental Protocol: Visible-Light Mediated Synthesis of Benzoxazole-2-amines [24]
-
Place the benzoxazole (0.5 mmol), secondary amine (1.0 mmol), and a photocatalyst such as Eosin Y (2 mol%) into a reaction tube equipped with a magnetic stir bar.
-
Add a suitable solvent (e.g., acetonitrile, 2 mL).
-
Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Place the reaction tube approximately 5-10 cm from a visible light source (e.g., a 20W blue LED lamp).
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress via TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired C-H aminated product.
Flow Chemistry: Enhancing Control, Safety, and Scalability
Flow chemistry represents a technological leap from traditional batch synthesis.[25] In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. This paradigm offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced yields, improved safety (especially for hazardous or exothermic reactions), and streamlined scalability.[25][26] It is particularly well-suited for the multi-step synthesis of heterocyclic building blocks and APIs.[27]
Causality of Experimental Choices:
-
Reactor Type: The choice of reactor (e.g., heated coil, packed-bed column) depends on the reaction. Heated coils are excellent for homogenous reactions requiring precise temperature control.[28] Packed-bed reactors containing immobilized catalysts or scavengers allow for easy purification and catalyst recycling.[27]
-
Flow Rate & Residence Time: The flow rate of the pumps determines the residence time—the amount of time reagents spend in the reactor. This parameter is precisely controlled to optimize conversion and minimize side-product formation, a level of control difficult to achieve in batch processing.[28]
-
Back-Pressure Regulator (BPR): A BPR allows the system to be pressurized, enabling the use of solvents above their normal boiling points. This can dramatically accelerate reaction rates.
Conceptual Diagram: Continuous Flow Synthesis Workflow
Caption: A schematic of a simple two-pump continuous flow setup.
Experimental Protocol: Flow Synthesis of an Indole Nucleus [28]
-
Prepare two stock solutions. Solution A: The aniline precursor in a suitable solvent (e.g., 1,4-dioxane). Solution B: The aldehyde/ketone precursor and catalyst (e.g., an acid) in the same solvent.
-
Set up the flow chemistry system with two syringe pumps, a T-mixer, a heated coil reactor (e.g., a 10 mL PFA tube), and a back-pressure regulator (set to ~100 psi).
-
Set the reactor temperature (e.g., 140 °C).
-
Pump the two solutions at equal flow rates (e.g., 0.25 mL/min each, for a total flow rate of 0.5 mL/min) into the T-mixer. This corresponds to a residence time of 20 minutes in a 10 mL reactor.
-
The combined stream flows through the heated reactor where the cyclization occurs.
-
The product stream exits the reactor, passes through the BPR, and is collected in a flask.
-
Once a steady state is reached, collect the product over a set period.
-
Analyze the output for conversion and purify the collected solution using standard workup and chromatography procedures.
The Role of Computational Chemistry: Bridging Theory and Practice
The synthesis of novel heterocycles is increasingly guided by computational modeling.[29] Using quantum mechanics and molecular modeling, chemists can predict the feasibility of a reaction, understand complex mechanisms, and pre-screen virtual libraries of compounds before committing to expensive and time-consuming lab work.[30] This synergy between computational and experimental chemistry accelerates the discovery process significantly. For instance, computational models can predict the frontier orbital energies of reactants, helping to determine if they will react effectively in a photocatalyzed process.[30]
Challenges and Future Outlook
Overcoming Synthetic Hurdles
Despite recent advances, significant challenges remain. Achieving perfect regioselectivity and stereoselectivity, especially in complex molecules, continues to be a primary goal.[9] The development of catalysts that can functionalize traditionally unreactive C-H bonds without the need for directing groups is a major area of ongoing research. Furthermore, the synthesis of sequence-defined polymers using heterocyclic building blocks presents unique challenges, such as preventing undesired ring-opening side reactions.[31]
The Drive Towards Sustainability
The principles of green chemistry are becoming central to synthetic planning.[32] There is a strong push to develop methods that minimize waste, reduce energy consumption, and use non-toxic, renewable materials.[33] Methodologies like photoredox catalysis, which uses light as a traceless reagent, and mechanochemistry, which can enable solvent-free reactions, are at the forefront of this movement.[13][34] The use of biocatalysts (enzymes) and the design of reactions in environmentally benign solvents like water are also key trends shaping the future of heterocyclic synthesis.[32][33]
Conclusion
The synthesis of novel heterocyclic compounds has entered a transformative era. Modern methodologies, including C-H activation, multicomponent reactions, photoredox catalysis, and flow chemistry, have provided chemists with an unprecedented toolkit to construct molecular complexity with high efficiency and control. These strategies, augmented by the predictive power of computational chemistry, are accelerating the discovery of new medicines and materials. The future of the field lies in the continued development of more selective, robust, and sustainable synthetic methods that push the boundaries of what is possible in molecular design.
References
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI.
- Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
- Modern Strategies for Heterocycle Synthesis. MDPI.
- Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate.
- Recent applications of photoredox catalysis in O- heterocycles: A short review. (2025). ResearchGate.
- Multi-component synthesis and recent development on heterocyclic compounds: A research. ResearchGate.
- Role of Heterocycles in Drug Discovery: An Overview. (2025). ResearchGate.
- Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC - PubMed Central.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
- Small Heterocycles in Multicomponent Reactions. (2014). ACS Publications.
- Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. (2016). PubMed.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. MDPI.
- Flow Chemistry for the Synthesis of Heterocycles. Apple Books.
- Recent applications of photoredox catalysis in O-heterocycles: A short review. (2021). Taylor & Francis Online.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
- Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. (2025). ACS Publications.
- Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers (RSC Publishing).
- Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. (2012). PubMed.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. PMC - NIH.
- Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. (2018). DiVA portal.
- Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. JOCPR.
- Modern advances in heterocyclic chemistry in drug discovery. (2016). PubMed.
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
- Catalysis for Heterocycles Chemistry. (2023). The Soulé Research Group.
- A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. ResearchGate.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
- Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT News.
- (PDF) Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. (2022). ResearchGate.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). ProQuest.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Computational Heterocyclic Chemistry. echet98 Conference.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
- (PDF) Modern Strategies for Heterocycle Synthesis. (2025). ResearchGate.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing.
- N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. ResearchGate.
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate.
- Heterocyclic Chemistry @Scripps: Lecture 1. (2020). YouTube.
- N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. (2025). Bentham Science Publishers.
- Trends and challenges in heterocyclic chemistry (review). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern advances in heterocyclic chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicaljournal.in [chemicaljournal.in]
- 7. rroij.com [rroij.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 12. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade | MDPI [mdpi.com]
- 19. diva-portal.org [diva-portal.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent applications of photoredox catalysis in O-heterocycles: A ...: Ingenta Connect [ingentaconnect.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 26. books.apple.com [books.apple.com]
- 27. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - ProQuest [proquest.com]
- 28. mdpi.com [mdpi.com]
- 29. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 30. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 31. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 32. ijrpr.com [ijrpr.com]
- 33. jocpr.com [jocpr.com]
- 34. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. | Semantic Scholar [semanticscholar.org]
Methodological & Application
The Strategic Application of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride in the Synthesis of Advanced PARP Inhibitors
For Immediate Release: Application Notes and Protocols
This technical guide provides an in-depth exploration of the use of (5-Bromopyrimidin-2-yl)methanamine hydrochloride as a critical building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed examination of the underlying science, practical synthesis protocols, and the strategic importance of this key intermediate.
Introduction: The Significance of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular DNA damage response (DDR) network.[1] PARP1, in particular, acts as a first responder to single-strand DNA breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation process recruits other DNA repair proteins to the site of damage.[2]
In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality.[1] When PARP is inhibited, SSBs are not efficiently repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[2][3] This targeted approach has led to the development of several potent PARP inhibitors for the treatment of various cancers.[4][5][6]
The chemical architecture of these inhibitors is paramount to their efficacy and selectivity. A key structural motif in the development of next-generation PARP inhibitors is the pyrimidine ring system, which can be strategically introduced using reagents like this compound.
This compound: A Key Synthetic Intermediate
This compound is a heterocyclic amine that serves as a versatile building block in medicinal chemistry. Its structure combines a pyrimidine core, known for its presence in biologically active molecules, with a reactive aminomethyl group and a bromine atom that allows for further synthetic modifications, typically through cross-coupling reactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇BrClN₃ |
| Molecular Weight | 224.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water, methanol, and DMSO |
Handling and Safety Precautions
As with any chemical reagent, proper handling of this compound is essential. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
The Rationale for Employing the Pyrimidine Moiety in PARP Inhibitors
The design of potent PARP inhibitors often involves mimicking the nicotinamide portion of the natural substrate, NAD+, to achieve competitive binding in the enzyme's active site. The pyrimidine ring of (5-Bromopyrimidin-2-yl)methanamine can serve as a bioisosteric replacement for other aromatic or heteroaromatic systems in this context. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with amino acid residues in the PARP catalytic domain, contributing to the inhibitor's binding affinity and selectivity.
Furthermore, the 5-bromo substituent provides a handle for introducing additional structural elements through reactions like Suzuki or Sonogashira coupling. This allows for the exploration of the chemical space around the pyrimidine core to optimize pharmacokinetic and pharmacodynamic properties of the final inhibitor.
Representative Synthetic Protocol: Synthesis of a PARP Inhibitor Intermediate
The following is a representative protocol for the synthesis of a key intermediate for a PARP inhibitor, illustrating the application of this compound. This protocol is based on analogous synthetic transformations reported in the patent literature for the preparation of PARP inhibitors.
Reaction Scheme:
A representative synthetic workflow.
Step 1: Amide Coupling
This step involves the coupling of (5-Bromopyrimidin-2-yl)methanamine with a suitable carboxylic acid to form a key amide bond present in many PARP inhibitors.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a substituted benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.
Rationale:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the amide bond formation.
-
DMF is a polar aprotic solvent that effectively dissolves the reactants.
Step 2: Suzuki Coupling
The bromine atom on the pyrimidine ring is then utilized in a palladium-catalyzed Suzuki cross-coupling reaction to introduce further structural diversity.
Materials:
-
Amide intermediate from Step 1
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the amide intermediate (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final intermediate.
Rationale:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.
-
The base is required for the transmetalation step of the catalytic cycle.
-
Degassing the reaction mixture is crucial to remove oxygen, which can deactivate the palladium catalyst.
Characterization of this compound
Thorough characterization of the starting material is critical for the successful synthesis of the target PARP inhibitor. The following are typical analytical data for this compound.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the pyrimidine ring protons and the aminomethyl protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the aminomethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base or fragments thereof. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-Br stretching. |
Conclusion
This compound is a valuable and strategically important building block for the synthesis of advanced PARP inhibitors. Its pyrimidine core provides a scaffold for mimicking the nicotinamide moiety of NAD+, while the bromo substituent offers a versatile handle for synthetic diversification. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this key intermediate in the development of novel and potent therapeutics for cancer treatment.
References
- AFG Bioscience LLC. (2016). Safety Data Sheet: (5-Bromopyridin-2-yl)methanamine hydrochloride.
- Chen, X., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. European Journal of Medicinal Chemistry, 145, 389-403.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- PubChem. (5-bromopyrimidin-2-yl)methanamine.
- Royal Society of Chemistry. (2023). Supporting Information for Ligand-Metal Cooperativity in Quinonoid Based Nickel(II) and Cobalt(II) Complexes for Catalytic Hydrosilylative Reduction of Nitrile to Amine: Electron Transfer and Mechanistic Insight.
- Sun, T., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898.
- Turner, N. C., Lord, C. J., & Ashworth, A. (2015). Targeting the DNA Damage Response in Cancer Therapeutics. Cancer Cell, 28(3), 283-298.
- U.S. Patent No. 9,708,319. (2017). Synthesis of PARP inhibitor talazoparib.
- Weaver, A. N., & Yang, E. S. (2013). Beyond synthetic lethality: a new paradigm for PARP inhibitor-driven anti-tumor effects.
- Wiley-VCH. (2007).
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
The Strategic Application of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride in Modern Drug Discovery
Introduction: The Versatility of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA has driven the evolution of a vast library of synthetic derivatives with a wide pharmacological scope.[1] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2] Their ability to mimic endogenous nucleobases allows them to interfere with nucleic acid synthesis, a foundational principle in cancer chemotherapy.[1] Furthermore, the adaptable nature of the pyrimidine core enables chemists to design molecules that target specific, dysregulated signaling pathways with high precision.[1]
(5-Bromopyrimidin-2-yl)methanamine hydrochloride emerges as a particularly valuable building block in this context. This reagent uniquely combines three key functional elements for diversification in drug design:
-
A Bromo Substituent at the 5-position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the strategic introduction of a wide array of aryl and heteroaryl groups to explore structure-activity relationships (SAR).
-
A Methanamine Group at the 2-position: The 2-amino moiety is a common feature in kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The primary amine of the methanamine group provides a key point for further chemical modification.
-
The Pyrimidine Core: As a privileged scaffold, the pyrimidine ring itself contributes to the binding affinity and overall physicochemical properties of the final compound.
This application note will provide a detailed guide for researchers on leveraging this compound in the discovery of novel kinase inhibitors, complete with detailed protocols and mechanistic insights.
Application Focus: Synthesis of Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of cancer drug discovery.[3] The 2-aminopyrimidine scaffold is a well-established pharmacophore for potent and selective kinase inhibition.[4][5][6]
The strategic design of kinase inhibitors often involves a "hinge-binding" motif, a solvent-exposed region, and a hydrophobic pocket. This compound is an ideal starting point for building molecules that satisfy these requirements. The aminomethyl group can be acylated or reductively aminated to introduce moieties that interact with the solvent-exposed region, while the bromo-position allows for the introduction of groups that can occupy the hydrophobic pocket via cross-coupling reactions.
Illustrative Signaling Pathway: Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression has been implicated in various cancers, making it a promising target for anticancer therapy.[4] Inhibitors of PLK4 can disrupt mitosis and induce apoptosis in cancer cells. The diagram below illustrates the central role of PLK4 in centriole duplication.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a hypothetical kinase inhibitor using this compound as the starting material.
Protocol 1: Acylation of this compound
This protocol describes the acylation of the primary amine, a common step to introduce a linker or a group that interacts with the solvent-exposed region of the kinase.
Workflow Diagram:
Caption: General workflow for the acylation reaction.
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
In a separate flask, dissolve the desired acid chloride (1.1 eq) in DCM.
-
Add the acid chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the bromopyrimidine with a boronic acid or ester, a key step for introducing diversity at the 5-position to probe the hydrophobic pocket of the kinase.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a reaction vessel, add the N-((5-Bromopyrimidin-2-yl)methyl)amide (1.0 eq), the desired aryl boronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), to the degassed mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.
Data Presentation: Hypothetical Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a hypothetical series of PLK4 inhibitors synthesized using the protocols described above. This data illustrates how modifications at the 5-position (R' group) and on the aminomethyl side chain (R group) can influence kinase inhibitory potency.
| Compound ID | R Group (from Acylation) | R' Group (from Suzuki Coupling) | PLK4 IC50 (nM) |
| HYPO-001 | Cyclopropylcarbonyl | Phenyl | 150 |
| HYPO-002 | Cyclopropylcarbonyl | 4-Fluorophenyl | 75 |
| HYPO-003 | Cyclopropylcarbonyl | 3-Methoxyphenyl | 98 |
| HYPO-004 | Acetyl | 4-Fluorophenyl | 210 |
| HYPO-005 | Isobutyryl | 4-Fluorophenyl | 55 |
Data is hypothetical and for illustrative purposes only.
Analysis of Hypothetical Data:
-
Impact of R' Group: Comparing HYPO-001, HYPO-002, and HYPO-003 suggests that substitution on the phenyl ring at the 5-position influences potency, with the 4-fluoro substituent (HYPO-002) being favorable. This is a common observation in medicinal chemistry where fluorine can modulate electronic properties and metabolic stability.
-
Impact of R Group: The comparison of HYPO-002, HYPO-004, and HYPO-005 indicates that the nature of the acyl group on the aminomethyl side chain is also critical for activity. The isobutyryl group in HYPO-005 shows a significant improvement in potency over the smaller acetyl group (HYPO-004) and the cyclopropylcarbonyl group (HYPO-002), suggesting a better fit in the solvent-exposed region.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates, particularly kinase inhibitors. Its strategic placement of functional groups allows for systematic exploration of structure-activity relationships through well-established synthetic protocols such as acylation and Suzuki-Miyaura cross-coupling. The aminopyrimidine core provides a reliable anchor for binding to the kinase hinge region, while the 5-position offers a gateway to probe hydrophobic pockets and enhance potency and selectivity. The protocols and data presented herein provide a solid foundation for researchers to utilize this powerful scaffold in their drug discovery programs.
References
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349.
- Shaikh, M. H., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 99(3), 361-395.
- He, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(10), 2005-2012.
- Saidahmatov, A., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- Pyrimidine scaffold: Significance and symbolism. Rosuvastatin Intermediate.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Kaur, H., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 15(1), 221-240.
- Suthar, S. K., et al. (2022). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Molecules, 27(21), 7208.
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
- US20030166620A1 - Oxazolidinone derivatives, their pharmaceutically acceptable salts and process for the preparation thereof. Google Patents.
- CN101801959A - Aminopyrimidines useful as kinase inhibitors. Google Patents.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
- Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
- El-Damasy, D. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-alkylation of (5-Bromopyrimidin-2-yl)methanamine hydrochloride
An Application Note and Protocol for the N-alkylation of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride
Introduction: Strategic N-Alkylation of a Privileged Scaffold
(5-Bromopyrimidin-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary amine serves as a crucial handle for introducing a diverse range of substituents, enabling the systematic exploration of structure-activity relationships (SAR). The N-alkylation of this scaffold is a fundamental transformation for generating libraries of novel compounds with potential therapeutic applications. The presence of the bromopyrimidine moiety offers an additional site for subsequent cross-coupling reactions, further expanding its synthetic utility.
This guide provides a detailed examination of the primary methods for N-alkylation of this compound, with a strong emphasis on reductive amination as the superior strategy for controlled and efficient synthesis. We will explore the chemical principles behind the chosen methodology, provide step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Part 1: The Strategic Choice—Reductive Amination vs. Direct Alkylation
The N-alkylation of a primary amine can be approached in two main ways: direct alkylation with an alkyl halide or reductive amination with a carbonyl compound. For a substrate like (5-Bromopyrimidin-2-yl)methanamine, the choice of method is critical to avoid common pitfalls and ensure high yields of the desired mono-alkylated product.
Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide in the presence of a base. While seemingly straightforward, this method is plagued by a significant drawback: over-alkylation.[1][2] The primary amine, once alkylated to a secondary amine, is often more nucleophilic than the starting material, leading to a "runaway reaction" that produces tertiary amines and even quaternary ammonium salts.[1] Controlling this reaction to isolate the secondary amine can be challenging and often results in low yields and complex purification.
Reductive Amination: This powerful and versatile method has become the gold standard for the controlled N-alkylation of amines.[3][4] It is a one-pot procedure that first involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ by a mild and selective reducing agent to yield the desired secondary amine.[5][6] Because the imine only forms once on the primary amine, the problem of over-alkylation is effectively eliminated.[3]
The following diagram illustrates the decision-making workflow for selecting the appropriate N-alkylation strategy.
Caption: Decision workflow for N-alkylation.
Given its superior control and efficiency, this guide will focus on the Reductive Amination protocol.
Part 2: Recommended Protocol — Reductive Amination
This protocol is optimized for the clean and efficient mono-N-alkylation of (5-Bromopyrimidin-2-yl)methanamine using an aldehyde or ketone and sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
Principle and Mechanism
The reaction proceeds in two main steps within a single pot:
-
Imine/Iminium Ion Formation: The reaction begins with the neutralization of the hydrochloride salt to liberate the free primary amine. This amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step, often catalyzed by mild acid (like the acetic acid generated from the reducing agent), forms a C=N double bond, yielding an imine (from a primary amine) or an iminium ion.[5][7]
-
Reduction: A mild hydride-donating reducing agent, selectively reduces the iminium ion (C=N⁺) much faster than it reduces the starting aldehyde or ketone (C=O).[8] Sodium triacetoxyborohydride is ideal for this purpose due to its steric bulk and the electron-withdrawing nature of the acetoxy groups, which moderate its reactivity.[8] This selectivity ensures that the carbonyl compound is not prematurely reduced, allowing for high yields of the desired amine.[4]
The mechanism is visualized in the diagram below:
Caption: Mechanism of Reductive Amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | The starting material. |
| Aldehyde or Ketone | Reagent Grade | Various | The source of the new alkyl group. Use 1.1-1.2 equivalents. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Various | Mild and selective reducing agent. Use 1.5-2.0 equivalents. Handle in a fume hood; moisture sensitive.[9] |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Various | A non-nucleophilic base to neutralize the hydrochloride salt.[10][11] Use 1.1 equivalents. |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. DCE is often preferred.[8] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various | For aqueous work-up to quench the reaction and remove acidic byproducts. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For flash column chromatography. |
| Standard Glassware | --- | --- | Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a suspension with a concentration of approximately 0.1 M.
-
Neutralization: Under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Caution: A slight exotherm and gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | 1. Incomplete neutralization of the hydrochloride salt.2. Sterically hindered carbonyl or amine.3. Deactivated reducing agent (hydrolyzed). | 1. Ensure 1.1 eq of base is added and stirred sufficiently before adding other reagents.2. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. Gently heat the reaction to 40-50 °C.3. Use a fresh bottle of NaBH(OAc)₃. |
| Formation of alcohol byproduct | The reducing agent is reducing the carbonyl starting material. | This is rare with NaBH(OAc)₃ but can happen if the imine formation is very slow. Ensure the amine and carbonyl are pre-stirred for at least 30 minutes before adding the reducing agent. |
| Dialkylation product observed | This is highly unlikely with reductive amination but could indicate a competing direct alkylation if a reactive alkyl halide is formed in situ. | This protocol is designed to prevent this. If observed, it may indicate an issue with the starting materials or an unexpected side reaction. |
Conclusion
The N-alkylation of this compound is most effectively and controllably achieved through reductive amination. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding pathway to a diverse range of secondary amines, avoiding the common issue of over-alkylation associated with direct alkylation methods. This robust protocol serves as a reliable foundation for synthesizing compound libraries for drug discovery and other scientific research, providing a powerful tool for chemists in the field.
References
- Organic Chemistry Tutor.
- Chemistry Steps.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available online
- Wikipedia.
- Master Organic Chemistry. Reductive Amination, and How It Works. Available online
- Master Organic Chemistry. Alkylation of Amines (Sucks!). Available online
- Guidechem. What is Triethylamine and how is it used in organic chemistry?. Available online
- Wikipedia. Triethylamine. Available online
- Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available online
- Organic-Reaction.com. Reductive Amination - Common Conditions. Available online
- Patsnap.
- Sciencemadness.org.
- Journal of the American Chemical Society.
- Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Available online
- ACS Publications.
- BLD Pharm. 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine. Available online
- BLD Pharm. 1989398-04-0|1-(5-Bromopyridin-2-yl)-N-methyl-N-(piperidin-4-ylmethyl)methanamine. Available online
- Organic Chemistry Portal.
- ResearchGate. TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Available online
- Sigma-Aldrich. Sodium Triacetoxyborohydride. Available online
- The Synthetic Organic Chemistry Site. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available online
- ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available online
- PubMed Central (PMC). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Available online
- ChemicalBook. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum. Available online
- PubChem. (5-Bromopyridin-2-yl)methanamine. Available online
- BenchChem. Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine. Available online
- American Elements. (5-Bromopyridin-2-yl)methanamine. Available online
- Taylor & Francis Online. Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Available online
- Organic Chemistry Portal. Sodium triacetoxyborohydride. Available online
- FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available online
- ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
Suzuki coupling reactions involving (5-Bromopyrimidin-2-yl)methanamine hydrochloride
<Application Notes & Protocols
Topic: Suzuki Coupling Reactions Involving (5-Bromopyrimidin-2-yl)methanamine Hydrochloride Audience: Researchers, scientists, and drug development professionals. Document ID: AN-SC005-2A
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the construction of carbon-carbon bonds. This guide provides a detailed technical overview and actionable protocols for the successful coupling of this compound with various aryl and heteroaryl boronic acids. Pyrimidine moieties are core structures in numerous pharmaceuticals, and this starting material offers a direct route to novel 2,5-disubstituted pyrimidine derivatives bearing a key aminomethyl functional group. This document addresses the specific challenges associated with this substrate, including the potential for catalyst inhibition by the nitrogen-rich heterocycle and the implications of using the hydrochloride salt form. We present optimized reaction conditions, catalyst selection rationale, and a step-by-step experimental protocol designed for reproducibility and high-yield synthesis.
Introduction: The Strategic Importance of 2,5-Disubstituted Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics in oncology, virology, and inflammatory diseases. The ability to selectively functionalize the pyrimidine ring at specific positions is crucial for modulating pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura coupling stands out as one of the most versatile and functional-group-tolerant methods for creating C-C bonds between aromatic systems.[1]
This compound is a valuable building block that installs two key pharmacophoric elements:
-
A 5-substituted aryl or heteroaryl group , introduced via the Suzuki coupling, which can be tailored to occupy specific binding pockets in a biological target.
-
A 2-aminomethyl group , which can serve as a hydrogen bond donor, a basic center for salt formation, or a handle for further synthetic elaboration.
This guide focuses on providing researchers with the foundational knowledge and practical steps to effectively utilize this substrate in their synthetic campaigns.
Understanding the Substrate and Key Mechanistic Considerations
Substrate Profile: this compound
-
Structure: A pyrimidine ring substituted with a bromine atom at the C5 position and a primary aminomethyl group at the C2 position. It is supplied as a hydrochloride salt.
-
Reactivity: The C-Br bond at the 5-position is the reactive site for the Suzuki coupling. Pyrimidine is an electron-deficient aromatic system, which generally makes the C-Br bond more reactive towards oxidative addition compared to analogous benzene halides.[2]
-
The Hydrochloride Salt: The substrate is provided as a hydrochloride salt of the primary amine. This has two important implications:
-
Protection: The protonated aminomethyl group (—CH₂NH₃⁺Cl⁻) prevents the amine's lone pair from coordinating with and potentially deactivating the palladium catalyst.[3]
-
Base Stoichiometry: The reaction requires a sufficient amount of base to not only facilitate the catalytic cycle but also to neutralize the hydrochloride salt, liberating the free amine. Therefore, at least one extra equivalent of base is necessary.
-
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is critical for troubleshooting and optimization.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[4][6]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Core Protocol: Suzuki Coupling of (5-Bromopyrimidin-2-yl)methanamine HCl
This protocol provides a robust starting point for coupling with a range of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Suggested Grade | Notes |
| (5-Bromopyrimidin-2-yl)methanamine HCl | 226.46 | >97% | Store under inert gas, away from moisture. |
| Aryl/Heteroaryl Boronic Acid | Variable | >98% | Use 1.2 - 1.5 equivalents. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | Catalyst Grade | A reliable, commercially available catalyst for this type of coupling. |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous | Use 3.0 equivalents. Must be finely powdered. |
| 1,4-Dioxane | 88.11 | Anhydrous | Use a sparged or anhydrous grade solvent. |
| Deionized Water | 18.02 | HPLC Grade | Degas thoroughly before use. |
| Ethyl Acetate, Brine, Anhydrous Na₂SO₄ | - | ACS Grade | For workup and purification. |
Equipment
-
Schlenk flask or resealable reaction vial
-
Magnetic stirrer and heat block or oil bath
-
Condenser (if refluxing for extended periods)
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling protocol.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Immerse the flask in a preheated oil bath or heat block set to 90-100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting bromopyrimidine. Typical reaction times are 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by silica gel column chromatography to yield the desired product.
Rationale and Troubleshooting
| Parameter / Issue | Recommended Choice & Rationale | Troubleshooting Steps |
| Catalyst | Pd(dppf)Cl₂: The dppf ligand is both electron-rich and bulky. This facilitates the often rate-limiting oxidative addition step and provides stability to the catalyst, preventing decomposition.[8] | If the reaction is sluggish, consider more advanced Buchwald-type ligands (e.g., SPhos, XPhos) which are designed for challenging couplings, especially with heteroaryl halides.[9] |
| Base | K₂CO₃ (3 eq): A moderately strong inorganic base. It is crucial to use at least 2 equivalents to neutralize the HCl salt and facilitate the catalytic cycle. A third equivalent ensures the reaction medium remains sufficiently basic. | For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[10] If solubility is an issue, an organic base like triethylamine might be explored, though inorganic bases are generally preferred. |
| Solvent | Dioxane/Water (4:1): A common and effective solvent system. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and activating the boronic acid for transmetalation.[11] | If starting materials have poor solubility, DMF or DME can be used as alternatives to dioxane. Ensure solvents are anhydrous and properly degassed.[11] |
| Low Yield | Common causes include catalyst deactivation, incomplete reaction, or side reactions like protodeboronation. | Check Reagents: Ensure boronic acid is not degraded and the base is anhydrous. Degassing: Incomplete removal of oxygen can lead to catalyst decomposition and homocoupling.[12] Temperature: Increasing the temperature to reflux may improve the rate of oxidative addition.[12] |
| Protodeboronation | The boronic acid reacts with a proton source to revert to an Ar-H bond, reducing the available nucleophile. | Use anhydrous solvents, ensure the reaction is under a robust inert atmosphere, and consider using boronic esters (e.g., pinacol esters), which are more stable towards this side reaction.[10][12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a reliable and powerful method for synthesizing novel 2,5-disubstituted pyrimidines, which are of high interest in drug discovery. Understanding the role of the hydrochloride salt and the potential interactions with the nitrogenous heterocycle is key to success. The provided protocol, centered around the use of Pd(dppf)Cl₂ and K₂CO₃ in a dioxane/water system, serves as a validated and effective starting point for a wide range of synthetic applications. By carefully controlling the reaction parameters and being mindful of potential pitfalls, researchers can efficiently generate libraries of compounds for biological evaluation.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2015). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Zhang, B., et al. (2013). Acceleration of Suzuki coupling reaction by abundant and non-toxic salt particles. Green Chemistry Blog - RSC Blogs.
- Kalt, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Potent and Selective Serotonin 2C Agonists via Pyrimidine Derivatives
Abstract: The serotonin 2C (5-HT2C) receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a critical therapeutic target for a range of neurological disorders, including obesity, schizophrenia, and depression.[1][2][3] The development of selective 5-HT2C agonists has been historically challenged by the need for high selectivity against the structurally related 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A can lead to hallucinogenic effects, while 5-HT2B agonism is associated with risks of cardiac valvulopathy.[3][4] This guide details the rationale, design, and synthesis of a promising class of selective 5-HT2C agonists based on the versatile pyrimidine scaffold, a privileged core structure in modern medicinal chemistry.[5][6][7][8] We provide detailed, field-tested protocols for the synthesis, purification, characterization, and biological evaluation of disubstituted pyrimidine derivatives, offering researchers a comprehensive framework for developing novel CNS therapeutics.
Rationale and Design Strategy: The Pyrimidine Advantage
The pyrimidine core offers a robust and synthetically tractable platform for drug discovery.[7][9] Its modular nature allows for precise, regioselective functionalization, enabling fine-tuning of pharmacological properties. For 5-HT2C agonists, a disubstituted pyrimidine scaffold has proven particularly effective. The design strategy centers on two key substitutions, typically at the 2- and 4-positions or the 2- and 5-positions, which are crucial for achieving both high potency and the requisite selectivity over other 5-HT receptor subtypes.[4][10]
Key Structural Considerations for Potency and Selectivity:
-
Fluorophenylalkoxy Moiety: A chiral fluorophenylalkoxy group, often attached at the C4 or C5 position of the pyrimidine ring, is a critical element. Subtle changes in this group, including the position of the fluorine atom and the stereochemistry of the benzylic carbon, can significantly impact binding affinity and selectivity.[4][11][12]
-
Cyclic Amine Group: A cyclic amine, such as 1,4-diazepane or piperazine, is typically installed at the C2 position. This basic amine is believed to form a key salt bridge interaction with a conserved aspartate residue (D134) in the 5-HT2C receptor binding pocket.[12]
-
Substitution Pattern: The spatial arrangement of these substituents is paramount. Studies indicate that the 2,4-disubstituted pattern on the pyrimidine ring can confer an optimal vector for receptor engagement, leading to superior potency and selectivity compared to other arrangements.[4][10]
Caption: Core design strategy for pyrimidine-based 5-HT2C agonists.
Synthetic Protocols: From Building Blocks to Lead Compounds
The synthesis of 2,4-disubstituted pyrimidine derivatives is a robust process primarily relying on sequential nucleophilic aromatic substitution (SNAr) reactions on a commercially available dichloropyrimidine starting material.[4][11][13] This approach allows for the controlled, stepwise introduction of the key pharmacophoric elements.
Protocol 2.1: Synthesis of 2,4-Disubstituted Pyrimidine Agonists
This protocol describes the synthesis of a representative lead compound, 10a , as detailed in the literature.[4][10]
Caption: General synthetic workflow for 2,4-disubstituted pyrimidines.
Step 1: Synthesis of 4-((R)-1-(3-fluorophenyl)ethoxy)-2-chloropyrimidine (Intermediate 17a)
-
Causality: This initial SNAr reaction proceeds regioselectively at the C4 position of 2,4-dichloropyrimidine. The C4 position is more activated towards nucleophilic attack than the C2 position. Sodium hydride (NaH) is used as a strong base to deprotonate the alcohol, forming a potent alkoxide nucleophile.
-
To a stirred solution of (R)-1-(3-fluorophenyl)ethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired intermediate 17a .
Step 2: Synthesis of 1-(4-((R)-1-(3-fluorophenyl)ethoxy)pyrimidin-2-yl)-1,4-diazepane (Compound 10a)
-
Causality: The second SNAr reaction introduces the cyclic amine at the C2 position. The reaction is typically performed at elevated temperature to overcome the lower reactivity of the C2 position compared to C4. Potassium carbonate (K₂CO₃) acts as a base to neutralize the HCl generated during the reaction.
-
To a solution of intermediate 17a (1.0 eq) in acetonitrile (MeCN, 0.15 M), add 1,4-diazepane (2.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 18-24 hours in a sealed vessel. Monitor completion by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the final compound 10a .
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the structure and purity of the final compounds, ensuring reliable data from biological assays.
-
Purification: Flash column chromatography on silica gel is the standard method. The choice of eluent system is critical and should be optimized based on the polarity of the specific derivative.
-
Structural Validation:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. For a representative 2-chloro-4-alkoxypyrimidine intermediate, characteristic peaks include the pyrimidine proton doublet around δ 8.17 ppm.[11] Final products will show additional signals corresponding to the cyclic amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z).
-
-
Purity Assessment:
-
HPLC: Reversed-phase HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
Biological Evaluation: Quantifying Potency and Selectivity
A multi-step in vitro screening cascade is required to characterize the pharmacological profile of newly synthesized compounds.
Caption: Workflow for the in vitro biological evaluation of 5-HT2C agonists.
Protocol 4.1: 5-HT2 Receptor Binding Assay
-
Principle: This competitive binding assay measures the affinity (Kᵢ) of a test compound for the 5-HT2C receptor by quantifying its ability to displace a known radioligand (e.g., [³H]mesulergine) from the receptor.
-
Prepare cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Repeat the protocol using cell lines expressing 5-HT2A and 5-HT2B receptors to determine selectivity.
Protocol 4.2: Functional Cell-Based Calcium Flux Assay
-
Principle: 5-HT2C receptor activation couples to the Gq/G₁₁ pathway, triggering the release of intracellular calcium (Ca²⁺).[1][14] This assay measures the potency (EC₅₀) and efficacy of an agonist by detecting this calcium mobilization using a fluorescent indicator.
-
Plate cells stably expressing the 5-HT2C receptor in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the wells.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular Ca²⁺.
-
Generate a dose-response curve and calculate the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal efficacy relative to serotonin).
Data Summary and Interpretation
The data below, adapted from published studies, illustrates the successful application of these protocols to identify a potent and selective 5-HT2C agonist.[4][10]
| Compound | Structure | Yield (%) | 5-HT2C Kᵢ (nM) | 5-HT2C EC₅₀ (nM) | Selectivity (Kᵢ ratio) |
| Reference | (Structure of a known, less selective agonist) | - | 25.0 | 50.0 | 5x (vs 5-HT2A), 10x (vs 5-HT2B) |
| 10a | (2,4-disubstituted pyrimidine) | 65% | 7.9 | 15.0 | >120x (vs 5-HT2A), >120x (vs 5-HT2B) |
| 10f | (A similar 2,4-disubstituted analog) | 68% | 19.0 | 35.0 | >50x (vs 5-HT2A), >50x (vs 5-HT2B) |
Interpretation: Compound 10a demonstrates a significant improvement in both binding affinity (Kᵢ = 7.9 nM) and functional potency (EC₅₀ = 15.0 nM) at the 5-HT2C receptor compared to reference compounds.[4] Crucially, it exhibits exceptional selectivity (>120-fold) over both 5-HT2A and 5-HT2B receptors, a critical feature for a viable therapeutic candidate. Furthermore, lead compounds like 10a have shown excellent drug-like properties, including high stability in plasma and microsomes and low inhibition of CYP enzymes, making them strong candidates for further preclinical development.[4][10]
Mechanism of Action: 5-HT2C Receptor Signaling
The 5-HT2C receptor is a GPCR that primarily signals through the Gαq/11 protein.[2][15] Agonist binding induces a conformational change in the receptor, activating Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of stored Ca²⁺, while DAG activates protein kinase C (PKC).[1][14] This cascade ultimately modulates neuronal excitability and neurotransmitter release.[1] Recent research has also revealed that the 5-HT2C receptor can engage with other G-protein pathways (Gi/o/z, G₁₂/₁₃) and recruit β-arrestins, suggesting a more complex signaling profile that could be exploited for developing biased agonists.[2][15]
Caption: Primary Gq/11 signaling pathway of the 5-HT2C receptor.
References
- Kim, J., Jo, H., Lee, H., Choo, H., Kim, H. J., Pae, A. N., Cho, Y. S., & Min, S. J. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3234. [Link]
- Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work?
- ResearchGate. (n.d.). Design of new pyrimidine derivatives as 5-HT2C agonists.
- Gaur, R., et al. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 29. [Link]
- Kim, D., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
- Millan, M. J., et al. (2008). 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. Journal of Psychopharmacology. [Link]
- ResearchGate. (n.d.). 5-HT2C receptor signaling pathways.
- Kim, D., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism.
- Kim, J., et al. (2017).
- Wikipedia. (n.d.). 5-HT2C receptor agonist. Wikipedia. [Link]
- Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PubMed. [Link]
- Werry, T. D., et al. (2005). Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry, 93(6), 1603-1615. [Link]
- Bentham Science. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. [Link]
- Andrews, M. D., et al. (2009). Design and synthesis of piperazinylpyrimidinones as novel selective 5-HT(2C) agonists. Bioorganic & Medicinal Chemistry Letters, 19(18), 5346-5350. [Link]
- Wacker, D., et al. (2008). Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases.
- ResearchGate. (n.d.). The structures of reported 5-HT2C agonist 3 and designed compounds 4.
- Boothman, L., et al. (2006). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 148(7), 963-971. [Link]
- Kim, J., et al. (2017).
- Ferla, S., & Brancale, A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6939. [Link]
- Nainwal, L., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100854. [Link]
- ResearchGate. (n.d.). Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines.
- Andrews, M. D., et al. (2016). Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Bioorganic & Medicinal Chemistry Letters, 26(16), 4117-4121. [Link]
- Fargan, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6205. [Link]
Sources
- 1. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists [mdpi.com]
- 5. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for the Synthesis of 2-Substituted Pyrimidines: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast number of bioactive molecules. The strategic introduction of substituents at the 2-position of the pyrimidine ring is a critical tactic in modulating pharmacological activity. This comprehensive guide provides an in-depth exploration of both classical and contemporary methodologies for the synthesis of 2-substituted pyrimidines, offering detailed protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.
Introduction: The Significance of the 2-Substituted Pyrimidine Moiety
The pyrimidine ring is a fundamental heterocycle found in nucleic acids (cytosine, thymine, and uracil) and a plethora of FDA-approved drugs. Substituents at the 2-position play a pivotal role in the molecule's interaction with biological targets, influencing properties such as binding affinity, selectivity, and metabolic stability. The ability to efficiently and versatilely synthesize 2-substituted pyrimidines is therefore a crucial skill for any medicinal or organic chemist. This guide will navigate through the most reliable and innovative synthetic routes to access this privileged scaffold.
Classical Approaches: Time-Tested and Reliable
While modern methods offer speed and efficiency, classical syntheses remain valuable for their robustness and scalability. Two of the most prominent classical methods are the Pinner and Biginelli reactions.
The Pinner Pyrimidine Synthesis
The Pinner synthesis is a versatile and widely used method for the preparation of pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2][3][4] This reaction can be catalyzed by either acid or base and offers a straightforward route to a variety of substituted pyrimidines.[2][4]
The reaction proceeds through a series of condensation and cyclization steps. Under acidic conditions, the amidine is protonated, increasing its electrophilicity. The enol form of the 1,3-dicarbonyl compound then attacks the amidinium ion, initiating a cascade of reactions that ultimately lead to the formation of the pyrimidine ring after dehydration.[3] The choice of an acid or base catalyst depends on the specific substrates and desired outcome.
Protocol 1: Pinner Synthesis of 2,4,6-Trimethylpyrimidine [5]
This protocol details the synthesis of 2,4,6-trimethylpyrimidine from acetylacetone and acetamidine hydrochloride, emphasizing the anhydrous conditions necessary to maximize yield and prevent hydrolysis of intermediates.
Materials:
-
Acetylacetone (1.0 equivalent)
-
Acetamidine hydrochloride (1.1 equivalents)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous ethanol
-
1M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amidine Formation: To a stirred solution of acetamidine hydrochloride in anhydrous ethanol, carefully add sodium ethoxide. Stir the resulting suspension for 30 minutes at room temperature to generate the free acetamidine base.
-
Diketone Addition: Add acetylacetone dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with 1M hydrochloric acid and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure 2,4,6-trimethylpyrimidine.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7][8] While this reaction does not directly yield an aromatic pyrimidine, the resulting dihydropyrimidine can be readily oxidized to the corresponding pyrimidine, making it a valuable and atom-economical approach.
The reaction is typically acid-catalyzed and is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[1][7] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[6][8] The choice of catalyst can significantly impact the reaction rate and yield, with Lewis acids and Brønsted acids being commonly employed.[6][7]
Protocol 2: Acid-Catalyzed Biginelli Reaction [9]
This protocol describes a classic Biginelli condensation to synthesize a dihydropyrimidinone, a versatile precursor to substituted pyrimidines.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent)
-
Urea (1.5 equivalents)
-
Catalytic amount of hydrochloric acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Reflux the reaction mixture for 4-5 hours. Monitor the progress of the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Modern Synthetic Methodologies: Efficiency and Innovation
In recent years, a variety of modern synthetic methods have been developed to improve the efficiency, sustainability, and scope of 2-substituted pyrimidine synthesis. These include multicomponent reactions, microwave-assisted synthesis, and transition-metal catalysis.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.[10] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][11][12] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts.[10][12]
Protocol 3: Iridium-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines [11][12]
This protocol outlines a modern, sustainable approach to pyrimidine synthesis using an iridium pincer complex as a catalyst.
Materials:
-
Amidine hydrochloride (1.0 equivalent)
-
Primary alcohol (e.g., benzyl alcohol, 2.0 equivalents)
-
Secondary alcohol (e.g., 1-phenylethanol, 1.0 equivalent)
-
PN5P-Ir pincer complex catalyst (e.g., 1-2 mol%)
-
Potassium tert-butoxide (as base)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the amidine hydrochloride, alcohols, iridium catalyst, and potassium tert-butoxide in anhydrous toluene.
-
Reaction: Heat the reaction mixture to 150 °C in a sealed tube for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired trisubstituted pyrimidine.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[13][14][15] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods.
A prime example is the one-pot synthesis of 2-aminopyrimidines from α-bromoketones and 2-aminopyrimidines, which proceeds through an imidazo[1,2-a]pyrimidinium salt intermediate.[13][14][15]
Protocol 4: Microwave-Assisted Synthesis of 2-Aminoimidazoles via a Pyrimidine Intermediate [13][14][15]
This protocol demonstrates the power of microwave irradiation to facilitate a rapid, one-pot synthesis.
Materials:
-
2-Aminopyrimidine (1.0 equivalent)
-
α-Bromoketone (e.g., 2-bromoacetophenone, 1.35 equivalents)
-
Hydrazine hydrate
-
Acetonitrile
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2-aminopyrimidine and the α-bromoketone in acetonitrile.
-
Microwave Irradiation (Step 1): Seal the vial and irradiate in a microwave reactor at 130-150 °C for 15-25 minutes to form the imidazo[1,2-a]pyrimidinium salt intermediate.[15]
-
Cleavage (Step 2): After cooling, add hydrazine hydrate to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vial and irradiate at a suitable temperature to effect cleavage of the pyrimidine ring.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by chromatography to afford the 2-aminoimidazole product.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method depends on several factors, including the desired substitution pattern, substrate availability, required scale, and available equipment. The following table provides a comparative overview of the discussed methodologies.
| Methodology | Key Reagents | Catalyst/Conditions | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | 2-24 hours | Moderate to High | Versatile, well-established | Can require harsh conditions, functional group tolerance can be limited |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (Brønsted or Lewis) | 4-48 hours | Moderate to High | One-pot, atom-economical | Produces dihydropyrimidines requiring subsequent oxidation |
| Iridium-Catalyzed MCR | Alcohols, Amidine | Iridium Pincer Complex | 12-24 hours | High to Excellent | Sustainable, high atom economy, regioselective | Catalyst can be expensive |
| Microwave-Assisted Synthesis | Varies (e.g., Chalcones, Guanidine) | Varies (often basic or acidic) | 5-30 minutes | High to Excellent | Rapid, often higher yields, scalable[10][14] | Requires specialized equipment |
Visualizing the Synthetic Workflows
To better understand the flow of these synthetic processes, the following diagrams illustrate the key stages of a classical and a modern approach.
Caption: Workflow for the Iridium-catalyzed multicomponent synthesis.
Conclusion and Future Perspectives
The synthesis of 2-substituted pyrimidines is a dynamic field of research, with ongoing efforts to develop more efficient, selective, and sustainable methodologies. While classical methods like the Pinner and Biginelli reactions remain valuable tools, modern approaches such as transition-metal-catalyzed multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of speed and efficiency. The choice of the optimal synthetic route will always depend on the specific target molecule and the resources available. By understanding the principles and practicalities of these diverse methodologies, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496. [Link]
- Ermolat'ev, D. S., et al. (2006). Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles. Organic Letters, 8(21), 4767-4770. [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Ermolat'ev, D. S., et al. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. The Journal of Organic Chemistry, 71(24), 9036-9039. [Link]
- Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
- Wikipedia. (n.d.). Biginelli reaction. [Link]
- Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Arkat USA. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
- Ermolat'ev, D. S., et al. (2010). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles.
- SciELO México. (n.d.).
- Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. [Link]
- Letters in Applied NanoBioScience. (2022).
- Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
- Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. OUCI. [Link]
- ACS Publications. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. [Link]
- Letters in Applied NanoBioScience. (2022).
- Royal Society of Chemistry. (n.d.).
- Thieme. (2015). Highly Substituted Pyrimidines by Multicomponent Reactions. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- ResearchGate. (n.d.). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
- National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
- MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
- ACS Publications. (n.d.). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. [Link]
- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
- PubMed. (n.d.).
- PubMed. (n.d.). Comparison of the π-stacking Properties of Purine Versus Pyrimidine Residues.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 13. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride Derivatives as Kinase Inhibitors
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Kinase Inhibition
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology.[1][2] Their central role in regulating cellular signaling pathways makes them prime candidates for therapeutic intervention. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3] This is largely due to its ability to mimic the adenine ring of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding pocket.[3] The (5-Bromopyrimidin-2-yl)methanamine hydrochloride substructure, in particular, offers a versatile starting point for the generation of diverse chemical libraries. The bromine atom provides a convenient handle for further chemical modification through various cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize potency and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound derivatives. It outlines detailed protocols for biochemical and cell-based assays, data analysis, and hit validation, with a focus on the underlying scientific principles and practical considerations for a successful screening campaign.
Part 1: Assay Development and Optimization for High-Throughput Screening
The foundation of any successful HTS campaign is a robust, reliable, and scalable assay. The choice of assay technology is critical and depends on the specific kinase target, available reagents, and instrumentation.[4]
Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays directly measure the catalytic activity of an isolated kinase.[4] They are often the primary choice for HTS due to their simplicity and lower potential for compound interference compared to cell-based assays.
A. Luminescence-Based Assays (e.g., Kinase-Glo®)
-
Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. A highly active kinase will consume more ATP, resulting in a lower luminescence signal.[5] Conversely, inhibition of the kinase leads to a higher signal.[5]
-
Advantages: High sensitivity, broad dynamic range, and a simple "mix-and-read" format make them highly suitable for HTS.[3]
-
Causality: The direct relationship between ATP consumption and kinase activity provides a straightforward and robust readout.
B. Fluorescence-Based Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: TR-FRET assays, such as LanthaScreen® and Adapta®, measure the phosphorylation of a substrate by a kinase.[6] This involves a donor fluorophore (e.g., Europium or Terbium) and an acceptor fluorophore. Phosphorylation brings the donor and acceptor into proximity, resulting in an energy transfer and a detectable FRET signal.[6][7]
-
Advantages: Homogeneous format (no wash steps), high sensitivity, and reduced interference from compound fluorescence due to the time-resolved measurement.[6]
-
-
Fluorescence Polarization (FP):
-
Principle: FP assays are based on the change in the polarization of fluorescent light when a small, fluorescently labeled tracer binds to a larger molecule, such as an antibody that recognizes a phosphorylated substrate.
-
Advantages: Homogeneous format and suitability for kinetic studies.
-
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Technology | Principle | Throughput | Key Advantages | Key Considerations |
| Luminescence (e.g., Kinase-Glo®) | ATP Depletion | High | Simple, sensitive, cost-effective | Indirect measurement, potential for ATP-competitive false positives |
| TR-FRET (e.g., LanthaScreen®) | Substrate Phosphorylation | High | Homogeneous, sensitive, low interference | Requires specific antibodies and labeled substrates |
| Fluorescence Polarization (FP) | Molecular Binding | High | Homogeneous, kinetic measurements | Requires fluorescent probes, sensitive to compound autofluorescence |
| Radiometric Assays | ³²P or ³³P Incorporation | Medium | "Gold standard" for direct measurement, high sensitivity | Radioactive material handling and waste disposal |
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure the effect of compounds on kinase activity within a living cell. These assays are crucial for confirming that hits from biochemical screens are cell-permeable and active in a more complex biological environment.[8]
A. Target Engagement Assays
-
Principle: These assays confirm that a compound directly binds to the target kinase within the cell. Technologies like the NanoBRET™ Target Engagement Assay are often employed.
-
Causality: Direct evidence of target binding is a critical step in validating a hit and ruling out off-target effects.
B. Downstream Signaling Pathway Analysis
-
Principle: This approach measures the phosphorylation of a downstream substrate of the target kinase. This can be performed using various techniques, including Western blotting, ELISA, or homogeneous assays like AlphaScreen® (Amplified Luminescent Proximity Homogenous Assay).[5][9]
-
Causality: Inhibition of the target kinase should lead to a corresponding decrease in the phosphorylation of its known substrates, providing functional validation of the compound's activity.
Part 2: High-Throughput Screening Workflow and Protocols
A well-defined workflow is essential for the efficient and reproducible screening of large compound libraries.
HTS Workflow Diagram
Caption: High-Throughput Screening Cascade for Kinase Inhibitors.
Detailed Protocol: Luminescence-Based Biochemical Assay (Kinase-Glo®)
This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Purified Kinase
-
Kinase Substrate (Peptide or Protein)
-
Kinase-Glo® Reagent (Promega)
-
Assay Buffer (optimized for the specific kinase)
-
This compound Derivative Library (in DMSO)
-
384-well, white, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare a stock solution of the compound library in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of the 384-well assay plate.
-
Include appropriate controls:
-
Positive Control: A known inhibitor of the kinase.
-
Negative Control: DMSO only (represents 0% inhibition).
-
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in the assay buffer. The concentrations should be optimized to be at or below the Km for ATP and the substrate to ensure sensitivity to inhibitors.
-
Add the enzyme/substrate mixture to the assay plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add the Kinase-Glo® reagent to each well of the assay plate.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Part 3: Data Analysis and Hit Validation
Rigorous data analysis and hit validation are crucial to eliminate false positives and prioritize promising compounds for further development.[10][11]
Primary Screen Data Analysis
-
Normalization: Raw data from the primary screen should be normalized to the positive and negative controls on each plate. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.[12]
Dose-Response Analysis and IC50 Determination
-
IC50: For confirmed hits, a dose-response curve is generated by testing the compound at multiple concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated using a non-linear regression model (e.g., a four-parameter logistic fit).
Hit Validation and Triage
The goal of hit validation is to confirm that the observed activity is due to specific, reversible binding to the target kinase.[11]
A. Orthogonal Assays
-
Purpose: To confirm the activity of hits using a different assay technology.[11] For example, a hit from a luminescence-based assay could be re-tested using a TR-FRET assay. This helps to identify and eliminate compounds that interfere with the primary assay format.
B. Mechanism of Action Studies
-
ATP Competition Assays: To determine if the inhibitor binds to the ATP-binding site, the IC50 of the compound is measured at different ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
C. Selectivity Profiling
-
Kinase Panel Screening: Promising hits should be screened against a panel of other kinases to assess their selectivity.[13] High selectivity is often desirable to minimize off-target effects and potential toxicity.
D. Structure-Activity Relationship (SAR) Analysis
-
Early SAR can be established by comparing the activity of structurally related compounds from the screening library.[11] This can provide initial insights into the key chemical features required for activity.
Part 4: Fragment-Based Discovery as a Complementary Approach
Fragment-based drug discovery (FBDD) is an alternative or complementary approach to HTS.[14][15] It involves screening smaller, lower molecular weight compounds (fragments) that typically bind with lower affinity.[15]
FBDD Workflow
Caption: Fragment-Based Drug Discovery (FBDD) Workflow.
The (5-Bromopyrimidin-2-yl)methanamine core is an excellent starting point for FBDD, as the bromine atom can be used to grow or link fragments to improve potency and selectivity.
Conclusion
The high-throughput screening of this compound derivatives offers a promising avenue for the discovery of novel kinase inhibitors. A well-designed screening cascade, incorporating both biochemical and cell-based assays, is essential for identifying and validating high-quality hits. Rigorous data analysis and a systematic approach to hit validation, including orthogonal testing and selectivity profiling, are critical for the successful progression of these hits into lead optimization and preclinical development.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Kinase Screening Assay Services. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025).
- High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (2010).
- Egan, D., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One, 10(9), e0137534.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate.Journal of Medicinal Chemistry. (2022).
- Cell Based Kinase Assays. Luceome Biotechnologies. (2022).
- Kinase assays. BMG LABTECH. (2020).
- What Is the Best Kinase Assay?. BellBrook Labs. (2025).
- Fragment-based discovery, dynamics simulation and pharmacological study of 2-amino-pyrimidine derivative as HIPK2 inhibitor.Chemico-Biological Interactions. (2025).
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery.Molecules. (2023).
- Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017).
- Analysis of HTS data. Cambridge MedChem Consulting. (2017).
- HTS hit validation and inhibitor classification. ResearchGate.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- Recent Advances in Pyrimidine-Based Drugs.Molecules.
- Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery. ResearchGate.
- Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. (2023).
- Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.ACS Central Science.
- Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. (2023).
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.SLAS Discovery.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.Letters in Drug Design & Discovery.
- Special Issue “Advances in Drug Discovery and Synthesis”.Molecules. (2023).
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.European Journal of Medicinal Chemistry. (2016).
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
- 9. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
In Vitro Efficacy of Pyrimidine Compounds: A Guide to Essential Assays
Introduction: The Enduring Importance of Pyrimidine Analogs in Drug Discovery
Pyrimidine analogs represent a cornerstone in the development of therapeutics, particularly in oncology and virology.[1] These compounds, structurally similar to the natural pyrimidine nucleobases (cytosine, thymine, and uracil), exert their biological effects by interfering with the synthesis of DNA and RNA.[1][2] By acting as antimetabolites, they can inhibit critical enzymes involved in nucleotide metabolism or be incorporated into nucleic acid chains, leading to chain termination and cell cycle arrest.[3][4] The efficacy of novel pyrimidine derivatives hinges on their ability to selectively disrupt these processes in diseased cells while minimizing toxicity to healthy tissues.[5]
This guide provides a comprehensive overview of robust in vitro assays essential for evaluating the efficacy of pyrimidine compounds. We will delve into both target-based and cell-based methodologies, offering not just step-by-step protocols but also the scientific rationale behind each critical step. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible framework for assessing pyrimidine drug candidates.
Part 1: Target-Based Assays - Interrogating a Compound's Direct Molecular Interaction
A fundamental step in characterizing a pyrimidine analog is to determine its direct effect on its intended molecular target. Many of these compounds are designed to inhibit specific enzymes crucial for nucleotide biosynthesis.
Thymidylate Synthase (TS) Inhibition Assay
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6] Inhibition of TS leads to a depletion of dTMP, stalling DNA replication and inducing "thymineless death" in rapidly dividing cells.[3]
Scientist's Insight: The tritium release assay is a classic and reliable method for measuring TS activity. It directly quantifies the enzymatic conversion of dUMP to dTMP. The use of [5-³H]dUMP is key, as the tritium atom at the 5-position of the uracil ring is displaced during the methylation reaction to form thymidylate.[6]
Protocol: Tritium Release Assay for Thymidylate Synthase Activity [6]
Materials:
-
Purified recombinant thymidylate synthase
-
[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)
-
5,10-methylenetetrahydrofolate (mTHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 50 mM MgCl₂, 10 mM DTT)
-
Activated charcoal slurry
-
Scintillation vials and fluid
-
Microcentrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, mTHF, and the pyrimidine test compound at various concentrations.
-
Enzyme Addition: Add purified thymidylate synthase to the reaction mixture and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding [5-³H]dUMP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of activated charcoal slurry, which binds the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the released tritium (as ³H₂O), to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
DHODH is another key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[7] Its inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby suppressing cell proliferation.[8]
Scientist's Insight: A common method to assess DHODH activity is a colorimetric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is directly proportional to DHODH activity.[7]
Protocol: Colorimetric DHODH Inhibition Assay [7]
Materials:
-
Purified recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Add the pyrimidine test compound at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.
-
Enzyme Addition: Add the DHODH enzyme solution to each well and incubate at room temperature for 30 minutes to facilitate inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding this mix to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Part 2: Cell-Based Assays - Evaluating the Phenotypic Consequences
While target-based assays are crucial, it is equally important to assess a compound's effects within a cellular context. Cell-based assays provide a more holistic view of a compound's efficacy, accounting for factors like cell permeability, metabolic activation, and off-target effects.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11]
Scientist's Insight: The amount of formazan produced is directly proportional to the number of viable cells.[9] This assay is a robust initial screen for the cytotoxic or cytostatic effects of pyrimidine compounds. It's crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Protocol: MTT Assay for Cell Viability [9][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control and determine the IC50 value.[5]
Cell Proliferation: BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay is a powerful method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13] Incorporated BrdU can then be detected using specific antibodies.[14]
Scientist's Insight: This assay provides a more direct measure of DNA synthesis compared to viability assays. It's particularly useful for distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects of a compound. The DNA denaturation step is critical to expose the incorporated BrdU to the antibody.[15]
Protocol: BrdU Cell Proliferation Assay [13][16]
Materials:
-
Cell line of interest
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the pyrimidine compound as in the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell line's doubling time.[13]
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to fix the cells and denature the DNA.[13]
-
Antibody Incubation: Incubate with the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.[16]
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.[16]
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the rate of cell proliferation. Calculate the percentage of inhibition and the IC50 value.
Apoptosis Induction: A Multi-Faceted Approach
Many effective anticancer pyrimidine analogs induce apoptosis, or programmed cell death. A comprehensive evaluation of apoptosis involves multiple assays to confirm this mode of action.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
Scientist's Insight: It is crucial to include both positive (DNase I-treated cells) and negative (no TdT enzyme) controls to ensure the specificity of the TUNEL staining.[17][19] Morphological assessment of nuclear condensation can help distinguish apoptosis from necrosis.[17]
Protocol: TUNEL Assay [19][20]
Materials:
-
Treated cells on coverslips or in a microplate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TdT reaction mix (TdT enzyme and labeled dUTPs)
-
Detection reagents (e.g., fluorescent streptavidin or anti-label antibody)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the treated cells.[19]
-
TdT Labeling: Incubate the samples with the TdT reaction mix to label the DNA breaks.[19]
-
Detection: Add the detection reagents to visualize the labeled cells.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.
Caspases are a family of proteases that are central to the execution of apoptosis.[21] Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, provide strong evidence of apoptosis induction.[22]
Scientist's Insight: These assays typically use a synthetic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (a chromophore or fluorophore).[23][24][25] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.
Protocol: Caspase-3/7 Activity Assay [22][23]
Materials:
-
Cell lysates from treated cells
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and control cells.
-
Assay Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3/7 substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader.[23]
-
Data Analysis: The signal is proportional to the caspase-3/7 activity. Compare the activity in treated samples to the control.
Western blotting is an indispensable technique for examining the expression levels of key proteins involved in the apoptotic cascade.[26][27] This can include the detection of cleaved caspases and the cleavage of caspase substrates like PARP-1.[28]
Scientist's Insight: Observing a decrease in the pro-caspase form and a corresponding increase in the cleaved, active form of a caspase provides definitive evidence of its activation.[28] Similarly, the cleavage of PARP-1 by caspase-3 is a classic marker of apoptosis.
Protocol: Western Blot for Cleaved Caspase-3 and PARP-1 [26]
Materials:
-
Protein lysates from treated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP-1)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare and quantify protein lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[26]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[26]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.[26]
-
Analysis: Analyze the changes in the expression of pro- and cleaved forms of caspase-3 and PARP-1.
Cell Cycle Analysis via Flow Cytometry
Since many pyrimidine analogs interfere with DNA synthesis, they often cause cell cycle arrest.[4] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29]
Scientist's Insight: Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount. Treatment with a pyrimidine analog may lead to an accumulation of cells in a specific phase, which can be quantified by flow cytometry. RNase treatment is crucial as PI can also bind to RNA.
Protocol: Cell Cycle Analysis with Propidium Iodide [30][31]
Materials:
-
Treated cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[30][31]
-
Staining: Wash the cells with PBS and then resuspend them in the PI staining solution.[31]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle using appropriate software.[30]
Data Presentation and Visualization
For clarity and comparative analysis, quantitative data from these assays should be summarized in tables.
Table 1: Summary of In Vitro Efficacy Data for a Hypothetical Pyrimidine Compound
| Assay | Cell Line | Parameter | Value |
| MTT Assay | MCF-7 | IC50 (48h) | 15.2 µM |
| BrdU Assay | MCF-7 | IC50 (48h) | 12.8 µM |
| Caspase-3/7 Activity | MCF-7 | Fold Increase (24h) | 4.2-fold |
| Cell Cycle Analysis | MCF-7 | % Cells in S-phase (24h) | 65% (vs. 30% in control) |
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and the signaling pathways affected by pyrimidine compounds.
Caption: General workflow for cell-based assays.
Caption: Inhibition of pyrimidine synthesis pathway.
Conclusion
The in vitro evaluation of pyrimidine compounds requires a multi-pronged approach that combines target-based and cell-based assays. This comprehensive strategy allows for a thorough understanding of a compound's mechanism of action, from its direct interaction with a molecular target to its ultimate phenotypic effects on cancer cells. The protocols and insights provided in this guide serve as a robust framework for generating reliable and reproducible data, which is paramount for the successful progression of novel pyrimidine analogs in the drug discovery pipeline.
References
- Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. [Link]
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
- Caspase Activity Assay.
- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
- Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]
- Pyrimidine Analogues. LiverTox - NCBI Bookshelf - NIH. [Link]
- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applic
- Mechanism of action of pyrimidine analogues.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
- MTT Proliferation Assay Protocol.
- BrdU Staining Protocol.
- Caspase 3/7 Activity. Protocols.io. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures. YouTube. [Link]
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Absin. [Link]
- BrdU Cell Proliferation Microplate Assay Kit User Manual. Abbkine. [Link]
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
- Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
- Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. PubMed. [Link]
- TUNEL Apoptosis Assay Kit. BioTnA. [Link]
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- Apoptosis detection and western blot. Bio-protocol. [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Identification of thymidylate synthase as a potential therapeutic target for lung cancer. PMC. [Link]
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
- Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC. [Link]
- Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. NIH. [Link]
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ACS Chemical Biology. [Link]
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
Sources
- 1. rroij.com [rroij.com]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. clyte.tech [clyte.tech]
- 20. biotna.net [biotna.net]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. wp.uthscsa.edu [wp.uthscsa.edu]
- 31. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Acylation of Pyrimidine Methanamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental protocols for the acylation of pyrimidine methanamines, a cornerstone reaction in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a set of instructions, but a deeper understanding of the underlying principles, empowering researchers to optimize and troubleshoot this critical synthetic transformation. The pyrimidine scaffold is a privileged structure in numerous biologically active compounds, and the ability to efficiently modify it through acylation is paramount for the exploration of new chemical space in drug discovery.[1][2][3]
The Significance of Pyrimidine Methanamine Acylation in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of FDA-approved drugs, demonstrating its therapeutic importance across various disease areas, including oncology, infectious diseases, and neurological disorders.[2][4][5] The aminomethyl group, particularly at the 4-position of the pyrimidine ring, serves as a versatile synthetic handle for introducing molecular diversity.[6] Acylation of this primary amine is a robust and straightforward method to generate N-(pyrimidin-4-ylmethyl)amides, which are prevalent in many biologically active molecules, including potent kinase inhibitors.[6][7] This reaction allows for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of a wide variety of acyl groups, thereby fine-tuning the pharmacological and physicochemical properties of the parent compound.[6]
The Underlying Chemistry: A Mechanistic Perspective
The acylation of pyrimidine methanamines is a classic example of a nucleophilic acyl substitution reaction.[8][9] The reaction, often performed under Schotten-Baumann conditions, involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base.[10][11][12]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrimidine methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[9] This initial attack forms a transient tetrahedral intermediate.[11]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion in the case of an acyl chloride).[11]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (such as triethylamine or pyridine) to yield the final, neutral amide product and the corresponding ammonium salt.[13] The base is crucial as it neutralizes the acid (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[12][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acylation of amines [entrancechemistry.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (5-Bromopyrimidin-2-yl)methanamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic route, maximize yield, and ensure the highest purity of your final product. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient pathway starts from the commercially available 5-bromo-2-cyanopyrimidine. The synthesis involves two key steps: the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.
Q2: Which reduction method is recommended for converting 5-bromo-2-cyanopyrimidine to (5-Bromopyrimidin-2-yl)methanamine?
Both catalytic hydrogenation and chemical reduction with metal hydrides are viable methods. Catalytic hydrogenation using Raney® Nickel is often preferred for its milder conditions and easier work-up.[1] However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be effective, though they require more stringent anhydrous conditions and careful handling.[2]
Q3: I am observing significant debromination of my starting material during the reduction. How can I minimize this side reaction?
Debromination is a known side reaction in the catalytic hydrogenation of halogenated heterocycles. To mitigate this, consider using a less active catalyst or modifying the reaction conditions. For instance, using a poisoned catalyst or carrying out the reaction at lower hydrogen pressure and temperature can help.[3] Careful monitoring of the reaction progress is crucial to stop the reaction once the starting material is consumed.
Q4: My final hydrochloride salt is difficult to isolate as a solid and appears as an oil. What could be the cause?
This is a common issue, often due to the hygroscopic nature of the salt or the presence of impurities. Ensure that all solvents and glassware are scrupulously dry. The choice of solvent for precipitation is also critical; a non-polar solvent in which the salt is insoluble is typically used to induce crystallization. If the product still oils out, trituration with a suitable solvent or a solvent mixture may help to induce solidification.
Q5: How can I confirm the purity of the final this compound?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the final product. High-Performance Liquid Chromatography (HPLC) is also an excellent method to assess purity and quantify any potential impurities.
Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to specific issues you may encounter during your synthesis.
Problem 1: Low Yield in the Nitrile Reduction Step
Question: I am getting a low yield of the desired amine from the reduction of 5-bromo-2-cyanopyrimidine. What are the potential causes and how can I improve the yield?
Answer: Low yields in the nitrile reduction can stem from several factors, primarily related to the catalyst, reaction conditions, or the purity of your starting materials.
Causality and Solutions:
-
Catalyst Inactivity: The Raney® Nickel catalyst may be old or improperly activated, leading to low reactivity.[1]
-
Troubleshooting: Use a fresh batch of high-activity Raney® Nickel. Ensure it has been stored correctly as an aqueous slurry to prevent oxidation.[1]
-
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to incomplete reaction.
-
Troubleshooting: While a balloon of hydrogen may suffice for small-scale reactions, using a Parr hydrogenator or a similar apparatus to maintain a constant and slightly elevated pressure (e.g., 50 psi) can significantly improve the reaction rate and completion.
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Troubleshooting: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like debromination. Monitor the reaction closely by TLC or LC-MS.
-
-
Poor Solubility: If the 5-bromo-2-cyanopyrimidine is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.
-
Troubleshooting: Choose a solvent that provides good solubility for the starting material. Methanol or ethanol are common choices for this type of reduction.
-
-
Use of LiAlH₄: If using lithium aluminum hydride, the reagent's quality is paramount. It readily deactivates upon exposure to moisture.
-
Troubleshooting: Use a fresh, unopened bottle of LiAlH₄ or a freshly prepared standardized solution. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
-
Problem 2: Formation of Impurities During the Reaction
Question: I am observing significant byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The most common impurity is the debrominated product, (pyrimidin-2-yl)methanamine. Over-reduction or secondary amine formation can also occur.
Causality and Solutions:
-
Debromination: This occurs when the C-Br bond is hydrogenolyzed during catalytic hydrogenation.
-
Troubleshooting:
-
Milder Conditions: Reduce the hydrogen pressure and/or temperature.
-
Catalyst Choice: Consider a less reactive catalyst or a poisoned catalyst.
-
Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
-
Secondary Amine Formation: The initially formed primary amine can react with the intermediate imine to form a secondary amine.
-
Troubleshooting: This is more common in high-temperature reductions. Maintaining a lower reaction temperature can minimize this side reaction. The use of ammonia in the reaction mixture can also suppress secondary amine formation.
-
Problem 3: Difficulties in Isolating the Hydrochloride Salt
Question: After adding HCl to my free amine, I am getting an oil instead of a crystalline solid. How can I induce crystallization?
Answer: The formation of an oil suggests that the salt is either very soluble in the current solvent system, is hygroscopic, or that impurities are inhibiting crystallization.
Causality and Solutions:
-
Solvent Choice: The solvent used for the salt formation is crucial. The free amine should be soluble, but the hydrochloride salt should be insoluble to precipitate.
-
Troubleshooting: Dissolve the purified free amine in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, ethyl acetate, or a mixture). Then, add a solution of HCl in a solvent in which the salt is expected to be insoluble (e.g., HCl in diethyl ether or dioxane).[4]
-
-
Hygroscopicity: The hydrochloride salt may be absorbing moisture from the air, leading to an oily appearance.
-
Troubleshooting: Conduct the salt formation and filtration under a dry atmosphere. Use anhydrous solvents. If the product is isolated as an oil, try co-evaporating it with an anhydrous solvent like toluene to remove residual water.
-
-
Impurities: The presence of even small amounts of impurities can inhibit crystallization.
-
Troubleshooting: Ensure the free amine is of high purity before attempting the salt formation. Purification of the free amine by column chromatography may be necessary.
-
Experimental Protocols
Protocol 1: Reduction of 5-bromo-2-cyanopyrimidine using Raney® Nickel
-
To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) in methanol (10-20 volumes), add a slurry of Raney® Nickel (50% in water, ~0.5-1.0 eq by weight) carefully.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr apparatus at 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel can be pyrophoric. Keep it wet with the solvent.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-Bromopyrimidin-2-yl)methanamine as an oil or solid. This can be used directly for the next step or purified by column chromatography if necessary.
| Parameter | Recommended Condition |
| Substrate | 5-bromo-2-cyanopyrimidine |
| Catalyst | Raney® Nickel (50% slurry in water) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature to 40 °C |
| Pressure | 1 atm (balloon) to 50 psi (Parr) |
| Reaction Time | 4-12 hours |
Protocol 2: Formation of this compound
-
Dissolve the crude or purified (5-Bromopyrimidin-2-yl)methanamine (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether or dioxane (1.1-1.2 eq) dropwise with stirring.
-
A precipitate should form upon addition. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- Raney nickel. (n.d.). In Wikipedia.
- US2813100A - Hydrogenation process. (n.d.). Google Patents.
- Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. (2016). Prime Scholars.
- Hydrogenation reactions using Raney-type nickel catalysts. (n.d.). ResearchGate.
- CN105924402A - Preparation method of 2-amido methylpyrimidine hydrochloride. (n.d.). Google Patents.
- Solving Issues with Heterogeneous Catalytic Hydrogen
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- 2 - Organic Syntheses Procedure. (n.d.).
Sources
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of (5-Bromopyrimidin-2-yl)methanamine hydrochloride for in vitro Assays
Welcome to the technical support guide for (5-Bromopyrimidin-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges commonly encountered during in vitro experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core chemical properties of this compound that govern its behavior in solution.
Q1: What is this compound and why is it supplied as a salt?
(5-Bromopyrimidin-2-yl)methanamine is a pyrimidine derivative containing a primary amine group (-CH₂NH₂). Amines are basic compounds that can readily react with acids.[1] In this case, it has been reacted with hydrochloric acid (HCl) to form a hydrochloride salt. This is a very common strategy in pharmaceutical chemistry for several reasons[2]:
-
Enhanced Solubility: Salt formation is one of the most effective methods to increase the aqueous solubility of basic drug candidates.[2] The ionic nature of the salt interacts more favorably with polar solvents like water compared to the neutral free base.
-
Improved Stability: The salt form is often a more stable, crystalline solid, which improves shelf-life and handling characteristics compared to the free base, which may be an oil or a less stable solid.[3]
-
Easier Handling: Crystalline solids are easier to weigh and handle accurately, which is critical for preparing precise stock solutions.[4]
Q2: How does the hydrochloride salt form behave in solution compared to its "free base"?
The hydrochloride salt exists as an equilibrium between the protonated (charged) amine and the neutral "free base" form in solution. The position of this equilibrium is dictated by the pH of the solvent and the pKa of the amine.
-
In Acidic to Neutral pH (e.g., pH < 7.4): The compound will predominantly exist in its protonated, charged form (R-CH₂NH₃⁺ Cl⁻). This ionic form is significantly more soluble in aqueous media.[1]
-
In Basic/Alkaline pH (e.g., pH > 8): As the pH increases, the amine group gets deprotonated, converting the salt into its neutral, or "free base," form (R-CH₂NH₂). This form is typically much less soluble in water and is prone to precipitation.[1] This pH-dependent solubility is a critical factor to consider in your assay design.[5][6]
Q3: I'm preparing a stock solution in DMSO. Does the salt form matter?
Yes, it does. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an excellent choice for high-concentration stock solutions.[7][8] While DMSO can dissolve the free base, the hydrochloride salt form often dissolves readily. The key consideration is not the initial dissolution in 100% DMSO, but the subsequent dilution into your aqueous assay buffer. The principles of pH-dependent solubility will apply the moment the compound enters the aqueous environment of your cell culture media or buffer.[9]
Section 2: Preparing High-Quality Stock Solutions
The reliability of your in vitro assay data begins with the correct preparation of your stock solutions.[3][4]
Q4: What is the recommended solvent and concentration for a stock solution?
For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the industry-standard practice.[7][10] A concentration of 10 mM is a common starting point as it allows for significant dilution into the final assay medium, minimizing the final DMSO concentration. The final DMSO concentration in your assay should ideally be kept below 0.5% (and almost always under 1%) to avoid solvent-induced cytotoxicity or off-target effects.[9]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for accurately preparing a stock solution. The molecular weight of this compound (C₅H₈BrClN₄) is 243.51 g/mol .
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[11]
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you need 0.2435 mg of the compound. It is often more accurate to weigh a larger mass (e.g., 2.44 mg) and dissolve it in a larger volume (e.g., 1 mL).
-
Calculation: 10 mmol/L * 1 L/1000 mL * 243.51 g/mol * 1000 mg/g = 2.435 mg/mL
-
-
Weigh the Compound: Carefully weigh out the calculated amount of powder (e.g., 2.44 mg) and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO (e.g., 1.0 mL) to the vial.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[12] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with Teflon-lined screw caps for long-term storage to prevent solvent evaporation.[11] Properly label each aliquot with the compound name, concentration, date, and your initials.[4][13]
Section 3: Troubleshooting Guide - Precipitation in Aqueous Assay Media
The most common failure point occurs when diluting the DMSO stock into your aqueous buffer or cell culture medium. This is a test of the compound's kinetic solubility , which is its ability to stay in solution after a rapid dilution from a high-concentration organic stock.[9][14]
Issue: My compound precipitates immediately when I add it to my assay buffer.
This indicates that the final concentration in your assay exceeds the kinetic solubility limit of the compound under those specific conditions.
Below is a workflow to diagnose and solve this issue.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enfanos.com [enfanos.com]
- 12. researchgate.net [researchgate.net]
- 13. csstc.org [csstc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of Halogenated Heterocyclic Compounds
Welcome to the Technical Support Center for Halogenated Heterocyclic Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive molecules. Halogenated heterocycles are foundational in medicinal chemistry and materials science, but their unique electronic and steric properties can present challenges in handling and storage. This resource provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the chemical principles governing the stability of these compounds.
Problem 1: My compound shows signs of degradation (e.g., discoloration, new peaks in LC-MS/GC-MS) after a short period.
Probable Causes & Solutions:
-
Photodegradation: Halogenated heterocycles can be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2][3] The energy from light can be absorbed by the molecule, leading to the cleavage of the carbon-halogen bond or other photochemical reactions.[3]
-
Immediate Action: Protect your compound from light by storing it in amber vials or wrapping the container in aluminum foil.[4] Conduct experiments under low-light conditions or use light-filtering materials in the laboratory.[5]
-
Long-Term Strategy: For highly photosensitive compounds, consider synthesizing more stable analogs or formulating the compound with a UV-absorbing excipient if applicable for the final product.
-
-
Thermal Decomposition: Elevated temperatures can accelerate degradation pathways.[1][6][7][8] Even room temperature might be too high for some sensitive compounds over extended periods.
-
Immediate Action: Review the compound's properties. If it has a low melting point or is known to be thermally labile, store it at a lower temperature.
-
Long-Term Strategy: Determine the optimal storage temperature through stability studies.[1][9] For long-term storage, consider conditions such as refrigeration (2-8°C) or freezing (-20°C to -80°C).[10][11]
-
-
Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the carbon-halogen bond or other functional groups on the heterocyclic ring.[12]
-
Immediate Action: Ensure your compound is stored in a tightly sealed container, preferably with a desiccant. Use anhydrous solvents for your experiments.
-
Long-Term Strategy: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture.[10] If the compound is intended for use in an aqueous environment, its hydrolytic stability should be thoroughly characterized.
-
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of the heterocyclic ring or its substituents.
-
Immediate Action: Purge the storage container with an inert gas before sealing.
-
Long-Term Strategy: For highly oxygen-sensitive compounds, working in a glovebox might be necessary. The addition of antioxidants could be considered in formulated products.
-
Problem 2: I'm observing inconsistent results in my bioassays or chemical reactions.
Probable Causes & Solutions:
-
Inconsistent Compound Purity: The issue might not be with your current experiment but with the integrity of your stock solution or solid sample. Degradation during storage can lead to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts.[1][10][13]
-
Immediate Action: Re-analyze the purity of your compound using a suitable analytical method like LC-MS or GC-MS.[13][14] Compare the results with the initial analysis.
-
Long-Term Strategy: Implement a routine stability testing program for your compounds.[1][9] Prepare fresh stock solutions more frequently and store them under validated conditions.
-
-
Solvent-Induced Degradation: The solvent used to dissolve your compound can influence its stability. Protic solvents may facilitate hydrolysis, while others might contain impurities that catalyze degradation.
-
Immediate Action: Check the compatibility of your compound with the chosen solvent. Run a short-term stability study of the compound in the solvent at the working concentration.
-
Long-Term Strategy: Use high-purity, anhydrous solvents from reputable suppliers. If a compound is unstable in a particular solvent, explore alternative solvents or co-solvent systems.
-
-
pH-Dependent Instability: The pH of your experimental medium can significantly affect the stability of your halogenated heterocycle.[15]
-
Immediate Action: Measure the pH of your solutions. If it's outside the optimal range for your compound, adjust it accordingly using a suitable buffer system.
-
Long-Term Strategy: Characterize the pH-stability profile of your compound to identify the pH range where it is most stable. This is particularly crucial for compounds intended for biological or pharmaceutical applications.
-
Problem 3: My halogenated heterocyclic starting material is not reacting as expected in a cross-coupling reaction.
Probable Causes & Solutions:
-
Deactivation of the Starting Material: The carbon-halogen bond might have been cleaved during storage, rendering the compound inactive for the intended reaction.
-
Immediate Action: Verify the integrity of your starting material by NMR or mass spectrometry to ensure the halogen is still present.
-
Long-Term Strategy: Adhere to strict storage protocols for all reactive intermediates.
-
-
"Halogen Dance" Rearrangement: Under certain conditions, particularly with strong bases, the halogen atom can migrate to a different position on the heterocyclic ring, a phenomenon known as the "halogen dance."[16] This can lead to the formation of an unexpected product or a failure of the desired reaction.
-
Immediate Action: Review your reaction conditions. If a strong base is used, consider if a milder base could be effective. Analyze the crude reaction mixture for isomers of your starting material or product.
-
Long-Term Strategy: Carefully select reaction conditions based on the known reactivity of your specific heterocyclic system. The literature on halogen dance reactions can provide guidance on which systems are prone to this rearrangement.[16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for halogenated heterocyclic compounds?
A1: While the optimal conditions are compound-specific, a good starting point for unknown or sensitive compounds is to store them cold, dark, and dry .[4][10][11] Specifically:
-
Temperature: Refrigeration (2-8°C) or freezing (-20°C) is generally recommended.[10][11] For very sensitive compounds, cryogenic storage (-80°C or below) may be necessary.[10]
-
Light: Always store in amber glass vials or other light-blocking containers.[4]
-
Moisture and Air: Store in a tightly sealed container. For long-term storage or for particularly sensitive compounds, storing under an inert atmosphere (argon or nitrogen) is best practice.[10]
| Storage Condition | Temperature Range | Suitable For |
| Room Temperature | 15-25°C | Stable, non-volatile compounds for short-term storage.[10] |
| Refrigerated | 2-8°C | Temperature-sensitive compounds.[4][10][11] |
| Frozen | -20°C to -80°C | Long-term storage of most compounds to minimize degradation.[10] |
| Cryogenic | Below -80°C | Highly sensitive biological samples and certain pharmaceuticals.[10] |
Q2: How does the type of halogen (F, Cl, Br, I) affect the stability of the compound?
A2: The strength of the carbon-halogen bond generally decreases down the group: C-F > C-Cl > C-Br > C-I. This trend suggests that iodo- and bromo-substituted heterocycles may be more susceptible to degradation pathways involving the cleavage of the C-X bond (e.g., reductive dehalogenation, photolysis) than their chloro- and fluoro- analogs.[17][18] However, the overall stability is also influenced by the nature of the heterocyclic ring and the presence of other substituents.
Q3: How can I quickly assess the potential stability of a newly synthesized halogenated heterocycle?
A3: A forced degradation or stress testing study can provide valuable insights into the stability of a new compound.[1] This involves exposing the compound to harsh conditions to identify potential degradation pathways.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare several small samples of your compound in both solid form and in a relevant solvent.
-
Stress Conditions: Expose individual samples to one of the following conditions for a defined period (e.g., 24-48 hours):
-
Analysis: After the exposure period, analyze each sample by a stability-indicating method (e.g., LC-MS) and compare it to a control sample kept under optimal storage conditions.
-
Interpretation: The appearance of new peaks or a decrease in the main peak area indicates degradation under that specific stress condition. This information can help you predict the compound's stability and identify appropriate storage and handling procedures.
Q4: What are the common degradation pathways for halogenated heterocyclic compounds?
A4: The most common degradation pathways include:
-
Reductive Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be a significant pathway in biological systems and under certain chemical conditions.[17][19]
-
Hydrolytic Dehalogenation: The replacement of a halogen atom with a hydroxyl group, often facilitated by acidic or basic conditions.[12]
-
Photodegradation: Light-induced cleavage of the C-X bond or rearrangement of the molecule.[2][3]
-
Oxidative Degradation: Reactions with oxygen that can lead to ring opening or the formation of oxidized byproducts.
Caption: Major factors leading to the degradation of halogenated heterocycles.
Section 3: Best Practices for Long-Term Storage
To ensure the long-term viability of your valuable compounds, a systematic approach to storage is essential.[10]
Caption: Decision workflow for establishing long-term storage protocols.
By understanding the factors that influence the stability of halogenated heterocyclic compounds and implementing appropriate storage and handling procedures, you can ensure the quality and reliability of your research.
References
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Advances in the Analysis of Persistent Halogen
- Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. (2012).
- Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering.
- Stability Storage Conditions In Pharma Industry. GMP Insiders.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. (2019).
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
- Long Term Storage. Manasa Life Sciences.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. (2022).
- PHOTOCHEMICAL DEGRADATION OF HALOGEN
- Thermochemical Factors Affecting the Dehalogenation of Arom
- Recent Progress on the Halogen Dance Reaction on Heterocycles.
- Halogenated Aromatics: Fate and Microbial Degradation.
- Haloselectivity of Heterocycles. Baran Lab.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. (2021).
- Degradation of Haloarom
- How Does the Degree of Halogenation Affect the Persistence of a Chemical? Learn.
- Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015).
- Developments in the analysis of volatile halogenated compounds.
- Degradation of halogenated aliphatic compounds: the role of adapt
- Halogenated polyaryletherketones with enhanced thermal stability. Semantic Scholar. (2012).
- Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight.
- Perspective on halogenated organic compounds. PMC - PubMed Central - NIH. (2023).
- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Str
- (PDF) Photochemical Degradation of Halogenated Compounds: A Review.
- The detection and identification of unknown halogenated compounds in environmental samples. PubMed. (1978).
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
- Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. PubMed. (2008).
- Syllabus for Chemistry (SCQP08). S3waas.
- Transformations of Halogenated Hydrocarbons: Hydrolysis and Redox Processes.
- Thermal Stabilizers for Halogenated Polymers.
- Heterocyclic Chemistry.
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
- Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download. Scribd.
- (PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Stereoselective Halogenation in Natural Product Synthesis. PMC - PubMed Central - NIH.
- Halogen
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- Customs Tariff chapter-by-chapter (T2026). Agence des services frontaliers du Canada.
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Halogenated polyaryletherketones with enhanced thermal stability | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmpplastic.com [gmpplastic.com]
- 11. Long Term Storage | Manasa Life Sciences [manasalifesciences.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. How Does the Degree of Halogenation Affect the Persistence of a Chemical? → Learn [pollution.sustainability-directory.com]
- 19. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
Technical Support Center: Refinement of Reaction Conditions for Buchwald-Hartwig Amination of Bromopyrimidines
Welcome to the technical support center dedicated to the Buchwald-Hartwig amination of bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols. The amination of bromopyrimidines presents unique challenges due to the electron-deficient nature of the pyrimidine ring and its potential to coordinate with the palladium catalyst. This resource aims to help you navigate these complexities and achieve successful reaction outcomes.
Introduction: The Challenge of Bromopyrimidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] However, the unique electronic properties of bromopyrimidines can lead to challenges not typically encountered with other aryl halides. The electron-deficient pyrimidine ring can deactivate the palladium catalyst, and the nitrogen atoms within the ring can act as ligands, poisoning the catalyst.[2] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Q: I'm not seeing any product formation, or the conversion of my bromopyrimidine is very low. What are the likely causes?
A: Low or no conversion in the Buchwald-Hartwig amination of bromopyrimidines is a common problem and can often be traced back to several key factors:
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst death before the reaction starts. Furthermore, the pyrimidine nitrogen itself can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaromatics like bromopyrimidines, the choice of ligand is paramount.
-
Incorrect Base Selection: The base is crucial for the deprotonation of the amine-palladium complex. A base that is too weak may not be effective, while a very strong base could lead to undesired side reactions with sensitive functional groups.[3]
-
Low Reaction Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[4]
Troubleshooting Steps:
-
Ensure a Scrupulously Inert Atmosphere: Use degassed solvents and rigorously purge your reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents.[5]
-
Screen Different Ligands: For bromopyrimidines, bulky, electron-rich phosphine ligands are often necessary. Consider ligands such as Xantphos or Josiphos-type ligands .[6][7] Xantphos, with its wide bite angle, is known to be effective in stabilizing the catalyst in challenging cross-coupling reactions.[6]
-
Optimize the Base: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[3] However, for substrates with sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, potentially with an increase in reaction temperature.[3]
-
Increase the Temperature: If you are running the reaction at a lower temperature, incrementally increase it in 10 °C intervals.
Issue 2: Significant Side Product Formation (Hydrodehalogenation)
Q: I'm observing a significant amount of my pyrimidine starting material where the bromine has been replaced by a hydrogen atom. How can I minimize this hydrodehalogenation side reaction?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[3] This can be particularly problematic with electron-deficient substrates.
Minimization Strategies:
-
Ligand Modification: The choice of ligand can significantly influence the rate of hydrodehalogenation versus the desired C-N bond formation. Screening different ligands is a primary strategy.
-
Base Selection: The strength and steric bulk of the base can impact the prevalence of this side reaction. Sometimes, a weaker or less hindered base can suppress hydrodehalogenation.[3]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Once you have achieved good conversion, try reducing the temperature to see if the selectivity improves.[3]
Issue 3: Reaction Stalls at Partial Conversion
Q: My reaction starts well, but then seems to stop before all the starting material is consumed. What could be causing this?
A: Reaction stalling is often indicative of catalyst deactivation during the course of the reaction.
Potential Causes and Solutions:
-
Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. The use of pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can often mitigate this.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition. Changing the ligand can sometimes alter the binding affinities and overcome this issue.
-
Insufficient Base: Ensure that you are using a sufficient excess of the base, as it is consumed stoichiometrically during the reaction.
Visualizing the Catalytic Cycle
To better understand the reaction and potential points of failure, it's helpful to visualize the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Starting Conditions & Optimization
For the Buchwald-Hartwig amination of bromopyrimidines, a systematic approach to optimization is key. Below is a table of recommended starting conditions and a suggested workflow for optimization.
| Parameter | Recommended Starting Point | Optimization Strategy |
| Palladium Source | Pd₂(dba)₃ or a Pd pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts often give more reproducible results. |
| Ligand | Xantphos or a Josiphos-type ligand | Screen a variety of bulky, electron-rich phosphine ligands. |
| Base | NaOtBu (1.2 - 1.5 equiv.) | If substrate is base-sensitive, screen K₃PO₄ or Cs₂CO₃. |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | Solvent can influence solubility and reaction rates.[3] |
| Temperature | 100 °C | Adjust in 10 °C increments as needed. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes improve reaction rates. |
Experimental Workflow for Optimization
Caption: A systematic workflow for optimizing the reaction conditions.
Conclusion
The successful Buchwald-Hartwig amination of bromopyrimidines is highly achievable with careful consideration of the reaction parameters. By understanding the potential pitfalls, such as catalyst poisoning and side reactions, and by systematically optimizing the choice of ligand, base, and temperature, researchers can reliably synthesize a wide range of aminated pyrimidine derivatives. This guide provides a starting point and a troubleshooting framework to aid in the successful execution of these challenging yet important transformations.
References
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate phosphines provide highly active catalysts for Pd-catalyzed C-N bond-forming reactions of heteroaromatic halides/amines and (H)N-heterocycles.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. BenchChem Technical Support.
- BenchChem. (2025). N-Xantphos vs.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. BenchChem Technical Support.
- Chemistry LibreTexts. (2023).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). Xantphos 97 161265-0-8.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Wikipedia. (2023).
- Wu, X., & Organ, M. G. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Pyrimidine Compounds
Welcome to the technical support center for HPLC analysis of pyrimidine-based compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of chromatographic purity analysis for this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve problems effectively. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the challenges you may encounter in the laboratory.
The Landscape of Impurities in Pharmaceutical Analysis
In pharmaceutical development, an impurity is any component of a drug substance or drug product that is not the desired chemical entity.[1][2] The control of these impurities is a critical aspect of ensuring the safety and efficacy of a therapeutic agent. Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2), provide a framework for the reporting, identification, and qualification of impurities.[3][4][5][6]
Impurities are broadly classified into three categories:
-
Organic Impurities: These can be process-related (e.g., starting materials, intermediates, by-products) or drug-related (e.g., degradation products).[3][4][7]
-
Inorganic Impurities: These derive from the manufacturing process and include reagents, catalysts, and heavy metals.[3][4][7]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[3]
This guide will focus on the detection and resolution of organic impurities, which are the most common challenge in HPLC analysis of pyrimidine compounds.
Understanding Pyrimidine Compound Characteristics in HPLC
Pyrimidine derivatives are often polar, nitrogen-containing heterocyclic compounds.[8][9] This polarity presents a unique set of challenges in reversed-phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis.[9] Understanding these challenges is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the HPLC analysis of pyrimidine compounds.
Q1: Why do my polar pyrimidine compounds show poor retention on a standard C18 column?
A1: This is a classic challenge. Standard C18 columns use a nonpolar stationary phase. Polar compounds have a low affinity for this phase and a high affinity for the polar mobile phase (typically water/acetonitrile or water/methanol), causing them to elute very early, often near the solvent front (void volume).[10][11]
-
Causality: The principle of "like dissolves like" governs retention in reversed-phase chromatography. For a compound to be retained, it must partition from the polar mobile phase into the nonpolar stationary phase. Highly polar pyrimidines resist this partitioning, leading to minimal retention.[11]
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the C18 chain or at its end.[10] This allows for better interaction with polar analytes and prevents "phase collapse" or "dewetting" when using highly aqueous mobile phases, thereby improving retention.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[10][11][12] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into it, leading to strong retention. Elution is typically achieved by increasing the water content in the mobile phase.[11]
-
Adjust Mobile Phase pH: Many pyrimidine compounds have ionizable functional groups (amines, hydroxyls). By adjusting the mobile phase pH to suppress the ionization of your analyte, you can increase its hydrophobicity and, consequently, its retention on a C18 column.[10][13] For a basic pyrimidine, using a higher pH mobile phase (e.g., pH 8-10, using a pH-stable column) will neutralize the compound, increasing retention. Conversely, for an acidic pyrimidine, a low pH mobile phase will achieve the same effect.
-
Q2: What are the primary sources of impurities I should expect with pyrimidine-based APIs?
A2: Impurities can be introduced at virtually any stage of the drug substance's lifecycle.[2][7]
-
Synthesis-Related Impurities:
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of starting materials or key intermediates in the final product.[1][3][7]
-
By-products: Side reactions occurring during synthesis can generate structurally similar impurities.[1][3][7]
-
Reagents and Catalysts: While often inorganic, some organic reagents or ligands may carry through the process.[3][7]
-
-
Degradation-Related Impurities:
-
Hydrolysis: The amide or ester linkages sometimes present in pyrimidine derivatives can be susceptible to cleavage in the presence of water, acid, or base.
-
Oxidation: The electron-rich pyrimidine ring can be susceptible to oxidation, especially if it has activating substituents.
-
Photolysis: Exposure to light can induce degradation, a key parameter tested in forced degradation studies as per ICH Q1B guidelines.[14][15]
-
-
Storage-Related Impurities: Impurities can form over time due to interaction with excipients, container closure systems, or exposure to heat and humidity.[6]
Q3: What are forced degradation studies and why are they important for impurity analysis?
A3: Forced degradation (or stress testing) involves subjecting a drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[14][15][16]
-
Purpose: The primary goals are:
-
To Understand Degradation Pathways: It helps elucidate the likely degradation products that could form under normal storage conditions.[14][16]
-
To Develop Stability-Indicating Methods: A crucial requirement of a purity method is that it must be "stability-indicating." This means the HPLC method must be able to separate the main active compound from all its potential degradation products and process-related impurities.[14] Forced degradation studies generate these impurities, allowing you to prove your method's specificity.
-
To Gain Insight into Molecular Stability: It reveals the intrinsic stability of the molecule and helps in selecting appropriate storage conditions and packaging.[14][16]
-
Troubleshooting Guide: Common HPLC Problems & Solutions
This section provides a systematic approach to diagnosing and resolving common chromatographic issues encountered with pyrimidine compounds.
Problem 1: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue, especially with basic pyrimidine compounds.[17][18] It compromises resolution and leads to inaccurate integration and quantification.[13]
| Probable Cause | Underlying Mechanism (Causality) | Solution |
| Secondary Silanol Interactions | Basic amine groups on the pyrimidine analyte interact strongly with acidic residual silanol groups (-Si-OH) on the silica surface of the column packing.[10][17][18] This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail".[19] | 1. Lower Mobile Phase pH: Adjust the pH to ~2.5-3.0 with an acid like phosphoric acid or formic acid. This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[10][13] 2. Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica with fewer metal contaminants and are "end-capped" to block most residual silanols.[20] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. |
| Column Overload | Injecting too much sample mass saturates the stationary phase. The excess molecules cannot find a place to bind and travel through the column faster, while the bound molecules are retained longer, leading to peak distortion.[17] | 1. Reduce Injection Volume: Decrease the volume of the sample injected. 2. Dilute the Sample: Lower the concentration of the sample. To check for overload, perform a series of dilutions; if the peak shape improves, overload was the cause.[17] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, the sample band will not focus properly at the head of the column.[10] This causes the band to spread, often resulting in tailing or fronting. | Dissolve the Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[10] |
Troubleshooting Workflow for Peak Tailing
Below is a decision tree to guide your troubleshooting process for peak tailing.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Problem 2: Peak Splitting or Shoulders
A split peak appears as two or more conjoined peaks where a single peak is expected.[21] This can be one of the more frustrating issues to resolve.
| Probable Cause | Underlying Mechanism (Causality) | Solution |
| Partially Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column. This creates an uneven flow path, causing part of the sample band to travel slower than the rest, resulting in a split peak.[10][21] This typically affects all peaks in the chromatogram. | 1. Reverse and Flush Column: (Check manufacturer's guidelines first!) Disconnect the column, reverse its direction, and flush with a strong solvent to dislodge particulates.[10] 2. Replace Frit/Column: If flushing doesn't work, the frit may need to be replaced, or more commonly, the entire column. 3. Prevention: Always filter your samples and mobile phases. Use an in-line filter or guard column. |
| Column Void or Channeling | A void (an empty space) can form at the head of the column due to pressure shocks or settling of the packed bed. This creates two different paths for the analyte to travel, one faster (through the void) and one slower (through the packed bed), leading to a split peak.[10][17] | 1. Replace the Column: A column void is generally not repairable. The column must be replaced. 2. Prevention: Avoid sudden pressure changes. Always ramp up flow rates gradually. |
| Co-eluting Impurity | The "split" peak may actually be two different, unresolved compounds: your main analyte and a closely eluting impurity.[10][21] This is often indicated if only one peak in the chromatogram is affected. | 1. Optimize Separation: Adjust the mobile phase composition (e.g., change the organic solvent percentage, pH, or buffer strength) to improve resolution. 2. Change Selectivity: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) to alter the elution order and separate the components. |
| Sample Solvent Effect | Similar to peak tailing, using an injection solvent that is too strong can cause the sample band to distort as it enters the column, sometimes leading to a split peak.[21] | Dissolve Sample in Mobile Phase: Ensure the sample solvent is the same as or weaker than the mobile phase. |
Problem 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run when no injection was made (a "blank" run).
| Probable Cause | Underlying Mechanism (Causality) | Solution |
| Contaminated Mobile Phase | Impurities from solvents (e.g., plasticizers from solvent bottles), water purification systems, or additives can accumulate on the column at low organic concentrations.[22] During a gradient, as the organic percentage increases, these contaminants are eluted as sharp peaks. | 1. Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and freshly prepared, high-purity water.[23] 2. Clean Glassware: Use glassware dedicated to mobile phase preparation and clean it meticulously. Avoid plastic containers.[22] 3. Identify the Source: Run gradients with each mobile phase component individually to isolate the contaminated source. |
| Carryover from Previous Injection | Strongly retained compounds from a previous injection may not have fully eluted and can appear in a subsequent run, especially if the run time was too short or the mobile phase was not strong enough. | 1. Implement a Column Wash Step: After each run or sequence, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any highly retained compounds. 2. Increase Gradient Strength/Time: Ensure the gradient goes to a high enough organic percentage and is held there long enough to elute all components. |
| Autosampler Contamination | The autosampler needle, injection port, or wash solvents can become contaminated, introducing impurities into the system with each injection. | 1. Clean the Autosampler: Follow the manufacturer's procedure for cleaning the injection port and needle. 2. Replace Wash Solvents: Use fresh, high-purity solvents in the autosampler wash vials. Ensure the wash solvent is strong enough to clean the needle effectively. |
Experimental Protocol: Identifying the Source of a Ghost Peak
This workflow helps systematically isolate the origin of an unwanted peak.
Caption: Workflow for Diagnosing Ghost Peak Origins.
References
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
- Kurbasic, M., et al. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
- Lazzarino, G., et al. (2011). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. [Link]
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
- ResearchGate. (2011).
- Anonymous. Sources of Impurities in Medicinal agents. [Link]
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Senieer.
- ACD/Labs. (2022).
- Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
- Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
- Chrom Tech, Inc. (2025).
- ACE HPLC. HPLC Troubleshooting Guide. [Link]
- Restek. HPLC Troubleshooting Guide. [Link]
- van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
- Patel, D., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC.
- Regalado, E. L., & Welch, C. J. (2015). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- Waters Blog. (2025).
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Analysis. [Link]
- Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]
- ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
- Agilent. Pharmaceutical Impurity Analysis Overview. [Link]
Sources
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 2. veeprho.com [veeprho.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. uhplcs.com [uhplcs.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. acdlabs.com [acdlabs.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. chromtech.com [chromtech.com]
- 20. hplc.eu [hplc.eu]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Strategies for the Selective Functionalization of the Pyrimidine Ring
Welcome to the Technical Support Center for the selective functionalization of the pyrimidine ring. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, making its precise modification a critical task.[1][2] This guide provides in-depth, field-proven insights into common experimental challenges and their solutions, presented in a practical question-and-answer format.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am experiencing low to no yield in my Suzuki coupling reaction with a chloropyrimidine. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki couplings with chloropyrimidines are a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] The electron-deficient nature of the pyrimidine ring can further complicate the catalytic cycle.[4][5] Here’s a systematic approach to troubleshooting:
-
Causality: The rate-limiting step is often the oxidative addition of the chloropyrimidine to the Pd(0) catalyst. The choice of ligand is paramount to facilitate this step and prevent catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst and Ligand System: Screen different palladium sources and ligands. For less reactive chlorides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[6] Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species.[6]
-
Base Selection: The base plays a crucial role in the transmetalation step. A systematic screening of bases is recommended. While strong bases like NaOH or K₃PO₄ are common, weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be more effective and prevent side reactions.[6]
-
Solvent Choice: Ensure all components are soluble. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water is often used. The ratio can significantly impact the reaction rate and yield.[7]
-
Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or protodeboronation of the boronic acid.[3][8]
-
Oxygen Contamination: Thoroughly degas your reaction mixture. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[6]
-
Question: My Buchwald-Hartwig amination of a 2-aminopyrimidine is giving me a complex mixture of products. How can I improve the selectivity?
Answer: The Buchwald-Hartwig amination on pyrimidines can be challenging due to the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst, leading to inhibition or side reactions.[9][10][11]
-
Causality: The lone pairs on the pyrimidine ring nitrogens and the amino group can act as ligands for the palladium center, interfering with the desired catalytic cycle.[6]
-
Troubleshooting Steps:
-
Ligand Selection: The use of bidentate phosphine ligands like Xantphos or BINAP can help stabilize the catalytic complex and promote the desired C-N bond formation.[9][10] These ligands can prevent the formation of inactive palladium dimers.[10]
-
Protecting Groups: If the substrate allows, consider protecting one of the pyrimidine nitrogens to reduce its coordinating ability.
-
Reaction Conditions: Optimize the base and solvent. Sodium tert-butoxide (NaOtBu) is a commonly used strong base, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[9][11] Toluene and dioxane are common solvents.
-
Purity of Starting Materials: Ensure your aryl halide and amine are pure. Impurities can sometimes poison the catalyst.
-
Direct C-H Functionalization
Question: I am attempting a direct C-H arylation at the C5 position of a 2-aminopyrimidine, but the reaction is not proceeding. What should I check?
Answer: Direct C-H functionalization is an attractive strategy, but it is highly dependent on the electronic properties of the substrate and the catalytic system.[1][12]
-
Causality: The C5-H bond of a 2-aminopyrimidine can be activated through a concerted metalation-deprotonation mechanism, often directed by the amino group.[13] The success of this reaction relies on the correct choice of catalyst, oxidant, and directing group.
-
Troubleshooting Steps:
-
Catalyst and Oxidant: Palladium acetate (Pd(OAc)₂) is a common catalyst for these reactions.[1] The choice of oxidant is critical; silver salts like AgOAc are frequently used.[14]
-
Directing Group Effect: The 2-amino group plays a crucial role in directing the functionalization to the C5 position.[13] Ensure this group is present and unmodified.
-
Additives: The addition of a carboxylic acid, such as pivalic acid, can act as a proton shuttle and facilitate the C-H activation step.[14]
-
Temperature: These reactions often require high temperatures (e.g., 140 °C) to overcome the activation barrier for C-H bond cleavage.[14]
-
Nucleophilic Aromatic Substitution (SNA)
Question: I am trying to displace a chloro group at the C4 position of a pyrimidine with a nucleophile, but the reaction is slow and gives poor yields. How can I improve it?
Answer: Nucleophilic aromatic substitution (SNA) on pyrimidines is generally favored at the electron-deficient C2, C4, and C6 positions.[4][15][16] However, the reaction kinetics can be slow.
-
Causality: The rate of SNA depends on the electrophilicity of the carbon atom and the stability of the Meisenheimer intermediate.[17][18] The C4 position is generally more reactive than the C2 position.[17]
-
Troubleshooting Steps:
-
Activating Groups: The presence of electron-withdrawing groups on the pyrimidine ring will increase the rate of reaction by further polarizing the C-Cl bond and stabilizing the anionic intermediate.
-
Leaving Group: While you are using a chloro-pyrimidine, consider if a bromo- or iodo-pyrimidine could be used, as they are better leaving groups. Alternatively, activating the leaving group, for instance by using a triazole derivative, can be effective.[19]
-
Reaction Conditions: Increase the reaction temperature. The use of a polar aprotic solvent like DMF or DMSO can help to solvate the nucleophile and accelerate the reaction.
-
Nucleophile Strength: A stronger nucleophile will react faster. If possible, use a more potent nucleophile or increase its concentration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the pyrimidine ring towards functionalization?
A1: The reactivity of the pyrimidine ring is dictated by the electron-deficient nature caused by the two nitrogen atoms.[4]
-
For Nucleophilic Attack/Substitution: The most electron-deficient positions are C2, C4, and C6. Generally, the reactivity order is C4 > C2 > C6.[4][15][17]
-
For Electrophilic Attack: The least electron-deficient position is C5, making it the most susceptible to electrophilic aromatic substitution.[4]
-
For Deprotonation/Metalation: The most acidic protons are typically at C2, C4, and C6, making these sites amenable to lithiation or magnesiation with strong bases.[14][20]
Q2: How can I achieve regioselective functionalization of a dihalopyrimidine, for example, 2,4-dichloropyrimidine?
A2: The differential reactivity of the halogen atoms in dihalopyrimidines allows for selective functionalization. In 2,4-dichloropyrimidine, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[17] This allows for a stepwise functionalization. For instance, a nucleophile can be introduced at C4 under milder conditions, followed by a second, different nucleophile at C2 under more forcing conditions.
Q3: What are the key considerations when choosing between a transition-metal-catalyzed approach and a direct C-H functionalization?
A3:
-
Transition-Metal-Catalyzed Cross-Coupling: This approach requires a pre-functionalized pyrimidine (e.g., with a halogen or triflate). It is generally more robust, with a broader substrate scope and higher functional group tolerance. However, it involves extra synthetic steps for pre-functionalization.
-
Direct C-H Functionalization: This is a more atom-economical approach as it avoids pre-functionalization.[12][14] However, it can be more challenging to achieve high regioselectivity and may require specific directing groups on the substrate. The reaction conditions can also be harsher.[1]
Q4: Can you explain the role of ligands in palladium-catalyzed reactions on pyrimidines?
A4: Ligands are crucial for the success of palladium-catalyzed reactions. They modulate the steric and electronic properties of the palladium center, influencing its reactivity, stability, and selectivity. In the context of pyrimidine functionalization:
-
For Suzuki and Buchwald-Hartwig Reactions: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination step.[6][10] Bidentate ligands can also prevent catalyst deactivation.[10]
Section 3: Experimental Protocols and Data
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol outlines a general procedure for the selective Suzuki coupling at the C4 position of 2,4-dichloropyrimidine.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of inert gas.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| Table 1: Representative conditions for Suzuki coupling of chloropyrimidines. |
Protocol 2: Direct C-H Arylation at C5 of 2-Aminopyrimidine
This protocol provides a method for the palladium-catalyzed direct arylation of 2-aminopyrimidine.
Step-by-Step Methodology:
-
In a sealed tube, combine 2-aminopyrimidine (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.1 eq), and AgOAc (3.0 eq).
-
Add 1,10-phenanthroline monohydrate (0.5 eq) as the ligand and pivalic acid (1.0 eq) as an additive.[14]
-
Add a suitable solvent, such as 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 140 °C for 24 hours.[14]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Section 4: Visualizations
Diagram 1: General Strategies for Pyrimidine Functionalization
Caption: Systematic troubleshooting for Suzuki coupling reactions.
References
- Sharma, S., & Kumar, A. (2023). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 13(47), 33021-33054. [Link]
- Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Chemistry of Heterocyclic Compounds, 54(1), 1-26. [Link]
- ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ResearchGate. (n.d.). The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines.
- ResearchGate. (n.d.). Transition-metal-catalyzed C-H activation of pyrimidine derivatives.
- Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
- Wikipedia. (n.d.). Pyrimidine.
- El-Sayed, N. S., Abdel-Aziz, A. A., & El-Azab, A. S. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9849-9861. [Link]
- Joule, J. A., & Mills, K. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 46(12), 2768-2779. [Link]
- MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
- ResearchGate. (n.d.). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
- ResearchGate. (n.d.). Additional examples of pyrimidine functionalization and pyrimidine to....
- University of Oxford. (n.d.). 10. Pyrimidines.
- Kamal, A., Reddy, K. S., Khan, M. N., & Shetti, R. V. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-1046. [Link]
- Knochel, P., & Cahiez, G. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Angewandte Chemie International Edition, 47(32), 5946-5949. [Link]
- ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives.
- WikiLectures. (2024). Disorders of pyrimidine metabolism.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddy, C. R., Kumar, K. R., & Grée, R. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 22931-22935. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Science of Synthesis. (n.d.). 6.2.1.1.4.4.3. Metals.
- Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- ResearchGate. (n.d.). (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
- ResearchGate. (n.d.). (PDF) Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials.
- ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method.
- Semantic Scholar. (n.d.). Pyrimidine Ring as Building Block for the Synthesis of Functionalized π-Conjugated Materials.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- RSC Publishing. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions.
- YouTube. (2022). Pyrimidine Synthesis Biochemistry.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- RSC Publishing. (n.d.). Prelithiation strategies for enhancing the performance of lithium-ion batteries.
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (5-Bromopyrimidin-2-yl)methanamine hydrochloride derivatives, a scaffold of significant interest in medicinal chemistry. By dissecting the impact of specific structural modifications, we aim to furnish a predictive framework for the rational design of novel therapeutic agents.
The pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous clinically approved drugs.[1][2] Its ability to mimic the purine bases of DNA and RNA, and to act as a versatile template for kinase inhibitors, has made it a focal point of extensive research.[1][3] The (5-Bromopyrimidin-2-yl)methanamine moiety, in particular, offers a unique combination of a reactive handle for further chemical elaboration (the bromo group) and a key interaction point for biological targets (the aminomethyl group). This guide will explore how systematic modifications to this core structure influence biological outcomes, with a focus on anticancer and kinase inhibitory activities.
The Core Scaffold: (5-Bromopyrimidin-2-yl)methanamine
The foundational structure of (5-Bromopyrimidin-2-yl)methanamine presents three primary sites for chemical modification, each playing a critical role in defining the molecule's interaction with biological targets. Understanding the influence of substitutions at these positions is the cornerstone of SAR-driven drug design.
-
Position 5 (C5): The bromine atom at this position is a versatile synthetic handle, readily participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or heteroaryl substituents.[4][5][6] The nature of the group at C5 can significantly impact the compound's steric and electronic properties, influencing its binding affinity and selectivity for target proteins.
-
The Methylene Linker (-CH2-): This flexible linker connects the pyrimidine ring to the exocyclic amine. Its presence provides conformational freedom, allowing the amine substituent to adopt an optimal orientation within a binding pocket.
-
The Primary Amine (-NH2): This functional group is a critical hydrogen bond donor and can be readily acylated, alkylated, or engaged in other reactions to introduce diverse functionalities.[7][8][9] Substitutions on the amine nitrogen are pivotal for modulating potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications
To elucidate the SAR of (5-Bromopyrimidin-2-yl)methanamine derivatives, we will comparatively analyze the effects of substitutions at the C5 position and the exocyclic amine. The following sections will draw upon established principles from the broader class of 2-aminopyrimidine inhibitors to provide a predictive framework.[10][11][12]
Impact of C5-Substituents on Kinase Inhibitory Activity
The bromine atom at the C5 position serves as a convenient starting point for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions. The nature of the substituent at this position can dramatically alter the biological activity profile of the resulting derivatives.
| C5-Substituent | Predicted Impact on Kinase Inhibition | Rationale |
| Small Alkyl Groups | Potential for modest activity. | May provide favorable van der Waals interactions in hydrophobic pockets, but lacks specific interactions. |
| Aryl/Heteroaryl Groups | High potential for potent inhibition. | Can engage in π-stacking interactions with aromatic residues in the ATP-binding site of kinases. Substituents on the aryl/heteroaryl ring can be further optimized to enhance binding and selectivity.[13][14] |
| Electron-Donating Groups | May modulate the electronics of the pyrimidine ring, potentially influencing hydrogen bonding interactions. | The overall effect is target-dependent. |
| Electron-Withdrawing Groups | Can enhance the hydrogen bond donating capacity of the pyrimidine ring nitrogens, potentially improving binding affinity. | This has been observed in other kinase inhibitor scaffolds. |
Influence of N-Substituents on Biological Activity
The exocyclic aminomethyl group is a key interaction point with many biological targets. Modification of this group through acylation or alkylation is a common strategy to enhance potency and modulate physicochemical properties.
| N-Substituent | Predicted Impact on Activity | Rationale |
| Acyl Groups (Amides) | Generally leads to potent inhibitors. | The amide bond can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of kinases. The nature of the acyl group (e.g., aromatic, aliphatic) can be tuned to optimize binding.[15] |
| Benzyl Groups | Can introduce favorable hydrophobic and aromatic interactions. | Substituted benzyl groups allow for fine-tuning of steric and electronic properties to improve target engagement.[15] |
| Small Alkyl Groups | May lead to a decrease in activity compared to acylated derivatives. | The loss of the hydrogen bond donating capacity of the primary amine can be detrimental to binding in some targets. |
| Groups with Basic Moieties (e.g., piperazine, piperidine) | Can improve aqueous solubility and introduce additional interactions. | The basic nitrogen can form salt bridges with acidic residues in the target protein, enhancing binding affinity. This is a common strategy in the design of kinase inhibitors.[10] |
Experimental Methodologies: A Blueprint for SAR Studies
The systematic exploration of SAR requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of (5-Bromopyrimidin-2-yl)methanamine derivatives.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of (5-Bromopyrimidin-2-yl)methanamine with an arylboronic acid.[16]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Synthesis Protocol: N-Acylation
This protocol outlines a general method for the N-acylation of the aminomethyl group using an acid chloride.[7]
Materials:
-
(5-Arylpyrimidin-2-yl)methanamine (from Suzuki coupling)
-
Acid chloride (1.1 equivalents)
-
Base (e.g., Triethylamine or Pyridine, 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the (5-Arylpyrimidin-2-yl)methanamine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the dropwise addition of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Biological Evaluation: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a fluorescence-based assay.[17][18]
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Synthesized inhibitor compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the inhibitor solutions and the kinase to the wells of the assay plate and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-conjugated acceptor).
-
Incubate to allow for binding and the development of the FRET signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Biological Evaluation: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the antiproliferative activity of compounds on cancer cell lines.[13][19][20]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and a representative signaling pathway that can be targeted by these inhibitors.
Caption: Synthetic workflow for the generation of (5-Bromopyrimidin-2-yl)methanamine derivatives.
Caption: A representative kinase signaling pathway targeted by pyrimidine-based inhibitors.
Conclusion and Future Directions
The (5-Bromopyrimidin-2-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The structure-activity relationships discussed in this guide, derived from the broader knowledge of 2-aminopyrimidine derivatives, provide a rational basis for the design of more potent and selective compounds.
Future efforts in this area should focus on the systematic exploration of diverse substituents at the C5 position and on the exocyclic amine. The use of computational modeling and structure-based drug design can further refine the selection of substituents to maximize target engagement. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their advancement into preclinical and clinical development. By leveraging the principles outlined in this guide, researchers can accelerate the discovery of new and effective medicines based on this versatile pyrimidine scaffold.
References
- Cowart, M. et al. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. J. Med. Chem.51, 6968-6978 (2008). [Link]
- Ialongo, D. et al. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules28, (2023). [Link]
- JoVE.
- Mavroeidi, V. et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules28, 3913 (2023). [Link]
- protocols.io. In vitro kinase assay. [Link]
- Saidahmatov, A. et al. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. J. Med. Chem.67, 15220-15245 (2024). [Link]
- ResearchGate. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. [Link]
- Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. [Link]
- International Journal of Pharmaceutical and Biological Science Archive.
- MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
- National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- MDPI.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- National Center for Biotechnology Information. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
- National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- ResearchGate. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
- ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
- CSH Protocols.
- PubMed. Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. [Link]
- National Center for Biotechnology Information. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. [Link]
- PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]
- PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- ResearchGate. The SAR's of novel synthesized target heterocycles. [Link]
- MDPI.
- Pakistan Journal of Pharmaceutical Sciences. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]
- PubMed. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. [Link]
- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- PubMed.
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. sciensage.info [sciensage.info]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from Pyrimidine Scaffolds
Introduction: The Ubiquity and Challenge of Pyrimidine-Based Kinase Inhibitors
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its foundational role in the building blocks of DNA and RNA.[1][2] This inherent biological relevance has made it a highly successful framework for the design of small molecule kinase inhibitors.[3] Kinases, a vast family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of proteins, are critical targets in drug discovery, particularly in oncology.[4] The pyrimidine scaffold's ability to mimic the adenine ring of ATP allows for effective competition at the kinase active site, leading to the development of numerous clinically approved drugs.[3][5]
However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[6] A kinase inhibitor designed to target a specific oncogenic driver may inadvertently interact with dozens of other kinases, leading to unforeseen side effects or even paradoxical pathway activation.[7][8] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of predicting its therapeutic efficacy and safety.[6]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrimidine-based kinase inhibitors. We will delve into the mechanistic principles of leading techniques, present comparative experimental data for prominent inhibitors, and provide detailed protocols to empower researchers in their drug development endeavors. Our focus will be on not just what to do, but why specific experimental choices are made, ensuring a robust and self-validating approach to kinase inhibitor characterization.
Comparative Analysis of Kinase Inhibitor Profiling Methodologies
The selection of a profiling methodology is a critical decision in the drug discovery pipeline, with each technique offering a unique balance of throughput, sensitivity, and biological context. Here, we compare three principal approaches: large-scale enzymatic/binding assays, affinity chromatography-based proteomics (Kinobeads), and active-site probe-based proteomics (KiNativ™).
Large-Scale In Vitro Kinase Panels (e.g., KINOMEscan™)
This approach represents a high-throughput method to assess the interaction of a compound against a large, purified panel of kinases.
Causality of Experimental Choice: By expressing and purifying hundreds of kinases, this method allows for a direct, unbiased assessment of an inhibitor's binding affinity to a significant portion of the kinome in a controlled, cell-free environment. This is invaluable for initial selectivity assessment and structure-activity relationship (SAR) studies. The KINOMEscan™ platform, for instance, utilizes a competition binding assay where the inhibitor is tested for its ability to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is then quantified, providing a measure of the inhibitor's binding potency.[9]
Data Presentation: Results are often presented as a percentage of control (where a lower percentage indicates stronger binding) or as a dissociation constant (Kd). To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common definition is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.[10] A lower S-score indicates higher selectivity.
Affinity Chromatography-Based Proteomics (Kinobeads)
The Kinobeads technology offers a powerful approach to profile inhibitor targets in a more physiologically relevant context by using native kinases from cell or tissue lysates.[11]
Causality of Experimental Choice: This method addresses the limitation of using recombinant kinases, which may lack important post-translational modifications or protein-protein interactions present in a cellular environment. The core of this technique involves the use of sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[12] These "kinobeads" are used to enrich a large portion of the cellular kinome. To profile a specific inhibitor, the cell lysate is pre-incubated with the compound of interest before being applied to the kinobeads. The inhibitor competes with the immobilized ligands for binding to its target kinases. The captured kinases are then identified and quantified by mass spectrometry.[11][13]
Active-Site Probe-Based Proteomics (KiNativ™)
The KiNativ™ platform provides a unique method for assessing target engagement and inhibitor potency directly within a complex biological sample.
Causality of Experimental Choice: This technique utilizes ATP- or ADP-based chemical probes that covalently label a conserved lysine residue in the active site of active kinases.[14] By treating a cell lysate with an inhibitor prior to the addition of the probe, the inhibitor's ability to block probe binding can be quantified. This provides a direct measure of target engagement in a native proteome. The biotinylated probe allows for the enrichment of labeled peptides, which are then identified and quantified by mass spectrometry.[15] This method is particularly useful for confirming that a compound engages its target within the cell and for determining cellular potency.
Quantitative Cross-Reactivity Profiles of Pyrimidine-Based Kinase Inhibitors
To illustrate the practical application of these profiling methods, we present a comparative analysis of two well-characterized kinase inhibitors: Ibrutinib , a pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitor, and Dasatinib , a multi-kinase inhibitor with a 2-aminopyrimidine core. The data below is derived from KINOMEscan™ assays and highlights the differences in their selectivity profiles.
| Inhibitor | Primary Target(s) | Selectivity Score (S10 @ 1µM) * | Key Off-Targets (>90% Inhibition @ 1µM) |
| Ibrutinib | BTK | 0.094[16] | TEC, ITK, EGFR, JAK3, HER2[17] |
| Dasatinib | BCR-ABL, SRC family | >0.5 (highly promiscuous) | ABL1, LCK, LYN, YES1, SRC, and many others[10] |
*S10 is the fraction of kinases inhibited by more than 90% at a 1 µM concentration.
Impact of Off-Target Effects on Cellular Signaling
The off-target interactions of pyrimidine-based kinase inhibitors can have significant biological consequences. A prime example is the off-target activity of Ibrutinib. While highly effective against its primary target, BTK, Ibrutinib also inhibits other kinases, including members of the Tec family and the epidermal growth factor receptor (EGFR).[1][18] Inhibition of Tec family kinases can contribute to bleeding risks, while inhibition of EGFR is associated with side effects such as rash and diarrhea.[1] Similarly, the broad activity of Dasatinib can lead to cardiovascular toxicities through off-target inhibition of kinases like platelet-derived growth factor receptor (PDGFR) and Src-family kinases in cardiac myocytes.[19][20][21]
Visualizing Signaling Pathway Interruption
The following diagrams illustrate the intended and off-target interactions of Ibrutinib.
Caption: Ibrutinib's on- and off-target effects.
Experimental Protocols
The following are generalized, step-by-step protocols for the key profiling methodologies discussed. These should be optimized for specific inhibitors and biological systems.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a universal, fluorescence-based assay for measuring kinase activity and inhibitor potency.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Solution: Dissolve a fluorescently labeled peptide substrate specific for the kinase of interest in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Inhibitor Dilutions: Perform serial dilutions of the pyrimidine-based inhibitor in DMSO, then further dilute in kinase buffer.
2. Assay Procedure:
-
To a 384-well microplate, add 5 µL of the diluted inhibitor.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
3. Detection:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
4. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a fluorescence-based kinase assay.
Protocol 2: Kinobeads Competition Binding Assay
This protocol outlines the general workflow for profiling an inhibitor using the Kinobeads method.
1. Lysate Preparation:
-
Harvest cells and lyse in a buffer containing detergents and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. Inhibitor Incubation:
-
Aliquot the lysate and incubate with a range of concentrations of the test inhibitor (or DMSO as a control) for 1 hour at 4°C.
3. Kinobeads Enrichment:
-
Add the pre-washed Kinobeads slurry to the lysate-inhibitor mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
4. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases using a denaturing buffer (e.g., containing SDS and DTT).
5. Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
6. LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, determine the dose-dependent decrease in binding to the Kinobeads in the presence of the inhibitor to generate a competition binding curve and determine the apparent dissociation constant (Kd).
Caption: Workflow for a Kinobeads competition binding assay.
Conclusion: Towards Rational Design of Selective Kinase Inhibitors
The pyrimidine scaffold will undoubtedly continue to be a valuable framework in the development of novel kinase inhibitors. However, the inherent challenge of achieving selectivity necessitates a robust and multifaceted approach to cross-reactivity profiling. As we have demonstrated, a combination of high-throughput in vitro screening, target engagement studies in native proteomes, and a deep understanding of the downstream signaling consequences of off-target inhibition is crucial for the successful translation of a promising compound from the bench to the clinic. By employing the methodologies and principles outlined in this guide, researchers can make more informed decisions in the design and optimization of the next generation of safe and effective pyrimidine-based kinase inhibitors.
References
- Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020). AJMC. [Link]
- Ibrutinib's off-target mechanism: cause for dose optimiz
- Reported molecular targets of ibrutinib and their associated adverse events. (n.d.).
- Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib. (2020). springermedicine.com. [Link]
- Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib. (2020).
- Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Semantic Scholar. [Link]
- Comparison of Dasatinib- and Imatinib-Related Cardiotoxic Adverse Events in Japanese Patients With Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumor. (2021). PMC. [Link]
- What precautions should be taken when using dasatinib (tyrosine kinase inhibitor) in patients with heart failure?. (2025). Dr.Oracle. [Link]
- Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (2022).
- Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors. (2022). PMC. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). Physical Biology. [Link]
- Targets for Ibrutinib Beyond B Cell Malignancies. (2015). PMC. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [Link]
- Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood. [Link]
- Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na. (n.d.).
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PMC. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017). PMC. [Link]
- The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... (n.d.).
- Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]
- Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors.. (n.d.). Semantic Scholar. [Link]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
- Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. (2015). PubMed. [Link]
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. (n.d.). African Journal of Biomedical Research. [Link]
- In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
- A quantitative analysis of kinase inhibitor selectivity (Translated
- A quantitative analysis of kinase inhibitor selectivity. (2008). Semantic Scholar. [Link]
- CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. (2024). bioRxiv. [Link]
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ajmc.com [ajmc.com]
- 19. Tyrosine Kinase Inhibitors | Mechanisms of the Cardiac Myocyte-Damaging Effects of Dasatinib | springermedicine.com [springermedicine.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Dasatinib- and Imatinib-Related Cardiotoxic Adverse Events in Japanese Patients With Chronic Myeloid Leukemia and Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different palladium catalysts for cross-coupling with bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The efficient and selective functionalization of this heterocycle is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine ring.[2] However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand.[1] The electronic properties of the pyrimidine ring, particularly the presence of two nitrogen atoms, can influence catalyst activity and may necessitate tailored catalytic systems for optimal performance.[3]
This guide presents a comparative analysis of various palladium catalysts for the most prevalent cross-coupling reactions with bromopyrimidines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By synthesizing experimental data from authoritative sources, this document aims to provide an objective comparison to aid in catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction stands as a robust and widely adopted method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[4][5] The choice of catalyst is often dictated by the reactivity of the halide and the electronic nature of the pyrimidine ring. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide higher yields and broader substrate scope.[1][3]
A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids highlighted that good yields could be obtained using 5 mol% of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane.[3] It was noted that electron-rich boronic acids generally provided better yields, while electron-withdrawing substituents on the boronic acid slowed the transmetalation step, leading to lower yields.[3] The nitrogen atoms of the pyrimidine ring can also coordinate with the palladium catalyst, potentially reducing its activity.[3]
For more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, have demonstrated superior performance, often allowing for lower catalyst loadings and shorter reaction times.[4]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference(s) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [4] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [4] |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | 12 | [3] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrimidine
This protocol is a generalized procedure based on established literature methods.[3]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 18-22 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[6] For the amination of bromopyrimidines, the choice of ligand is crucial to overcome challenges such as catalyst inhibition by the pyrimidine nitrogen.
In the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a combination of dichlorobis(triphenylphosphine)palladium(II), Xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene proved effective.[7] The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., RuPhos, BrettPhos), has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines with heteroaryl halides under milder conditions.[8] The first generation of catalysts was generally not suitable for coupling primary amines due to competitive hydrodehalogenation.[6] The advent of bidentate phosphine ligands like BINAP and DPPF provided a reliable extension to primary amines.[6]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ | dppp | NaOtBu | Toluene | Reflux | Moderate | [7] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [7] |
| Pd Precatalyst | BrettPhos | NaOtBu | Dioxane | 100 | High | [8] |
| Pd Precatalyst | RuPhos | NaOtBu | Dioxane | 100 | High | [8] |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol is a generalized procedure based on established literature methods.[5][7]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Reagent Addition: Add the bromopyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly effective method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
In a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI in DMF with Et₃N as the base at 100 °C, affording yields up to 96%.[9]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [9] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 95 (with 4-iodopyridine) | [10] |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 80 | 0.5 | 92 (with 4-bromopyridine) | [10] |
Experimental Protocol: Sonogashira Coupling of a Bromopyrimidine
This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines.[9]
-
Catalyst Preparation: In a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Add DMF (2.0 mL) and stir for 30 minutes.
-
Reagent Addition: Add the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, follow standard aqueous work-up procedures and purify the product by column chromatography.
The Heck Reaction: Olefin Arylation
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[11] The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. While less commonly reported for bromopyrimidines compared to other couplings, the principles remain applicable.
In a study on the Heck coupling of aryl bromides, a system using Pd(OAc)₂ with tetrahydropyrimidinium salts as N-heterocyclic carbene (NHC) precursors was found to be effective.[12] Optimal conditions were identified as 1 mol% Pd(OAc)₂, 2 mol% of the NHC precursor, and K₂CO₃ as the base in a DMF/H₂O mixture at 80 °C.[12] A comparative study on the Heck synthesis of 2,4-diaminopyrimidine-based antibiotics showed that a pincer-ligated palladium complex (Frech catalyst) at low loading (0.12 mol%) gave significantly higher yields (80%) and fewer impurities compared to conventional catalysts like (Ph₃P)₂PdCl₂ (37% yield) and Pd(OAc)₂ (50-52% yield).[13]
Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| (Ph₃P)₂PdCl₂ | PPh₃ | N-ethylpiperidine | DMF | 140-150 | 37 | [13] |
| Pd(OAc)₂ | None | N-ethylpiperidine | DMF | 140-150 | 50-52 | [13] |
| Frech Catalyst (Pincer) | PCP Pincer | N-ethylpiperidine | DMF | 140-150 | 80 | [13] |
| Pd(OAc)₂ | NHC Precursor | K₂CO₃ | DMF/H₂O | 80 | Good | [12] |
Experimental Protocol: Heck Coupling of a Bromopyrimidine
This generalized protocol is based on conditions for aryl bromides.[12][13]
-
Reaction Setup: In a Schlenk tube, combine the bromopyrimidine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (if applicable, e.g., NHC precursor, 2 mol%), and the base (e.g., K₂CO₃, 2 mmol).
-
Solvent Addition: Add the solvent system (e.g., DMF/H₂O, 1:1).
-
Reaction: Heat the mixture at the specified temperature (e.g., 80-150 °C) for the required time (e.g., 4-18 h).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Heck reaction.
Conclusion: Selecting the Optimal Catalyst
The choice of a palladium catalyst system for the cross-coupling of bromopyrimidines is a critical decision that significantly impacts reaction efficiency and scope. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can be effective, particularly with electron-rich coupling partners. However, for more challenging substrates or to achieve higher yields and turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) are often superior. In Buchwald-Hartwig aminations, the use of specialized ligands such as Xantphos or the Buchwald biarylphosphine ligands is essential for achieving high yields with a broad range of amines. For Sonogashira couplings, the combination of a palladium catalyst with a copper(I) co-catalyst remains the standard, while in Heck reactions, thermally stable pincer complexes or NHC-ligated systems can offer significant advantages over traditional catalysts. This guide provides a framework for rational catalyst selection, and it is recommended to screen a variety of conditions to identify the optimal system for a specific bromopyrimidine substrate and coupling partner.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (URL: )
- A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine - Benchchem. (URL: )
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). (URL: [Link])
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Buchwald–Hartwig amin
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (URL: [Link])
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar. (URL: [Link])
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020 - ResearchG
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (URL: [Link])
- Mechanistic Insights on Palladium‐Catalyzed C(sp 2 )
- Comparisons of various palladium complexes catalyzed Sonogashira...
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchG
- Palladium-Catalyzed Synthesis of Pyrimidine Substituted Diaryl Ethers through Suzuki Miyaura Coupling Reactions: Experimental and DFT Studies | Request PDF - ResearchG
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchG
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- Palladium-catalyzed C-C, C-N and C-O bond form
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization | Accounts of Chemical Research. (URL: [Link])
- Developing Ligands for Palladium(II)
- Palladium-catalyzed Buchwald-Hartwig amination -
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - NIH. (URL: [Link])
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - ResearchG
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
- Palladium-catalyzed C-C, C-N and C-O bond formation - ResearchG
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL: [Link])
- Heck Reaction - Organic Chemistry Portal. (URL: [Link])
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrimidine Derivatives: A Comparative Guide to Therapeutic Potential
For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic compound from benchtop to bedside is fraught with challenges. Among the myriad of heterocyclic scaffolds, pyrimidine and its derivatives have consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Their remarkable versatility allows for the targeting of a wide array of biological macromolecules, leading to therapeutic applications in oncology, inflammation, and neurodegenerative diseases.[2][3] However, promising in vitro activity is but the first step; rigorous in vivo validation is the crucible in which the true therapeutic potential of these compounds is forged.[4]
This guide provides an in-depth, comparative analysis of the in vivo validation of pyrimidine derivatives across key therapeutic areas. We will delve into the causality behind experimental design, present detailed protocols for robust and reproducible studies, and offer a comparative look at the performance of different pyrimidine-based agents supported by experimental data.
The Landscape of Pyrimidine Derivatives in Oncology: A Comparative Efficacy Analysis
The antiproliferative activity of pyrimidine derivatives has been extensively explored, leading to the development of several blockbuster anticancer drugs.[5] These compounds often function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor growth and survival.[4] Here, we compare the in vivo efficacy of prominent pyrimidine derivatives targeting critical oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Mutations in the EGFR gene are a key driver in a subset of NSCLCs, making it a prime target for therapeutic intervention.[6] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of this disease.
| Derivative | Generation | Target(s) | Xenograft Model | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| Gefitinib | 1st | EGFR (activating mutations) | NSCLC xenografts | Varies by study | Significant tumor growth inhibition in EGFR-mutant models. | [7][8][9] |
| Erlotinib | 1st | EGFR (activating mutations) | NSCLC xenografts | Varies by study | Similar efficacy to gefitinib in first-line treatment of EGFR-mutant NSCLC. | [7][8][9] |
| Osimertinib | 3rd | EGFR (activating and T790M resistance mutations) | EGFR T790M mutant NSCLC xenografts | Varies by study | Superior efficacy and overall survival compared to 1st generation TKIs, particularly in T790M-positive tumors. | [10] |
Expert Insight: The evolution from first to third-generation EGFR inhibitors highlights the importance of anticipating and overcoming drug resistance. While gefitinib and erlotinib are effective against initial activating mutations, the emergence of the T790M "gatekeeper" mutation often leads to relapse. Osimertinib's covalent binding mechanism and high selectivity for the T790M mutant exemplify a rational drug design approach to address this clinical challenge. The superior overall survival demonstrated in the FLAURA trial underscores the clinical significance of this targeted approach.[10]
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors in HR+ Breast Cancer
The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle and is frequently dysregulated in hormone receptor-positive (HR+) breast cancer.[11] Pyrimidine-based CDK4/6 inhibitors have emerged as a standard of care in this setting.[4][12]
| Derivative | Target(s) | Xenograft Model | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| Palbociclib | CDK4/6 | HR+ breast cancer xenografts | Varies by study | Significant tumor growth inhibition in combination with endocrine therapy. | [4][12][13] |
| Ribociclib | CDK4/6 | HR+ breast cancer xenografts | Varies by study | Similar efficacy to palbociclib in prolonging progression-free survival. | [4][12] |
| Abemaciclib | CDK4/6 (and other kinases at higher concentrations) | HR+ breast cancer xenografts (including brain metastases models) | Varies by study | Demonstrates single-agent activity and CNS penetration, leading to efficacy in brain metastases models. | [2][4][12] |
Expert Insight: While all three approved CDK4/6 inhibitors demonstrate significant efficacy, subtle differences in their kinase selectivity and pharmacokinetic properties can translate to distinct clinical advantages.[14] Abemaciclib's ability to cross the blood-brain barrier, for instance, addresses a critical unmet need in patients with CNS metastases.[4] This highlights the importance of considering the broader pharmacological profile of a compound during preclinical in vivo validation.
Janus Kinase (JAK) Inhibitors in Myeloproliferative Neoplasms
Aberrant activation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs).[15] Pyrimidine-based JAK inhibitors have shown significant clinical benefit in managing the symptoms and disease burden in these patients.
| Derivative | Target(s) | In Vivo Model | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| Ruxolitinib | JAK1/JAK2 | Mouse models of MPN | Varies by study | Reduction in splenomegaly and inflammatory cytokines. | [1][15][16][17] |
| Fedratinib | JAK2 (selective) | Mouse models of MPN | Varies by study | Effective in both treatment-naive and ruxolitinib-resistant settings. | [1][15][17] |
Expert Insight: The comparison between the broader JAK1/2 inhibitor ruxolitinib and the more selective JAK2 inhibitor fedratinib illustrates the ongoing debate in kinase inhibitor development regarding the optimal balance between targeted efficacy and off-target effects. While broader inhibition may offer wider therapeutic benefits, it can also lead to more side effects.[15] In vivo models are crucial for dissecting these nuances and informing clinical development strategies.
Beyond Oncology: Pyrimidine Derivatives in Inflammatory and Neurodegenerative Diseases
The therapeutic potential of pyrimidine derivatives extends beyond cancer. Their ability to modulate key inflammatory and neuronal pathways makes them attractive candidates for a range of other debilitating diseases.
Anti-inflammatory Potential: The Carrageenan-Induced Paw Edema Model
A widely used and robust model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[12]
| Derivative Class | Target(s) | In Vivo Model | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| Polysubstituted Pyrimidines | mPGES-1, COX-2 | Carrageenan-induced rat paw edema | Oral administration | Significant suppression of paw edema (36-46% reduction). | [18] |
| Pyrimidin-2-amines | Not specified | Carrageenan-induced mouse paw edema | Intraperitoneal injection | Potent anti-inflammatory activity, with some compounds exceeding the efficacy of standard NSAIDs. | [6][19] |
Expert Insight: The carrageenan-induced paw edema model is a valuable first-line in vivo screen for anti-inflammatory compounds. It allows for the rapid assessment of a compound's ability to suppress acute inflammation and provides a quantitative measure of efficacy (i.e., reduction in paw volume). This model is instrumental in identifying promising candidates for further development in more complex chronic inflammation models.[18][20]
Neuroprotective Potential: The LPS-Induced Neuroinflammation Model
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[21] The administration of lipopolysaccharide (LPS) in rodents is a well-established model to induce a systemic inflammatory response that leads to neuroinflammation.[21]
| Derivative Class | Target(s) | In Vivo Model | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| Diaryl Pyrimidines | IL-6, NO | LPS-induced acute lung injury and neuroinflammation in mice | Intraperitoneal injection | Reduction in pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and iNOS expression in the brain. | [11][21][22] |
Expert Insight: The LPS-induced neuroinflammation model provides a valuable tool to investigate the potential of pyrimidine derivatives to modulate the inflammatory cascades implicated in neurodegeneration. By measuring key inflammatory markers in the brain, researchers can gain insights into a compound's ability to cross the blood-brain barrier and exert a neuroprotective effect.[21][23]
Methodologies and Protocols: Ensuring Scientific Rigor
The validity of in vivo data hinges on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vivo models.
Protocol 1: Subcutaneous Xenograft Model for Anticancer Efficacy
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.[4]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Test pyrimidine derivative and vehicle control
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in sterile PBS (with or without Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/0.1 mL).
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the test pyrimidine derivative and vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe animals for any clinical signs of toxicity.
-
Endpoint Analysis: At the end of the study (e-g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).
Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This protocol describes the induction of acute inflammation in a rat model to evaluate the anti-inflammatory effects of a pyrimidine derivative.[12][18]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrimidine derivative and vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Animal Grouping: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a general workflow for their in vivo evaluation.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Based TKIs.
Caption: General Workflow for In Vivo Evaluation of Pyrimidine Compounds.
Conclusion
The in vivo validation of pyrimidine derivatives is a critical and multifaceted process that requires a deep understanding of the underlying biology, careful experimental design, and rigorous data analysis. This guide has provided a comparative overview of the in vivo performance of pyrimidine-based therapeutics in oncology and inflammation, supported by detailed protocols and mechanistic insights. As our understanding of disease pathways continues to evolve, the rational design and robust preclinical evaluation of novel pyrimidine derivatives will undoubtedly continue to yield new and improved therapies for a wide range of human diseases.
References
- Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC. [Link]
- Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced R
- Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis. PMC. [Link]
- Synthesis, characterization and anti-inflammatory activity of some novel pyrimidin-2-amines on Carrageenan-induced paw edema in balb/c mice. JOCPR. [Link]
- Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metast
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
- Percent anti-inflammatory activity (Carrageenan-induced paw edema test in rats) of the compounds 105, 106, and standard Diclofenac.
- What Differentiates Abemaciclib, Ribociclib, and Palbociclib? Conference Correspondent. [Link]
- Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Scilit. [Link]
- Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic sign
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages.
- Comparison of Ruxolitinib vs Fedratinib and Practical Implic
- Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers. [Link]
- Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic sign
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
- Synthesis, characterization and anti-inflammatory activity of some novel pyrimidin-2-amines on Carrageenan–induced paw edema in balb/c mice.
- Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. [Link]
- Plasma and tumor PK profiles for erlotinib and gefitinib in cell...
- Cytokine secretion in RAW 264.7 cells. Cells were treated with LPS...
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. [Link]
- Inhibition of Neuroinflammation in LPS-Activated Microglia by Cryptolepine. PMC. [Link]
- Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Tre
- Comparison of clinical outcome between gefitinib and erlotinib treatment in patients with non-small cell lung cancer harboring an epidermal growth factor receptor exon 19 or exon 21 mut
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. [Link]
- Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. [Link]
Sources
- 1. ajmc.com [ajmc.com]
- 2. What Differentiates Abemaciclib, Ribociclib, and Palbociclib? - Conference Correspondent [conference-correspondent.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scilit.com [scilit.com]
- 14. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 15. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | Semantic Scholar [semanticscholar.org]
- 18. Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Neuroinflammation in LPS-Activated Microglia by Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Transcriptomics for Elucidating the Mechanism of Action of Pyrimidine Compounds
Abstract
Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Despite their prevalence, elucidating the precise mechanism of action (MoA) for novel pyrimidine derivatives remains a significant challenge in drug development. This guide provides a comprehensive framework for leveraging comparative transcriptomics, specifically RNA sequencing (RNA-seq), to systematically dissect the cellular response to pyrimidine compounds. We will explore the causality behind critical experimental design choices, detail a self-validating protocol from wet lab to data analysis, and discuss the interpretation of transcriptomic data to generate robust MoA hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate transcriptomics into their MoA studies.
Introduction: The Pyrimidine Challenge and the Transcriptomic Solution
Pyrimidine analogs are a cornerstone of cancer therapy, primarily acting as antimetabolites that interfere with nucleic acid synthesis.[1][3][4] Compounds like 5-fluorouracil and Gemcitabine disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][5] However, the cellular effects of novel pyrimidine compounds are often more complex, potentially involving off-target effects or modulation of various signaling pathways.[6][7] Traditional single-target assays may fail to capture this complexity.
Comparative transcriptomics offers a global, unbiased view of the cellular response to a compound by quantifying the expression levels of thousands of genes simultaneously.[8][9] By comparing the transcriptomic profile of cells treated with a pyrimidine compound to that of untreated or vehicle-treated cells, we can identify the full spectrum of gene expression changes. This data provides a rich foundation for generating hypotheses about the compound's MoA, identifying affected pathways, and discovering potential biomarkers.[10][11] RNA-seq has emerged as the preferred technology for these studies due to its high resolution, broad dynamic range, and ability to identify novel transcripts, surpassing older microarray technologies.[8]
The Principle: A Global View of Cellular Perturbation
The core principle of a comparative transcriptomics experiment is to capture a snapshot of the transcriptome—the complete set of RNA transcripts—under different conditions. In our case, the primary comparison is between a biological system (e.g., a cancer cell line) treated with a novel pyrimidine compound and a control group treated with a vehicle (e.g., DMSO). The resulting differences in gene expression serve as a molecular signature of the compound's effect. A robust experimental design is paramount to ensure that the observed changes are due to the compound and not confounding variables.[12]
Experimental Design: Building a Self-Validating System
A successful RNA-seq experiment begins with a meticulous design.[10][11] The goal is to maximize the biological signal while minimizing technical noise.
Key Experimental Design Considerations:
| Parameter | Key Consideration & Rationale |
| Model System | Choice: Select a biologically relevant model, such as a cancer cell line known to be sensitive to similar compounds. Causality: The choice of cell line directly impacts the translatability of the findings. Using a well-characterized line ensures a wealth of comparative data and established culture protocols.[10] |
| Dose-Response | Choice: Perform a preliminary dose-response curve (e.g., using a cell viability assay) to determine the IC50. Select concentrations for the RNA-seq experiment that are both sub-lethal and effective. Causality: High, cytotoxic concentrations can induce widespread stress and cell death pathways, obscuring the specific MoA. Using concentrations at or below the IC50 allows for the detection of primary, on-target effects. |
| Time-Course | Choice: Collect samples at multiple time points (e.g., 6, 12, 24 hours). Causality: Cellular responses evolve over time. Early time points are more likely to reveal direct targets and primary pathway modulation, while later time points will show downstream, secondary effects. |
| Controls | Choice: Include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the compound) and potentially a positive control (a known drug with a similar expected MoA). Causality: The vehicle control is essential to subtract the effects of the solvent. A positive control helps validate the experimental system and provides a benchmark for comparing transcriptomic signatures. |
| Replicates | Choice: Use a minimum of three biological replicates for each condition. Causality: Biological replicates (independent experiments) are crucial for statistical power. They allow for the estimation of biological variance, which is necessary to confidently identify differentially expressed genes.[12] Pooling samples is not a substitute for true biological replicates.[12] |
Detailed Protocol: From Cell Culture to Computational Analysis
This protocol is divided into two phases: the wet lab portion, where biological samples are prepared, and the dry lab portion, where the sequencing data is analyzed.
Phase 1: Wet Lab Protocol
Success in the wet lab hinges on minimizing RNA degradation. RNA is inherently unstable and susceptible to RNases, enzymes that are ubiquitous.[13]
Step-by-Step Wet Lab Workflow:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions to ensure reproducibility.
-
Seed cells at a density that prevents confluence during the treatment period.
-
Treat cells with the predetermined concentrations of the pyrimidine compound, vehicle control, and any positive controls for the specified time points.
-
-
RNA Extraction & Quality Control (QC):
-
Harvest cells and immediately lyse them using a buffer containing RNase inhibitors to preserve RNA integrity.[13]
-
Extract total RNA using a column-based kit or Trizol reagent, followed by a DNase treatment to remove contaminating genomic DNA.[14][15]
-
CRITICAL QC STEP: Assess RNA quality and quantity.
-
Quantity: Use a fluorometric method like Qubit for accurate quantification.
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to check the 260/280 and 260/230 ratios. The 260/280 ratio should be ~2.0.[16]
-
Integrity: The most crucial QC step is determining the RNA Integrity Number (RIN) using a microfluidics-based system like the Agilent Bioanalyzer.[17][18] The RIN is a score from 1 (completely degraded) to 10 (perfectly intact).[18][19] For RNA-seq, a RIN value of >8 is highly recommended to ensure that the data accurately represents the transcriptome.[17][19][20]
-
-
-
Library Preparation:
-
The goal of library preparation is to convert the extracted RNA into a format that can be sequenced.
-
mRNA Selection: For studying protein-coding genes, mRNA is typically isolated from the total RNA pool using oligo(dT) magnetic beads that bind to the poly-A tails of mRNA molecules. If studying non-coding RNAs or if the RNA is degraded (low RIN), ribosomal RNA (rRNA) depletion is the preferred method.[14]
-
Fragmentation and cDNA Synthesis: The isolated mRNA is fragmented into smaller pieces. These fragments are then used as templates for first and second-strand cDNA synthesis.
-
Adapter Ligation: Specific sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) to allow for the pooling of multiple samples in a single sequencing run.
-
Amplification: The final library is amplified via PCR to generate enough material for sequencing.
-
-
Next-Generation Sequencing (NGS):
Phase 2: Dry Lab Protocol (Bioinformatics Pipeline)
The raw sequencing data must be processed through a series of computational steps to yield a list of differentially expressed genes.
Step-by-Step Bioinformatics Workflow:
-
Raw Data QC: The first step is to assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC. This will provide metrics on read quality, adapter content, and other potential issues.[11]
-
Read Alignment: The high-quality reads are then aligned to a reference genome. For RNA-seq data, a splice-aware aligner like STAR is recommended as it can handle reads that span across introns.
-
Gene Quantification: Once aligned, the number of reads mapping to each gene is counted. Tools like htseq-count are commonly used for this purpose. The output is a count matrix, with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis: This is the core analysis step. Packages like DESeq2 or edgeR are the gold standard.[16][21] These tools take the raw count matrix as input and perform the following key steps:[22][23][24]
-
Normalization: They correct for differences in library size (sequencing depth) between samples.[22]
-
Dispersion Estimation: They model the biological variability between replicates.[22]
-
Statistical Testing: They use a negative binomial model to test for significant differences in gene expression between conditions.[24] The output is a list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).[23]
-
Data Interpretation & MoA Hypothesis Generation
The list of differentially expressed genes (DEGs) is the starting point for biological interpretation.
-
Identifying DEGs: A common threshold for identifying significant DEGs is an adjusted p-value < 0.05 and a |log2 fold change| > 1 (representing a two-fold change).
-
Pathway and Gene Ontology (GO) Enrichment Analysis:
-
Rationale: Manually interpreting a list of hundreds or thousands of DEGs is impractical. Enrichment analysis helps to identify biological themes in the data.[25]
-
Method: The list of DEGs is submitted to tools like DAVID, g:Profiler, or PANTHER.[26][27][28] These tools test whether any GO terms (describing molecular function, biological process, or cellular component) or biological pathways (e.g., from KEGG or Reactome databases) are statistically over-represented in the DEG list.[25][26]
-
Output: A list of enriched pathways (e.g., "p53 signaling pathway," "pyrimidine metabolism") provides a powerful indication of the compound's MoA.
-
-
Comparison with Known Signatures (Connectivity Map):
-
A powerful next step is to compare the generated gene expression signature with a large database of signatures from other small molecules and genetic perturbations.
-
The Connectivity Map (CMap) project, including its L1000 platform, is a valuable resource for this.[29][30][31][32] By querying the CMap database with your DEG list, you can identify known drugs that produce a similar (or opposite) transcriptomic response.[33] A strong correlation with a known kinase inhibitor, for example, would strongly suggest a similar MoA for your novel pyrimidine compound.
-
Conclusion and Future Perspectives
Comparative transcriptomics is a powerful, data-rich approach for dissecting the MoA of novel pyrimidine compounds. By moving beyond single-target assays to a global view of gene expression, researchers can generate robust, testable hypotheses about a compound's biological effects. The key to success lies in a rigorous, well-controlled experimental design and a validated bioinformatics pipeline. The insights gained from these experiments can guide lead optimization, identify potential biomarkers for patient stratification, and accelerate the drug development process. Future studies will increasingly integrate transcriptomics with other 'omics' data, such as proteomics and metabolomics, to build an even more comprehensive picture of drug action.
References
- Biocompare. (2020, August 5).
- Lexogen. (n.d.).
- Corsello Laboratory. (n.d.). A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles. [Link]
- Novogene. (n.d.). Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA). [Link]
- Harvard Chan Bioinformatics Core. (n.d.). Gene-level differential expression analysis with DESeq2. [Link]
- Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
- CD Genomics. (n.d.).
- Subramanian, A., et al. (2017). A Next Generation Connectivity Map: L1000 platform and the first 1,000,000 profiles. Cell. [Link]
- Musa, A., et al. (2017). A review of connectivity map and computational approaches in pharmacogenomics.
- STHDA. (n.d.). RNA-Seq differential expression work flow using DESeq2. [Link]
- Bioinformatics for Beginners 2022. (n.d.).
- Illumina. (2025, November 24).
- Subramanian, A., et al. (2017). A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles. PubMed. [Link]
- Griffith Lab. (n.d.). Differential Expression with DESeq2. [Link]
- Broad Institute. (n.d.). Connectivity Map (CMAP). [Link]
- Genetic Education. (2022, June 22). What is RNA Integrity Number (RIN)? and Why It Is Important?[Link]
- Allen Lab, University of Colorado Boulder. (2019, October 14). Differential expression using Deseq2. [Link]
- g:Profiler. (n.d.). g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. [Link]
- Takara Bio. (2021, December 22). Best practices for RNA-seq success, part I: Optimizing sample prep. [Link]
- Patsnap Synapse. (2025, May 9).
- Wikipedia. (n.d.). RNA integrity number. [Link]
- CD Genomics. (n.d.). What is the RNA Integrity Number (RIN)?[Link]
- Focal. (2024, December 24).
- Galmarini, C. M., et al. (n.d.).
- Griffith Lab. (n.d.). Differential expression with DEseq2. [Link]
- Gene Ontology Consortium. (n.d.). GO enrichment analysis. [Link]
- ResearchGate. (2012, August 21). What is the rationale about RNA integrity number (RIN) in transcriptome sequencing?[Link]
- Madak, J. T., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC - PubMed Central. [Link]
- Bhatia, A., & Pruthi, P. (2025, February 7). getENRICH: a tool for the gene and pathway enrichment analysis of non-model organisms.
- Conesa, A., et al. (n.d.). RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis. PMC - NIH. [Link]
- National Institutes of Health. (2017, April 16). Pyrimidine Analogues. LiverTox - NCBI Bookshelf. [Link]
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
- CD Genomics. (n.d.).
- Taylor & Francis Group. (n.d.). RNA-seq in Drug Discovery and Development. [Link]
- ResearchGate. (n.d.). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. [Link]
- Wissing, J., et al. (n.d.). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. PubMed. [Link]
- PNAS. (2023, November 21). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- PubMed. (n.d.).
Sources
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 5. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 12. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best practices for RNA-seq success, part I: Optimizing sample prep [takarabio.com]
- 14. biocompare.com [biocompare.com]
- 15. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 16. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. RNA Integrity Assessment: Why RIN Numbers Matter in Your Research [synapse.patsnap.com]
- 19. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Differential Expression with DESeq2 | Griffith Lab [rnabio.org]
- 22. Gene-level differential expression analysis with DESeq2 | Introduction to DGE - ARCHIVED [hbctraining.github.io]
- 23. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 24. Differential expression with DEseq2 | Griffith Lab [genviz.org]
- 25. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 26. Novogene - Advancing Genomics, Improving Life [jp.novogene.com]
- 27. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 28. GO enrichment analysis [geneontology.org]
- 29. A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles | Corsello Laboratory [corsellolab.stanford.edu]
- 30. A Next Generation Connectivity Map: L1000 platform and the first 1,000,000 profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Next Generation Connectivity Map: L1000 Platform and the First 1,000,000 Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]
- 33. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromopyrimidin-2-yl)methanamine hydrochloride
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (5-Bromopyrimidin-2-yl)methanamine hydrochloride, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
This compound is a halogenated organic compound. While specific hazard data for this exact compound is not universally published, its chemical structure—containing a brominated pyrimidine ring and an amine hydrochloride group—necessitates a cautious approach. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1].
Therefore, it is imperative to handle this compound with the assumption that it is hazardous. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves[1]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[1][2].
| Key Information | Details |
| Chemical Class | Halogenated Organic Compound[3][4] |
| Potential Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[1] |
| Physical Form | Likely a solid salt |
| Primary Disposal Concern | Halogen content requires specific waste stream segregation |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in disposing of this compound is its correct segregation into a halogenated organic waste stream[4][5].
Causality and Rationale:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates halogenated organic compounds as a distinct category of hazardous waste[3][6]. Improper mixing can lead to significant regulatory violations.
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration[4]. Mixing them with non-halogenated solvents can contaminate large volumes of waste that could have otherwise been recycled or fuel-blended, dramatically increasing disposal costs[7].
-
Safety: Segregation prevents dangerous chemical reactions. Halogenated compounds can react unpredictably with other chemical classes. Storing acids and bases separately, and keeping oxidizers away from organic compounds, are fundamental safety rules that apply here[8].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final collection.
Step 1: Prepare for Waste Collection
Before beginning any work that will generate waste, prepare a designated hazardous waste container.
-
Container Selection: Choose a container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate[6][9]. Ensure the container is clean, dry, and in good condition with no cracks or residue[9].
-
Secondary Containment: Place the waste container in a designated secondary containment bin or tray to prevent the spread of material in case of a spill[10].
Step 2: Label the Waste Container
Proper labeling is a strict regulatory requirement and is essential for the safety of all lab personnel and waste handlers[9].
-
Timing: Label the container before adding any waste[5].
-
Content: The label must include:
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA)[6][8][9].
-
Location: The SAA must be under the control of laboratory personnel. Do not move waste between different labs for consolidation[9].
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste[5][9][11]. This prevents the release of vapors and protects against spills.
-
Segregation within the SAA: Ensure the halogenated waste container is physically separated from incompatible waste streams, such as acids, bases, and oxidizers[6][8].
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solids: This includes contaminated gloves, weigh boats, paper towels, and silica gel. These items should be placed in a solid waste container labeled as "Solid Halogenated Organic Waste" with the chemical name listed. Keep solid and liquid waste separate[10].
-
Empty Containers: An empty container that held the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[11]. The rinsate is considered hazardous and must be collected in the appropriate liquid halogenated organic waste container. After triple-rinsing, deface the original label and dispose of the container as regular trash, unless local regulations state otherwise[11].
Step 5: Arranging for Final Disposal
-
Capacity: Do not overfill waste containers. Leave at least 10% of the container volume as headspace to allow for expansion[10].
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup[6][9]. You will need to provide the information from the waste label.
-
Professional Service: The final disposal must be handled by a licensed professional waste disposal company, which will transport the waste for incineration or other approved treatment in accordance with all federal, state, and local regulations[2][12].
Emergency Procedures for Spills
Accidental spills must be treated as hazardous waste events.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For small spills that you are trained to handle, ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Containment: Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels for large liquid spills.
-
Cleanup: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
Labeling: Label the container as "Spill Debris with this compound" and dispose of it through your EHS office. All materials used for cleanup are considered hazardous waste[1][11].
-
Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EHS immediately[11].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste disposal workflow for (5-Bromopyrimidin-2-yl)methanamine HCl.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. AFG Bioscience LLC. [Link]
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- HAZARDOUS WASTE SEGREG
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Chem-Space. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. afgsci.com [afgsci.com]
Navigating the Safe Handling of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to safely and effectively handle novel chemical entities is paramount. This guide provides essential safety and logistical information for (5-Bromopyrimidin-2-yl)methanamine hydrochloride (CAS No. 1240594-62-0), a key building block in modern medicinal chemistry. By understanding its potential hazards and implementing robust safety protocols, you can mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
Based on the available data for the free base, (5-Bromopyrimidin-2-yl)methanamine is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Given these hazards, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for enhanced protection. |
| Body Protection | A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols outside of a contained system, a properly fitted respirator with an appropriate cartridge is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
Experimental Procedures
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of balances.
-
Dissolution: When dissolving the solid, add the solvent slowly to the compound to prevent splashing.
-
Reaction Quenching and Work-up: Be mindful that reactions can sometimes be exothermic. Quench reactions carefully and perform all extraction and purification steps within the fume hood.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is crucial.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
All solid waste contaminated with this compound, including gloves, weighing papers, and absorbent materials, must be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Dispose of all hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.
Below is a workflow diagram illustrating the key safety and handling procedures:
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research.
References
- Note: A specific Safety Data Sheet for this compound (CAS 1240594-62-0) was not publicly available at the time of this writing. The hazard information is based on the free base, (5-Bromopyrimidin-2-yl)methanamine (CAS 1240783-02-1), as provided by chemical suppliers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
